molecular formula C20H34O3 B10767705 15-OxoEDE CAS No. 105835-44-7

15-OxoEDE

Número de catálogo: B10767705
Número CAS: 105835-44-7
Peso molecular: 322.5 g/mol
Clave InChI: QZCMHXPXGACWLJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

15-OxoEDE (15-Oxoeticosa-5,8,11,13-tetraenoic acid) is a significant endogenous eicosanoid metabolite derived from 15-hydroxyeicosatetraenoic acid (15-HETE) via the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This compound serves as a critical analytical standard and research tool for investigating the pathways of arachidonic acid metabolism, particularly those involving the 15-lipoxygenase (15-LOX) cascade. Its primary research value lies in its role as a marker and mediator in the processes of inflammation resolution. Studies indicate that 15-OxoEDE can act as a peroxisome proliferator-activated receptor gamma (PPARγ) ligand, implicating it in the regulation of anti-inflammatory and pro-resolving pathways. Researchers utilize 15-OxoEDE to elucidate the complex mechanisms by which eicosanoids transition from pro-inflammatory signals to pro-resolving mediators, a crucial area in immunology and pathophysiology. Its applications extend to models of chronic inflammation, cancer biology where eicosanoid signaling is dysregulated, and lipidomics for the precise quantification of lipid mediators in biological samples. This high-purity compound is essential for advancing our understanding of endogenous resolution programs and developing novel therapeutic strategies for inflammatory diseases.

Propiedades

Número CAS

105835-44-7

Fórmula molecular

C20H34O3

Peso molecular

322.5 g/mol

Nombre IUPAC

15-oxoicosa-11,13-dienoic acid

InChI

InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23)

Clave InChI

QZCMHXPXGACWLJ-UHFFFAOYSA-N

SMILES canónico

CCCCCC(=O)C=CC=CCCCCCCCCCC(=O)O

Origen del producto

United States
Foundational & Exploratory

The Biological Function and Analytical Resolution of 15-oxo-11Z,13E-eicosadienoic acid (15-oxo-EDE) in Lipidomics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As lipidomics advances beyond structural characterization into functional pathway mapping, oxidized lipids (oxylipins) have emerged as critical signaling mediators. 15-oxo-11Z,13E-eicosadienoic acid (15-oxo-EDE) , also known as 15-KEDE, is a specialized polyunsaturated fatty acid derivative that bridges the gap between lipid peroxidation and targeted cellular signaling[1]. Functioning as an electrophilic fatty acid (EFA), 15-oxo-EDE acts as an endogenous modulator of mammalian inflammation and a cross-kingdom allelopathic signal in marine ecosystems. This technical guide synthesizes the biochemical causality, signaling mechanisms, and self-validating analytical workflows required to accurately quantify 15-oxo-EDE in complex biological matrices.

Chemical Identity and Biosynthetic Causality

15-oxo-EDE (Molecular Formula: C20H34O3, Exact Mass: 322.2508 Da) is structurally defined by an α,β-unsaturated ketone at the C15 position[2].

The biosynthesis of 15-oxo-EDE is a tightly regulated, two-step enzymatic cascade:

  • Oxygenation : Eicosadienoic acid (EDA) is oxygenated by 15-lipoxygenase (15-LOX) to form the intermediate 15-hydroxyeicosadienoic acid (15-HEDE).

  • Dehydrogenation : A specific dehydrogenase, highly homologous to 15-hydroxyprostaglandin dehydrogenase (15-PGDH), oxidizes the C15 hydroxyl group to a ketone, yielding 15-oxo-EDE[2].

The Causality of the Pharmacophore : The enzymatic conversion from a hydroxyl to an oxo group is not a mere degradation pathway; it is an activating transformation. The resulting α,β-unsaturated carbonyl confers intense electrophilicity to the lipid[3]. This structural motif is the core driver of its biological function, allowing the molecule to undergo Michael addition with nucleophilic thiols on regulatory proteins, thereby shifting its role from a passive structural lipid to an active covalent signaling mediator.

Biological Functions: A Cross-Kingdom Signaling Mediator

Mammalian Anti-Inflammatory Signaling and 5-LO Inhibition

15-oxo-EDE actively modulates the arachidonic acid cascade. It has been demonstrated to inhibit 5-lipoxygenase (5-LO) in RBL-1 cells with an IC50 of 55 µM[2]. The biological causality here is critical: by inhibiting 5-LO, 15-oxo-EDE shunts lipid metabolism away from the production of highly pro-inflammatory leukotrienes, acting as a negative feedback regulator during acute inflammation[4]. Furthermore, in mammalian models (such as preterm pigs), 15-oxo-EDE is significantly upregulated within the first hour following lipopolysaccharide (LPS) challenge, indicating its role as a rapid, acute-phase lipid mediator in systemic immune responses[5].

Electrophilic Signaling (Nrf2 and NF-κB)

Drawing mechanistic parallels to its closely related analog, 15-oxo-ETE, the electrophilic nature of 15-oxo-EDE allows it to covalently modify critical signaling nodes[3]. Through Michael addition with nucleophilic cysteine residues, it targets Keap1, preventing the ubiquitination of Nrf2 and thereby inducing Antioxidant Response Elements (ARE). Simultaneously, this electrophilic modification can inhibit IKKβ, effectively suppressing NF-κB-mediated pro-inflammatory transcription[3].

Marine Diatom Allelopathy

Beyond mammalian physiology, 15-oxo-EDE functions as a potent allelopathic chemical signal in marine ecosystems. During viral infection (e.g., by the CsfrRNAV virus) or stationary phase stress in marine diatoms like Chaetoceros socialis, 15-LOX pathways are upregulated, leading to a massive accumulation of 15-oxo-EDE[6]. This oxylipin acts as a chemical defense mechanism, deterring grazing and modulating population dynamics during environmental stress[6].

Pathway EDA Eicosadienoic Acid (Precursor) LOX15 15-Lipoxygenase (15-LOX) EDA->LOX15 HEDE 15-HEDE (Intermediate) LOX15->HEDE PGDH 15-PGDH (Dehydrogenase) HEDE->PGDH OXO 15-oxo-EDE (Electrophilic Mediator) PGDH->OXO LOX5 5-Lipoxygenase (5-LO) OXO->LOX5 Inhibits (IC50: 55 µM) Keap1 Keap1 Thiol Modification OXO->Keap1 Michael Addition NFkB IKKβ / NF-κB (Inflammation) OXO->NFkB Inhibits Leukotrienes Pro-inflammatory Leukotrienes LOX5->Leukotrienes Blocked Nrf2 Nrf2 Activation (Antioxidant State) Keap1->Nrf2 Induces

Biosynthetic and electrophilic signaling pathways of 15-oxo-EDE.

Quantitative Lipidomics: Self-Validating LC-MS/MS Workflow

The quantitative analysis of oxylipins like 15-oxo-EDE presents severe technical challenges due to low endogenous concentrations, rapid in vivo metabolism, and high susceptibility to ex vivo artificial oxidation[7]. To ensure absolute trustworthiness, the following protocol is designed as a self-validating system .

Step-by-Step Methodology & Causal Rationale
  • Sample Quenching & Collection : Collect 1 mL of the biological matrix. Immediately add 10 µL of Butylated hydroxytoluene (BHT, 10 mg/mL) and process under an argon atmosphere[7].

    • Causality: Polyunsaturated dienoic bonds are highly susceptible to auto-oxidation. Without BHT and argon, atmospheric oxygen will artificially generate 15-oxo-EDE ex vivo, leading to catastrophic false-positive quantification.

  • Internal Standardization : Spike 10 µL of a stable isotope-labeled standard (e.g., 100 ng/mL 15-oxo-ETE-d7 as a surrogate) directly into the raw sample before any extraction steps[8].

    • Causality: Spiking at step zero creates a self-validating baseline. Any physical loss of the analyte during downstream precipitation or solid-phase extraction (SPE) will be proportionally mirrored by the heavy isotope, allowing for exact recovery calculation and correction of matrix-induced MS ion suppression.

  • Protein Precipitation : Add 3 mL of ice-cold (-20°C) methanol. Vortex thoroughly for 60 seconds and incubate at -20°C for 30 minutes[7].

    • Causality: Cold organic solvents instantly denature endogenous lipases and cyclooxygenases. This prevents the artifactual enzymatic release of esterified oxylipins from cell membranes post-sampling.

  • Centrifugation & Extraction : Centrifuge at 15,000 × g for 10 minutes to pellet precipitated proteins. Extract the supernatant via Solid Phase Extraction (SPE) to concentrate the lipid fraction and remove interfering salts.

  • UHPLC-MS/MS Analysis : Inject 5 µL onto a sub-2 µm C18 column coupled to a triple quadrupole mass spectrometer operating in Negative Electrospray Ionization (ESI-) Multiple Reaction Monitoring (MRM) mode[7].

    • Causality: 15-oxo-EDE has multiple closely eluting structural isomers. High-efficiency C18 separation is mandatory to resolve these isobars chromatographically before they enter the mass spectrometer.

Workflow Sample Sample Collection + BHT Antioxidant + Argon Gas Spike Internal Standard Spiking (e.g., d7-IS) Sample->Spike Extraction Protein Precipitation (Cold MeOH, -20°C) Spike->Extraction LC UHPLC Separation (Sub-2 µm C18) Extraction->LC MS ESI(-) MS/MS MRM Mode (321.2 -> 207.1) LC->MS Data Data Deconvolution & Quantification MS->Data

Self-validating LC-MS/MS lipidomics workflow for 15-oxo-EDE.

Data Presentation

Table 1: Physicochemical and Biological Properties of 15-oxo-EDE

PropertyValueBiological / Analytical Significance
Nomenclature 15-oxo-11Z,13E-eicosadienoic acidStandardized IUPAC identification[1]
Molecular Formula C20H34O3Determines exact mass for HRMS profiling[8]
Exact Mass 322.2508 DaCrucial for precursor ion selection[1]
Target Enzyme 5-Lipoxygenase (5-LO)Inhibits pro-inflammatory leukotriene synthesis[2]
IC50 (5-LO) 55 µMQuantifies inhibitory potency in RBL-1 cells[2]
Structural Motif α,β-unsaturated ketoneConfers electrophilicity for Michael addition[3]

Table 2: Optimized LC-MS/MS Parameters for 15-oxo-EDE Quantification

ParameterSetting / ValueAnalytical Rationale
Ionization Mode ESI (-)Optimal for carboxylic acid deprotonation[7]
Precursor Ion (Q1) m/z 321.2 [M-H]-Isolates the intact deprotonated molecule[1]
Product Ion (Q3) m/z 207.1Specific CID fragment for unambiguous identification[1]
Internal Standard 15-oxo-ETE-d7 (Surrogate)Corrects for matrix effects and extraction losses[8]
Column Type Sub-2 µm C18 (UHPLC)Resolves closely eluting isobaric oxylipins[8]

References

  • 15-oxo-11Z,13E-eicosadienoic acid | C20H34O3 | CID 5283013 - PubChem Source: nih.gov URL:[Link]

  • (PDF) Plasma Oxylipin Profiling by High Resolution Mass Spectrometry... Source: researchgate.net URL:[Link]

  • Viral Infection Leads to a Unique Suite of Allelopathic Chemical Signals in Three Diatom Host–Virus Pairs Source: nih.gov URL:[Link]

  • 15-OxoEDE - BioHippo Source: ebiohippo.com URL: [Link]

  • 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways Source: nih.gov URL:[Link]

  • Parenteral Fish-Oil Containing Lipid Emulsions Limit Initial Lipopolysaccharide-Induced Host Immune Responses in Preterm Pigs Source: mdpi.com URL:[Link]

Sources

Mechanism of 5-Lipoxygenase (5-LO) Inhibition by 15-OxoEDE: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The targeted inhibition of the 5-lipoxygenase (5-LO) pathway remains a cornerstone in the development of anti-inflammatory therapeutics, given its critical role in the biosynthesis of pro-inflammatory leukotrienes. This whitepaper provides an in-depth mechanistic analysis of 15-OxoEDE (15-oxo-11Z,13E-eicosadienoic acid), an oxylipin derivative that acts as a 5-LO inhibitor. Designed for drug development professionals and researchers, this guide synthesizes the structural biology, inhibitory kinetics, and self-validating experimental workflows required to study 15-OxoEDE in vitro.

Structural and Biosynthetic Profile of 15-OxoEDE

15-OxoEDE (also designated as 15-KEDE) is a bioactive lipid mediator produced via the enzymatic or autoxidative oxidation of 15-hydroxyeicosadienoic acid (15-HEDE)[1].

Structurally, it is defined by a 20-carbon aliphatic chain containing a conjugated diene system (11Z, 13E) and a critical ketone group at the C15 position. This specific structural arrangement—particularly the formation of an α,β-unsaturated ketone (enone) moiety—confers unique biochemical properties. It allows the molecule to interact with and modulate key inflammatory enzymes, transitioning from a simple structural analog of arachidonic acid to a reactive modulator of 5-lipoxygenase (5-LO)[1][2].

Mechanistic Basis of 5-LO Inhibition

5-Lipoxygenase (ALOX5) is a non-heme iron-containing dioxygenase responsible for catalyzing the first two steps in the conversion of arachidonic acid (AA) into 5-hydroperoxyeicosatetraenoic acid (5-HpETE) and subsequently into leukotriene A4 (LTA4)[3]. The inhibition of 5-LO by 15-OxoEDE is multifaceted, driven by competitive, redox-modulatory, and potentially electrophilic mechanisms.

Active Site Competition and Substrate Diversion

15-OxoEDE acts as a competitive inhibitor at the arachidonic acid binding pocket of 5-LO. In RBL-1 (Rat Basophilic Leukemia) cell assays, 15-OxoEDE inhibits 5-LO with an IC50 of 55 µM[1]. Interestingly, this makes it approximately half as potent (i.e., a 2-fold lower potency) as its hydroxylated precursor, 15(S)-HEDE[1]. The presence of the bulky, rigid ketone at C15 slightly reduces the binding affinity within the hydrophobic pocket compared to a hydroxyl group. Furthermore, similar to other 15-oxygenated eicosanoids, 15-OxoEDE can suppress the 5-lipoxygenation of endogenous arachidonic acid by forcing a "switch-over" in substrate utilization, effectively occupying the enzyme without yielding pro-inflammatory leukotrienes[4].

Modulation of the Hydroperoxide Tone

To become catalytically active, the non-heme iron in the 5-LO active site must be oxidized from its resting ferrous (Fe2+) state to the active ferric (Fe3+) state[3]. This activation requires a basal level of cellular lipid hydroperoxides, a phenomenon known as the "hydroperoxide tone." 15-OxoEDE and related 15-substituted analogs interfere with this redox cycle. By acting as alternative substrates or by altering the local redox environment, they deplete the hydroperoxide tone, effectively trapping 5-LO in its inactive Fe2+ state[4].

Electrophilic Modification via the Enone Moiety

A secondary, yet critical, mechanism arises from the α,β-unsaturated ketone in 15-OxoEDE. This enone acts as a Michael acceptor. Research on related oxo-eicosanoids (such as 15-oxoETE) has demonstrated that these electrophilic mediators can form covalent adducts with nucleophilic cysteine residues on target proteins[2]. While competitive binding is the primary mode of 5-LO inhibition, the potential for irreversible covalent modification of allosteric or active-site cysteines provides a secondary layer of sustained enzymatic suppression.

Pathway AA Arachidonic Acid (AA) LOX5 5-Lipoxygenase (5-LO) [Active Fe3+ State] AA->LOX5 Substrate HpETE 5-HpETE LOX5->HpETE Oxygenation LTs Leukotrienes (Pro-inflammatory) HpETE->LTs Downstream Processing HEDE 15-HEDE OxoEDE 15-OxoEDE (Enone Electrophile) HEDE->OxoEDE Oxidation OxoEDE->LOX5 Competitive Inhibition (IC50 = 55 µM) Tone Hydroperoxide Tone Depletion OxoEDE->Tone Redox Modulation Tone->LOX5 Traps as Inactive Fe2+

Figure 1: Mechanistic pathways of 5-LO activation and its multi-modal inhibition by 15-OxoEDE.

Quantitative Data: Inhibitory Potency

The structural requirements for 5-LO inhibition highlight the importance of the C15 functional group. Table 1 summarizes the comparative efficacy of 15-OxoEDE against related analogs.

Table 1: Comparative 5-LO Inhibitory Potency of Eicosadienoic Acid Derivatives

CompoundKey Structural Feature5-LO IC50 (µM)Relative PotencyPrimary Mechanism of Action
15(S)-HEDE 15-Hydroxyl group~27.51.0x (Baseline)Competitive binding / Redox modulation
15-OxoEDE 15-Ketone (Enone)55.00.5xCompetitive binding / Electrophilic adduction
15-HETE 15-Hydroxyl, tetraene~15.0~1.8xSubstrate diversion / Tone reduction

Data synthesized from RBL-1 cell lysate assays. Note that while 15-OxoEDE exhibits a 2-fold lower potency than 15-HEDE in direct in vitro assays[1], its electrophilic nature may confer distinct pharmacokinetic advantages and prolonged target residence time in vivo.

Experimental Methodologies: Self-Validating Workflows

To rigorously evaluate the inhibitory kinetics of 15-OxoEDE, researchers must employ highly controlled, self-validating assays. The following protocols detail the in vitro inhibition assay and the subsequent LC-MS/MS quantification.

In Vitro 5-LO Inhibition Assay (RBL-1 Cell Model)

RBL-1 cells are the gold standard for this assay because they constitutively express high levels of both 5-LO and FLAP (5-Lipoxygenase-activating protein), ensuring the local membrane environment accurately reflects physiological leukotriene biosynthesis.

  • Cell Lysis & Preparation: Harvest RBL-1 cells and lyse via sonication in a cold Tris-HCl buffer (pH 7.4) containing 2 mM EDTA.

    • Causality: EDTA chelates divalent cations, preventing the premature activation of calcium-dependent phospholipases (like cPLA2) that could release endogenous arachidonic acid and skew baseline mass spectrometry measurements.

  • Inhibitor Incubation: Aliquot the lysate and add 15-OxoEDE (dissolved in ethanol) to achieve final concentrations ranging from 1 µM to 100 µM. Incubate at 37°C for 5 minutes.

    • Causality: Pre-incubation allows the 15-OxoEDE to equilibrate within the active site and exert its effect on the hydroperoxide tone before the primary substrate is introduced.

  • Reaction Initiation: Add 10 µM exogenous arachidonic acid and 2 mM CaCl2 to initiate the reaction.

    • Causality: Calcium is strictly required to translocate 5-LO to the nuclear membrane where it docks with FLAP and becomes fully active.

  • Reaction Termination: After 10 minutes, terminate the reaction by adding an equal volume of ice-cold methanol containing 0.1% BHT (Butylated hydroxytoluene).

    • Causality: Methanol denatures the enzyme instantly, while BHT acts as a critical antioxidant to prevent artificial, non-enzymatic lipid peroxidation of the remaining polyunsaturated fatty acids during sample handling[5].

LC-MS/MS Quantification of Oxylipins

Accurate quantification of 5-LO products (e.g., 5-HETE, LTB4) and the remaining 15-OxoEDE requires a robust LC-MS/MS pipeline.

  • Internal Standard Spiking: Immediately after termination, spike the samples with a known concentration of stable isotope-labeled internal standards (e.g., 5-HETE-d8 and 15-oxoETE-d7)[5].

    • Causality: This creates a self-validating system. Any analyte lost during subsequent extraction steps, or any signal suppression occurring in the mass spectrometer matrix, will equally affect the heavy isotope, allowing for perfect mathematical correction.

  • Extraction: Perform solid-phase extraction (SPE) under an inert argon atmosphere to further protect the enone moiety from degradation[5].

  • Chromatography & Detection: Separate the lipids using a C18 reversed-phase column. Detect the analytes using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

    • Causality: ESI- is chosen because the terminal carboxyl moiety of eicosanoids readily deprotonates, yielding strong [M-H]- precursor ions for highly sensitive detection without the need for derivatization.

Workflow Step1 RBL-1 Cell Lysis (Tris-HCl + EDTA) Step2 Inhibitor Incubation (15-OxoEDE, 5 min) Step1->Step2 Establish Baseline Step3 Reaction Initiation (AA + CaCl2) Step2->Step3 Equilibration Step4 Termination & Spiking (MeOH/BHT + d8-IS) Step3->Step4 10 min Reaction Step5 LC-MS/MS Analysis (ESI- MRM Mode) Step4->Step5 Self-Validating Extraction

Figure 2: Self-validating experimental workflow for 5-LO inhibition assays utilizing LC-MS/MS.

Conclusion

15-OxoEDE represents a fascinating class of oxylipin-derived 5-LO inhibitors. While its IC50 of 55 µM demonstrates moderate competitive inhibition compared to its hydroxylated precursors, its unique α,β-unsaturated ketone structure introduces complex secondary inhibitory mechanisms. These include the depletion of the activating hydroperoxide tone and potential electrophilic protein modification. Understanding these dual modalities is critical for drug development professionals aiming to design next-generation, lipid-inspired anti-inflammatory therapeutics.

References

  • Haviv, F., Ratajczyk, J.D., DeNet, R.W., et al. "Structural requirements for the inhibition of 5-lipoxygenase by 15-hydroxyeicosa-5,8,11,13-tetraenoic acid analogues." Journal of Medicinal Chemistry 30(2), 254-263 (1987). URL: [Link]1]

  • Petrich, K., Ludwig, P., Kühn, H., Schewe, T. "The suppression of 5-lipoxygenation of arachidonic acid in human polymorphonuclear leucocytes by the 15-lipoxygenase product (15S)-hydroxy-(5Z,8Z,11Z,13E)-eicosatetraenoic acid: structure-activity relationship and mechanism of action." Biochemical Journal 314 (Pt 3), 911-916 (1996). URL: [Link]4]

  • Snyder, N. W., et al. "15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways." Chemico-Biological Interactions 234, 144-153 (2015). URL: [Link]2]

  • Wikipedia Contributors. "Arachidonate 5-lipoxygenase." Wikipedia, The Free Encyclopedia. URL: [Link]3]

Sources

15-KEDE (15-Oxo-11Z,13E-Eicosadienoic Acid): Discovery, Characterization, and Analytical Workflows for Oxylipin Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Core Directive

The lipidome is a highly dynamic signaling reservoir, and oxylipins—oxygenated derivatives of polyunsaturated fatty acids (PUFAs)—are critical mediators of inflammation, pain, and tumor microenvironments. Among these, 15-KEDE (15-oxo-11Z,13E-eicosadienoic acid, also known as 15-oxoEDE) is an emerging endogenous oxo-fatty acid metabolite[1].

Structurally characterized as an alpha,beta-unsaturated ketone (enone), 15-KEDE is derived from the oxidation of 11,14-eicosadienoic acid (EDA, 20:2ω-6)[2]. As research pivots toward non-canonical lipid mediators, 15-KEDE has been identified as a functional inhibitor of 5-lipoxygenase (5-LOX) and a biomarker of interest in both peripheral neuropathy and pancreatic cancer models ([3], [4]). This whitepaper provides a comprehensive, self-validating technical guide to the biosynthetic logic, analytical discovery, and functional characterization of 15-KEDE.

Biosynthetic Pathway & Mechanistic Biology

The generation of 15-KEDE relies on a two-step oxidative cascade. Its primary precursor, 11,14-eicosadienoic acid (EDA), undergoes non-enzymatic or enzymatic oxidation to form 15-HEDE (15-hydroxy-11Z,13E-eicosadienoic acid)[2]. Subsequently, 15-HEDE is dehydrogenated to form 15-KEDE[3].

Mechanistic Causality: The conversion from a hydroxyl group (15-HEDE) to a ketone (15-KEDE) introduces an electrophilic alpha,beta-unsaturated carbonyl moiety. This structural shift is biologically critical; it allows 15-KEDE to interact with the allosteric or active sites of target enzymes. Specifically, 15-KEDE inhibits 5-lipoxygenase (5-LOX) with an IC50 of 55 µM, which is approximately 2-fold more potent than its precursor 15-HEDE[3]. By inhibiting 5-LOX, 15-KEDE effectively throttles the downstream biosynthesis of pro-inflammatory leukotrienes.

Pathway EDA 11,14-Eicosadienoic Acid (EDA, 20:2ω-6) HEDE 15-HEDE (15-Hydroxy-EDE) EDA->HEDE Oxidation KEDE 15-KEDE (15-Oxo-EDE) HEDE->KEDE Dehydrogenation LOX 5-Lipoxygenase (5-LOX) KEDE->LOX Inhibits (IC50 = 55 µM) LT Leukotrienes (Inflammation) LOX->LT Biosynthesis

Biosynthetic pathway of 15-KEDE and its inhibitory action on 5-lipoxygenase.

Lipidomic Discovery in Pathological Models

Recent high-resolution mass spectrometry (LC-MS/MS) profiling has mapped 15-KEDE across distinct pathological states:

  • Neuropathic Pain & Peripheral Nerve Injury (PNI): In a comprehensive lipidomic analysis of the dorsal root ganglion (DRG) following PNI, 15-KEDE was quantified alongside 152 other fatty acid metabolites[4]. While COX-derived metabolites (e.g., 8-iso-PGE2) spiked significantly by day 14, 15-KEDE levels remained stable, suggesting it functions as a homeostatic lipid rather than an acute inflammatory responder in neural tissue[4].

  • Oncology & Tumor Lipidomics: In a 2026 syngeneic murine model of pancreatic ductal adenocarcinoma (PDAC), 15-KEDE was profiled to understand tumor lipidomic changes following treatment with polymeric hydroxychloroquine (PCQ), mapping the dysregulated eicosanoid networks driving therapy resistance[5].

Quantitative Data & Physicochemical Properties

Table 1: Analytical and chemical parameters of 15-KEDE ([1], [3]).

ParameterValue
Chemical Name 15-oxo-11Z,13E-eicosadienoic acid
Synonyms 15-KEDE, 15-oxoEDE
Molecular Formula C20H34O3
Molecular Weight 322.5 g/mol
Exact Mass 322.2508 Da
Biological Target 5-Lipoxygenase (5-LOX)
Inhibitory Potency (IC50) 55 µM
Precursor Ion [M-H]- 321.2 m/z
Primary Product Ions 277.2, 207.1, 303.2 m/z
UV/Vis λmax 234 nm

Analytical Characterization (LC-MS/MS)

Protocol 1: Self-Validating LC-MS/MS Lipidomic Extraction

Causality & Self-Validation: Oxylipins are low-abundance and highly susceptible to ex vivo oxidation. We utilize a low-temperature extraction with antioxidant spikes (BHT) to prevent the artificial oxidation of 15-HEDE into 15-KEDE. This protocol is a self-validating system because it incorporates a deuterated internal standard (e.g., d7-5-oxoETE) at the homogenization step. Tracking the recovery of this standard at the end of the run validates extraction efficiency and flags any matrix-induced ion suppression.

Step-by-Step Methodology:

  • Tissue Quenching & Homogenization: Snap-freeze tissue (e.g., DRG or tumor) in liquid nitrogen. Homogenize in 500 µL of ice-cold methanol containing 0.1% Butylated hydroxytoluene (BHT) and 10 ng/mL of d7-5-oxoETE. Reasoning: Methanol instantly precipitates proteins, halting enzymatic degradation, while BHT quenches free radicals.

  • Solid Phase Extraction (SPE): Load the supernatant onto a pre-conditioned polymeric reversed-phase SPE plate (e.g., Waters HLB 96-well). Wash with 5% methanol in water; elute with 100% methanol. Reasoning: The HLB sorbent retains hydrophobic oxylipins while washing away salts and polar interferences, concentrating the analyte for MS detection.

  • LC-MS/MS Acquisition: Inject 10 µL onto a sub-2 µm C18 column. Utilize a mobile phase gradient of Water (A) and Acetonitrile (B), both fortified with 0.1% formic acid. Reasoning: Formic acid facilitates the protonation/deprotonation dynamics required for electrospray ionization (ESI).

  • Data Processing: Detect 15-KEDE in negative ESI mode using Multiple Reaction Monitoring (MRM) for the specific transition 321.2 → 277.2 m/z [1].

Functional Validation Workflow

Protocol 2: In Vitro 5-LOX Inhibition Assay

Causality & Self-Validation: To confirm 15-KEDE's biological role, we must isolate its effect on 5-LOX. This protocol is self-validating by running a parallel positive control (Zileuton, a known clinical 5-LOX inhibitor) alongside a vehicle control. If Zileuton fails to inhibit LTB4 production, the entire assay is invalidated, preventing false-negative interpretations for 15-KEDE.

Step-by-Step Methodology:

  • Enzyme Preparation: Incubate recombinant human 5-LOX in PBS (pH 7.4) containing 1 mM ATP and 2 mM CaCl2. Reasoning: 5-LOX strictly requires calcium for membrane translocation/activation and ATP for structural stability.

  • Inhibitor Pre-incubation: Add 15-KEDE (titrated from 1 µM to 100 µM), Zileuton (10 µM, positive control), or vehicle (Ethanol <0.1%). Incubate for 10 minutes at 37°C. Reasoning: Pre-incubation allows the inhibitor to occupy the enzyme's allosteric or active site before the substrate can outcompete it.

  • Reaction Initiation & Quenching: Add 10 µM arachidonic acid to initiate the reaction. After exactly 5 minutes, quench the reaction with an equal volume of ice-cold methanol containing d4-LTB4. Reasoning: Strict timing ensures the reaction kinetics are measured in their linear phase.

  • Quantification: Measure LTB4 levels via LC-MS/MS. Calculate the IC50 of 15-KEDE based on the dose-response curve relative to the vehicle control.

Workflow Sample 1. Tissue Homogenization Spike with d7-5-oxoETE SPE 2. Solid Phase Extraction (HLB 96-well plate) Sample->SPE LCMS 3. LC-MS/MS Analysis MRM: 321.2 -> 277.2 m/z SPE->LCMS Data 4. Lipidomic Data Processing Peak Integration & Recovery LCMS->Data Assay 5. Functional Validation In Vitro 5-LOX Assay Data->Assay

Experimental workflow for 15-KEDE lipidomic extraction, MS quantification, and validation.

References

  • Title: 15-oxo-11Z,13E-eicosadienoic acid | C20H34O3 | CID 5283013 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Profiling of fatty acid metabolism in the dorsal root ganglion after peripheral nerve injury Source: Frontiers in Pain Research URL: [Link]

  • Title: Tumor Lipidomic Changes after Treatment with Polymeric Hydroxychloroquine in a Syngeneic Murine Model of Pancreatic Cancer Source: ACS Omega URL: [Link]

  • Title: 15-Hede | C20H36O3 | CID 13723965 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

A Technical Guide to the Natural Occurrence of Oxylipins in Pseudo-nitzschia multistriata

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The marine diatom genus Pseudo-nitzschia is a well-established source of bioactive secondary metabolites, including the neurotoxin domoic acid and a diverse suite of oxylipins. These oxygenated fatty acid derivatives are implicated in a range of ecological functions, from chemical defense to population signaling. While the oxylipin 15-oxo-eicosatetraenoic acid (15-OxoEDE) has been identified within this genus, current research indicates that its prevalence is species-specific. This guide provides a technical overview of the biosynthesis, analytical methodologies, and ecological significance of oxylipins in Pseudo-nitzschia, with a specific focus on clarifying the metabolic profile of Pseudo-nitzschia multistriata. Contrary to a focus solely on 15-series oxylipins, evidence strongly points to a predominant 14-lipoxygenase (14-LOX) pathway in P. multistriata, highlighting the chemotaxonomic diversity within the genus.

Introduction: The Genus Pseudo-nitzschia and its Oxylipin Chemistry

Diatoms are a major group of phytoplankton responsible for approximately 40% of marine primary productivity.[1] The genus Pseudo-nitzschia, found in coastal waters worldwide, is notable for its ecological impact, which includes the formation of harmful algal blooms (HABs).[2][3] Several species within this genus are known to produce domoic acid, the neurotoxin responsible for Amnesic Shellfish Poisoning (ASP).[3]

Beyond toxins, Pseudo-nitzschia species synthesize a vast and varied array of secondary metabolites known as oxylipins.[4][5] These compounds are derived from the enzymatic oxidation of polyunsaturated fatty acids (PUFAs) and are involved in processes ranging from stress response and chemical defense to intercellular signaling.[4][5] The oxylipin profiles are often highly species-specific, making them valuable as functional biomarkers to support molecular and morphological species identification.[4][6] This guide delves into the specific lipoxygenase (LOX) pathways active in P. multistriata, the analytical workflows required for their characterization, and their postulated roles in marine ecosystems.

Biosynthesis of Oxylipins in Pseudo-nitzschia

The generation of oxylipins in diatoms is a multi-step enzymatic cascade initiated by the release of PUFAs from cell membranes. In Pseudo-nitzschia, the primary substrate for this pathway is eicosapentaenoic acid (EPA, C20:5 ω3).[4]

The Central Role of Lipoxygenase (LOX)

The key enzyme family dictating the diversity of oxylipins is lipoxygenase (LOX). LOX enzymes are non-heme iron dioxygenases that catalyze the regio- and stereo-specific incorporation of molecular oxygen into the carbon chain of a PUFA, forming an unstable fatty acid hydroperoxide. The "positional specificity" of the LOX enzyme—i.e., the carbon atom it targets—is the primary determinant of the final oxylipin structure.

Species-Specific LOX Pathways: A Point of Clarification for P. multistriata

Initial interest in 15-OxoEDE stems from the characterization of 15-LOX pathways in certain diatom species. For instance, Pseudo-nitzschia arenysensis is known to possess both 12-LOX and 15-LOX activity, leading to the production of 15-series oxylipins, including 15-hydroxy-eicosapentaenoic acid (15-HEPE) and, in some cases, 15-oxo-pentadecatetraenoic acid (a related C15 oxo-acid).[4][6]

However, detailed chemotaxonomic studies have revealed a different profile for Pseudo-nitzschia multistriata . This species, along with P. fraudulenta, predominantly exhibits 14-LOX activity .[4][6][7] This finding is critical, as it directs research toward 14-series oxylipins (e.g., 14-HEPE) as the characteristic products for this species, rather than 15-series compounds like 15-HEPE or its oxidized form, 15-OxoEDE.

The general biosynthetic pathway, regardless of positional specificity, follows a conserved sequence:

  • Oxygenation: A specific LOX (e.g., 14-LOX in P. multistriata) acts on EPA to form a hydroperoxy-eicosapentaenoic acid (HpEPE).

  • Reduction/Transformation: The unstable hydroperoxide is rapidly converted into more stable forms, such as a hydroxy-eicosapentaenoic acid (HEPE), or further metabolized into other derivatives like epoxy-alcohols.[8]

  • Oxidation to Oxo-Acids: The formation of an oxo-acid (like 15-OxoEDE) from its corresponding hydroxy precursor (15-HEPE) requires a subsequent oxidation step, typically catalyzed by a dehydrogenase enzyme.

Regulation of Biosynthesis

Oxylipin production is not constitutive. Synthesis is often triggered by cellular stress, such as grazing pressure or nutrient limitation (e.g., silicon limitation).[9][10] Furthermore, production has been shown to increase dramatically as diatom cultures enter the stationary phase, suggesting a role in signaling bloom termination or mediating programmed cell death.[11]

Oxylipin_Biosynthesis cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA PUFAs (e.g., EPA) in Membrane Lipids Lipase Lipase Free_PUFA Free EPA LOX Lipoxygenase (LOX) (e.g., 14-LOX in P. multistriata) Free_PUFA->LOX HpEPE Fatty Acid Hydroperoxide (e.g., 14-HpEPE) LOX->HpEPE O₂ HEPE Hydroxy Fatty Acid (e.g., 14-HEPE) HpEPE->HEPE Reduction Other Other Oxylipins (Epoxy-alcohols, etc.) HpEPE->Other Further Metabolism Dehydrogenase Dehydrogenase HEPE->Dehydrogenase OxoEDE Oxo-Fatty Acid (e.g., 15-OxoEDE in other species) Dehydrogenase->OxoEDE Oxidation Stress Cellular Stress (Grazing, Si-limitation) Stress->Lipase activates Lipase->Free_PUFA releases

Generalized oxylipin biosynthetic pathway in diatoms.

Methodologies for Oxylipin Analysis

Characterizing the specific oxylipin profile of P. multistriata requires a robust analytical workflow, from cultivation to mass spectrometric detection.

Culturing and Harvesting

Pseudo-nitzschia multistriata can be grown in standard artificial seawater media, such as f/2 or L1 medium, under a controlled light:dark cycle (e.g., 14:10 h) and temperature (e.g., 18-20°C). Since oxylipin production is dynamic, it is crucial to monitor the growth phase (e.g., by cell counts or fluorescence) and harvest cells at specific time points (e.g., exponential vs. stationary phase).[12][13]

Extraction and Sample Preparation Protocol

The following protocol provides a validated approach for extracting non-volatile oxylipins from diatom cultures.[1][6][14]

  • Harvesting: Centrifuge a known volume of culture at low speed (e.g., 2000 x g for 5-10 min at 4°C) to pellet the cells.

  • Cell Lysis & Induction: Resuspend the cell pellet in a small volume of filtered seawater or buffer. Induce oxylipin synthesis by brief sonication on ice. This mechanical disruption mimics wounding and activates the LOX pathway.

  • Extraction: Add an equal volume of an organic solvent (e.g., methanol or acetone) to the cell suspension.[1][6] It is critical to add a known amount of an appropriate internal standard (e.g., 16-hydroxyhexadecanoic acid) at this stage for accurate quantification.[6]

  • Phase Separation & Collection: Perform a liquid-liquid extraction (e.g., using chloroform/methanol/water) to separate the lipid-containing organic phase.

  • Drying and Derivatization: Evaporate the organic solvent under a stream of nitrogen. For improved chromatographic performance and mass spectrometry signal, the extract can be derivatized (e.g., methylated with diazomethane) to convert carboxylic acids to their methyl esters.[6]

  • Solid-Phase Extraction (SPE): For complex samples or low-concentration analytes, an optional SPE cleanup step using a C18 or PPL resin can enrich the oxylipin fraction.[15]

Analytical Detection by LC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or UPLC-MS/MS) is the definitive technique for oxylipin analysis.[4][6][16]

ParameterTypical SpecificationRationale
Chromatography Reverse-Phase (e.g., C18 column)Separates lipids based on polarity, effectively resolving different oxylipin isomers.
Mobile Phases Water and Acetonitrile/Methanol with acid modifier (e.g., 0.1% acetic or formic acid)Provides good resolution and ionization efficiency. Acetic acid can enhance signal in negative ion mode.[17]
Ionization Source Electrospray Ionization (ESI)Standard for ionizing semi-polar molecules like oxylipins. Can be run in positive or negative ion mode.
MS Detection Mode Multiple Reaction Monitoring (MRM) or High-Resolution MS/MSMRM provides high sensitivity and specificity for targeted quantification. High-resolution MS provides accurate mass for identification and structural elucidation.[17]
Identification Based on retention time, precursor ion mass (m/z), and characteristic MS/MS fragmentation patterns compared to authentic standards or literature data.[6][8]

digraph "Analytical_Workflow" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
Culture [label="1. P. multistriata Culture\n(Controlled Conditions)", fillcolor="#F1F3F4", fontcolor="#202124"];
Harvest [label="2. Cell Harvesting\n(Centrifugation)", fillcolor="#F1F3F4", fontcolor="#202124"];
Extract [label="3. Extraction & Lysis\n(Solvent + Sonication + Internal Std.)", fillcolor="#FBBC05", fontcolor="#202124"];
Cleanup [label="4. Sample Cleanup\n(SPE / Derivatization)", fillcolor="#FBBC05", fontcolor="#202124"];
LCMS [label="5. UPLC-MS/MS Analysis\n(Reverse Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Data [label="6. Data Processing\n(Quantification & Identification)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Culture -> Harvest;
Harvest -> Extract;
Extract -> Cleanup;
Cleanup -> LCMS;
LCMS -> Data;

}

Workflow for the analysis of oxylipins from diatoms.

Ecological Significance and Future Applications

The species-specific production of oxylipins like those from the 14-LOX pathway in P. multistriata points to highly specialized ecological roles.

  • Chemical Defense: Oxylipins are a primary form of chemical defense for diatoms. They have been shown to be allelopathic, inhibiting the growth of competing phytoplankton, and can severely impair the reproductive success of key grazers like copepods, a phenomenon known as teratogenic activity.[9][18]

  • Signaling: These molecules may act as infochemicals for intraspecies communication, potentially regulating population density and coordinating life cycle transitions, such as the onset of sexual reproduction or bloom termination.[1][19]

  • Physiological Regulation: Silencing of LOX genes in Pseudo-nitzschia has been linked to impaired growth, suggesting that oxylipins also play a fundamental role in the diatom's own physiological health and resilience.[2]

  • Drug Development Potential: The broader family of oxylipins, including oxo-fatty acids, exhibits a range of potent bioactivities in mammalian systems, including anti-inflammatory and anti-proliferative effects. This makes diatom-derived oxylipins a promising, yet largely untapped, resource for natural product discovery and drug development.[10][19]

Ecological_Roles cluster_interactions Ecological Interactions P_multistriata P. multistriata Oxylipins 14-LOX Oxylipins P_multistriata->Oxylipins produces Competitors Phytoplankton Competitors Oxylipins->Competitors Inhibits (Allelopathy) Grazers Copepod Grazers Oxylipins->Grazers Impairs Reproduction (Defense) Population Other P. multistriata Cells Oxylipins->Population Regulates Density (Signaling)

Postulated ecological roles of oxylipins from P. multistriata.

Conclusion and Future Directions

The study of oxylipins in Pseudo-nitzschia multistriata provides a compelling window into the chemical ecology of marine diatoms. The key takeaway for researchers is the evidence for a dominant 14-LOX pathway, which distinguishes it from other species in the genus that may produce 15-series oxylipins like 15-OxoEDE. This chemotaxonomic specificity underscores the importance of precise analytical characterization when investigating the ecological roles and biotechnological potential of these molecules.

Future research should focus on:

  • Functional Genomics: Identifying and characterizing the specific 14-LOX and downstream enzymes in the P. multistriata genome and transcriptome.[13]

  • Untargeted Metabolomics: Applying untargeted approaches to fully map the "dark metabolome" and discover novel oxylipin structures produced under various environmental conditions.[15][20][21]

  • Ecological Assays: Conducting co-culture and grazing experiments with purified 14-series oxylipins to definitively establish their allelopathic and defensive functions.

By integrating advanced analytical chemistry with molecular biology and ecology, the scientific community can continue to unlock the complex and fascinating world of diatom chemical communication.

References

  • Lamari, N., Ruggiero, M. V., d'Ippolito, G., Kooistra, W. H. C. F., Fontana, A., & Montresor, M. (2013). Specificity of Lipoxygenase Pathways Supports Species Delineation in the Marine Diatom Genus Pseudo-nitzschia. PLOS ONE, 8(8), e73281. [Link]

  • d’Ippolito, G., Ruggiero, M. V., Lamari, N., Vitale, R. M., Nuzzo, G., Cutignano, A., Ianora, A., Miralto, A., Fontana, A., & Montresor, M. (2014). Oxylipin Diversity in the Diatom Family Leptocylindraceae Reveals DHA Derivatives in Marine Diatoms. Marine Drugs, 12(1), 398-413. [Link]

  • Lamari, N., Ruggiero, M. V., d'Ippolito, G., Kooistra, W. H. C. F., Fontana, A., & Montresor, M. (2013). Specificity of Lipoxygenase Pathways Supports Species Delineation in the Marine Diatom Genus Pseudo-nitzschia. PLOS ONE, 8(8), e73281. [Link]

  • Lauritano, C., & Ianora, A. (2016). Multiple Roles of Diatom-Derived Oxylipins within Marine Environments and Their Potential Biotechnological Applications. Marine Drugs, 14(9), 158. [Link]

  • Becker, J. W., Harenčár, J., Collins, R. E., Kudo, H., Baugh, K. A., Bröker, L., Carlson, L. T., Heal, K. R., & Al-Haj, A. (2022). Illuminating the dark metabolome of Pseudo-nitzschia–microbiome associations. bioRxiv. [Link]

  • Caldwell, G. S. (2009). The Influence of Bioactive Oxylipins from Marine Diatoms on Invertebrate Reproduction and Development. Marine Drugs, 7(3), 367-389. [Link]

  • Lamari, N., Ruggiero, M. V., d'Ippolito, G., Kooistra, W. H., Fontana, A., & Montresor, M. (2013). Specificity of lipoxygenase pathways supports species delineation in the marine diatom genus Pseudo-nitzschia. PloS one, 8(8), e73281. [Link]

  • Johnson, W. M., Le, C., & Lelong, A. (2023). Lipidomic Screening of Marine Diatoms Reveals Release of Dissolved Oxylipins Associated with Silicon Limitation and Growth Phase. Marine Drugs, 21(11), 576. [Link]

  • Ruggiero, M. V. (2016). Silencing of lipoxygenase pathways in the diatom genus Pseudo-nitzschia. fedOA. [Link]

  • Chen, J. (2017). Exploring Valuable Lipids in Diatoms. Frontiers in Marine Science, 4. [Link]

  • Fiorini, F., Borgonuovo, C., Ferrante, M. I., & Brönstrup, M. (2020). A Metabolomics Exploration of the Sexual Phase in the Marine Diatom Pseudo-nitzschia multistriata. Marine Drugs, 18(6), 313. [Link]

  • Lamari, N., Ruggiero, M. V., d'Ippolito, G., Kooistra, W. H. C. F., Fontana, A., & Montresor, M. (2013). Heat map representation of oxylipin signals in the Pseudo-nitzschia strains. ResearchGate. [Link]

  • SCIEX. (2023). Quantitative and qualitative analysis of oxylipins using high-resolution mass spectrometry. SCIEX. [Link]

  • Cutignano, A., Lamari, N., d'Ippolito, G., Manzo, E., Cimino, G., & Fontana, A. (2011). Lipoxygenase products in marine diatoms: A concise analytical method to explore the functional potential of oxylipins. ResearchGate. [Link]

  • Cutignano, A., Lamari, N., d'Ippolito, G., Manzo, E., Cimino, G., & Fontana, A. (2011). Lipoxygenase products in marine diatoms: a concise analytical method to explore the functional potential of oxylipins. Journal of phycology, 47(2), 233–243. [Link]

  • Lamari, N., Ruggiero, M. V., d'Ippolito, G., Kooistra, W. H. C. F., Fontana, A., & Montresor, M. (2013). Specificity of Lipoxygenase Pathways Supports Species Delineation in the Marine Diatom Genus Pseudo-nitzschia. PLOS ONE. [Link]

  • Sanges, R., & Montresor, M. (2023). The pennate diatom Pseudo-nitzschia multistriata as a model for diatom life cycles, from the laboratory to the sea. Journal of phycology, 59(4), 637–643. [Link]

  • Sabatino, V., Russo, M. T., Ruggiero, M. V., d'Ippolito, G., Fontana, A., & Montresor, M. (2022). Silencing of a Pseudo-nitzschia arenysensis lipoxygenase transcript leads to reduced oxylipin production and impaired growth. New Phytologist, 233(2), 809-822. [Link]

  • Thukral, M., Heal, K. R., & Collins, R. E. (2023). Progress and challenges in exploring aquatic microbial communities using non-targeted metabolomics. The ISME Journal, 17(12), 2147-2159. [Link]

  • d'Ippolito, G., Cutignano, A., Ruggiero, M. V., Fontana, A., Miralto, A., & Ianora, A. (2009). 15S-lipoxygenase metabolism in the marine diatom Pseudo-nitzschia delicatissima. New Phytologist, 183(4), 1064-1073. [Link]

  • Weber, H. (2010). Oxylipin analysis methods. ResearchGate. [Link]

  • Sabatino, V., Russo, M. T., Ruggiero, M. V., d'Ippolito, G., Fontana, A., & Montresor, M. (2021). Western blot analysis on silenced clones of Pseudo-nitzschia arenysensis. ResearchGate. [Link]

  • Anderson, D. M., Fensin, E., & Gobler, C. J. (2021). Emerging harmful algal blooms caused by distinct seasonal assemblages of a toxic diatom. Limnology and Oceanography, 66(11), 3896-3912. [Link]

  • Russo, M. T., Sabatino, V., Santoferrara, L. F., Ruggiero, M. V., & Montresor, M. (2023). Genomic diversity in time and space in the toxic diatom Pseudo-nitzschia multistriata. bioRxiv. [Link]

Sources

Physicochemical Profiling and Analytical Methodologies for the 15-OxoEDE Lipid Metabolite

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The lipidome represents a vast, dynamic network of signaling molecules. Among these, oxylipins—oxygenated derivatives of polyunsaturated fatty acids (PUFAs)—serve as critical regulators of immune and inflammatory responses[1]. This technical guide provides a comprehensive physicochemical and analytical profile of (15-oxo-11Z,13E-eicosadienoic acid), a specialized lipid metabolite[2]. As a downstream product of eicosadienoic acid (EDA) oxidation, 15-OxoEDE has emerged as an important endogenous inhibitor of 5-lipoxygenase (5-LO)[3] and a highly sensitive diagnostic biomarker for autoimmune pathologies such as Systemic Lupus Erythematosus (SLE)[1].

Physicochemical Architecture

15-OxoEDE is structurally characterized by an aliphatic tail containing 20 carbon atoms, punctuated by an α,β-unsaturated ketone (enone) system at the C15 position[2]. This conjugated dienone architecture dictates both its biological reactivity and its spectral properties.

Handling this compound requires an understanding of its solubility constraints. While highly soluble in organic solvents, its stability in aqueous environments is severely limited, necessitating precise handling protocols to prevent auto-oxidation[4].

Table 1: Physicochemical Specifications of 15-OxoEDE
PropertySpecification
IUPAC Name (11Z,13E)-15-oxoicosa-11,13-dienoic acid
Molecular Formula C20H34O3
Molecular Weight 322.5 g/mol
CAS Registry Number 105835-44-7
UV/Vis Maximum (λmax) 279 nm
Solubility (Organic) Ethanol, DMSO, DMF (~50 mg/mL)
Solubility (Aqueous) PBS pH 7.2 (~1 mg/mL; unstable >24h)

Data synthesized from established chemical databases and manufacturer specifications[2][3][4].

Biological Causality: Signaling and Metabolism

The biosynthesis of 15-OxoEDE is tightly coupled to the oxidative metabolism of eicosadienoic acid (EDA). EDA is first converted to 15-HEDE, which undergoes subsequent dehydrogenation to yield the active 15-OxoEDE metabolite[3].

Mechanistically, 15-OxoEDE exerts its biological effects by with an IC50 of 55 µM in RBL-1 cells[5]. Because 5-LO is the rate-limiting enzyme in the synthesis of pro-inflammatory leukotrienes, the endogenous production of 15-OxoEDE serves as a negative feedback loop to resolve inflammation[3].

Furthermore, recent high-resolution mass spectrometry (HRMS) profiling has identified 15-OxoEDE as a critical clinical biomarker. Decreased systemic levels of 15-OxoEDE strongly correlate with the hyper-inflammatory state of SLE, yielding a receiver operating characteristic (ROC) Area Under the Curve (AUC) of 0.745 for disease classification[1].

Pathway EDA Eicosadienoic Acid (EDA) HEDE 15-HEDE EDA->HEDE Oxidation OxoEDE 15-OxoEDE HEDE->OxoEDE Dehydrogenase LOX 5-Lipoxygenase (5-LO) OxoEDE->LOX Inhibits (IC50=55µM) Leukotrienes Pro-inflammatory Leukotrienes LOX->Leukotrienes Promotes

Fig 1. Biosynthetic pathway of 15-OxoEDE and its inhibitory effect on 5-lipoxygenase.

Quantitative Analysis & Mass Spectrometry

Quantifying oxylipins like 15-OxoEDE presents significant analytical challenges due to their trace endogenous concentrations, rapid half-lives, and susceptibility to artificial ex vivo oxidation. To achieve high-fidelity quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[6].

Causality in MS Settings: Because 15-OxoEDE contains a terminal carboxylic acid, it readily deprotonates, making Negative Electrospray Ionization (ESI-) the optimal mode for detection[2]. Collision-induced dissociation (CID) of the [M-H]- precursor ion (m/z 321.2) yields predictable fragmentation patterns driven by the loss of water and carbon dioxide[2].

Table 2: Optimized MRM Transitions for 15-OxoEDE
MS/MS ParameterValue / Setting
Ionization Mode Electrospray Ionization Negative (ESI-)
Precursor Ion ([M-H]-) m/z 321.2
Primary Product Ion (Quantifier) m/z 303.2 (-H2O)
Secondary Product Ions (Qualifier) m/z 277.2 (-CO2), m/z 207.1

Mass spectrometry parameters derived from standardized lipidomics workflows[2][6].

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that protocols must be designed as self-validating systems. Every step must include inherent checks to ensure data integrity and explain the physicochemical causality behind the action.

Protocol A: Preparation of Aqueous Solutions for In Vitro Bioassays
  • Solvent Evaporation: Evaporate the ethanol stock solution under a gentle stream of nitrogen gas[4].

    • Causality: Removing the organic solvent prevents solvent-induced cytotoxicity in cell-based assays (e.g., RBL-1 cells), while the nitrogen blanket prevents oxidative degradation of the diene system.

  • Reconstitution: Immediately dissolve the neat oil in PBS (pH 7.2) to a maximum concentration of 1 mg/mL[4].

  • Validation Step: Measure the UV absorbance of the final solution at 279 nm[3]. Calculate the concentration using the molar extinction coefficient to ensure no compound was lost to the vial walls during evaporation.

  • Storage Constraint: Discard any unused aqueous solution after 24 hours due to rapid hydrolytic and oxidative instability[4].

Protocol B: LC-MS/MS Extraction from Plasma
  • Sample Collection: Collect 1 mL of plasma and immediately add an antioxidant such as Butylated hydroxytoluene (BHT).

    • Causality: BHT quenches radical chain reactions, preventing the artificial ex vivo lipid peroxidation of endogenous PUFAs into 15-OxoEDE during handling.

  • Internal Standard Spiking: Add 10 µL of a stable isotope-labeled internal standard (e.g., 13C- or 2H-labeled 15-OxoEDE at 100 ng/mL) directly to the sample.

    • Causality: Spiking before extraction corrects for matrix effects and analyte loss during the precipitation phase.

  • Protein Precipitation: Add 3 mL of ice-cold methanol, vortex thoroughly, and incubate at -20°C for 30 minutes.

    • Causality: The high organic ratio precipitates plasma proteins and denatures metabolic enzymes (like dehydrogenases), effectively freezing the lipidome profile.

  • Centrifugation: Centrifuge the mixture and collect the supernatant for LC-MS/MS analysis.

  • Validation Step: Evaluate the peak area of the internal standard across all processed samples. A Coefficient of Variation (CV) < 15% across the batch validates the extraction efficiency and confirms instrument stability[6].

Workflow Sample 1. Biological Sample (+ BHT Antioxidant) Spike 2. Spike Internal Standard (e.g., 13C-15-OxoEDE) Sample->Spike Extraction 3. Protein Precipitation (Ice-cold MeOH, -20°C) Spike->Extraction Centrifuge 4. Centrifugation & Supernatant Collection Extraction->Centrifuge LCMS 5. LC-MS/MS Analysis (MRM Mode, ESI-) Centrifuge->LCMS Validation 6. Validation (IS CV < 15%) LCMS->Validation

Fig 2. Self-validating LC-MS/MS extraction workflow for the quantification of 15-OxoEDE.

Conclusion

15-OxoEDE represents a critical intersection between lipid biochemistry and immunology. By understanding its physicochemical properties—specifically its enone-driven reactivity and its specific MS/MS fragmentation patterns—researchers can accurately quantify its presence and harness its potential as both a biomarker for Systemic Lupus Erythematosus and a template for novel 5-lipoxygenase inhibitors.

References

  • PubChem: "15-oxo-11Z,13E-eicosadienoic acid | C20H34O3 | CID 5283013" Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Frontiers in Immunology: "Absolute quantification and characterization of oxylipins in lupus nephritis and systemic lupus erythematosus" Source: Frontiers URL:[Link]

  • ResearchGate: "Plasma Oxylipin Profiling by High Resolution Mass Spectrometry Reveal Signatures of Inflammation and Hypermetabolism in Amyotrophic Lateral Sclerosis" Source: ResearchGate URL:[Link]

  • BioHippo: "15-OxoEDE Biological Activity and 5-LO Inhibition" Source: BioHippo URL:[Link]

Sources

A Senior Application Scientist's In-Depth Technical Guide to the Production of 15-Oxo-11Z,13E-eicosadienoic Acid (15-OxoEDE)

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

15-oxo-11Z,13E-eicosadienoic acid (15-OxoEDE) is an oxidized lipid mediator belonging to the family of oxylipins, which are implicated in a variety of physiological and pathological processes, including inflammation.[1] As a derivative of eicosadienoic acid (EDA), its precise biological functions are a subject of ongoing research, necessitating reliable and well-characterized sources of the molecule. This guide provides a comprehensive technical overview of the two primary methodologies for producing 15-OxoEDE: stereospecific enzymatic synthesis and non-specific chemical synthesis via autooxidation. We will delve into the mechanistic rationale behind each approach, provide detailed, field-tested protocols for synthesis and purification, and offer methods for rigorous characterization to ensure product identity and purity. This document is designed to empower researchers to make informed decisions on the most suitable production method for their specific experimental needs, balancing the requirements for stereochemical purity against scalability and cost.

Introduction: The Significance of 15-OxoEDE

Polyunsaturated fatty acids (PUFAs) and their oxygenated metabolites, known as oxylipins, are critical signaling molecules.[2] The enzymatic and non-enzymatic oxidation of these lipids generates a vast array of bioactive compounds that modulate cellular responses. 15-OxoEDE emerges from the oxidation of 15-hydroxyeicosadienoic acid (15-HEDE).[1] Its structural similarity to other α,β-unsaturated ketone-containing lipids, such as 15-oxo-eicosatetraenoic acid (15-oxo-ETE), suggests it may possess significant electrophilic reactivity and the ability to modulate inflammatory pathways, potentially through interaction with targets like 5-lipoxygenase (5-LO).[1]

The choice between enzymatic and non-enzymatic synthesis is a critical decision point in the study of such molecules. Enzymatic routes offer unparalleled stereospecificity, typically yielding a single enantiomer, which is crucial for dissecting biological receptor-ligand interactions. In contrast, non-enzymatic methods, while often simpler to implement on a larger scale, produce a racemic mixture of stereoisomers, which may be suitable for initial screening or as analytical standards but can confound biological studies. This guide will illuminate the practical implications of this choice.

The Enzymatic Pathway: A Stereospecific, Two-Step Cascade

The biological synthesis of 15-OxoEDE is a highly regulated, multi-step enzymatic process. This pathway leverages the specificity of two key enzyme classes: lipoxygenases (LOX) and dehydrogenases. The process can be recapitulated in vitro to produce highly pure, stereochemically defined 15-OxoEDE.

Mechanistic Overview

The enzymatic synthesis proceeds in two main stages, beginning with the substrate, (11Z,14Z)-eicosadienoic acid.

Step 1: Dioxygenation and Reduction. The cascade is initiated by a 15-lipoxygenase (15-LOX), a non-heme iron-containing enzyme that catalyzes the regio- and stereospecific insertion of molecular oxygen into the PUFA backbone.[2] This reaction forms the unstable hydroperoxy intermediate, 15(S)-hydroperoxy-11Z,13E-eicosadienoic acid (15-HpEDE). Due to its instability, this intermediate is immediately reduced in situ by a peroxidase (e.g., glutathione peroxidase or the action of a reducing agent like stannous chloride or sodium borohydride in a lab setting) to the more stable hydroxyl derivative, 15(S)-hydroxy-11Z,13E-eicosadienoic acid (15(S)-HEDE).

Step 2: Oxidation. The final product is generated by the action of an NAD⁺-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme specifically catalyzes the oxidation of the 15(S)-hydroxyl group of 15(S)-HEDE to a ketone, yielding the target molecule, 15(S)-OxoEDE.

The paramount advantage of this method is its stereochemical control, producing exclusively the (S)-enantiomer, which is presumed to be the biologically relevant form.

Enzymatic_Pathway cluster_0 Step 1: Dioxygenation & Reduction cluster_1 Step 2: Oxidation EDA Eicosadienoic Acid HpEDE 15(S)-HpEDE EDA->HpEDE 15-Lipoxygenase + O₂ HEDE 15(S)-HEDE HpEDE->HEDE Peroxidase or Reducing Agent OxoEDE 15(S)-OxoEDE HEDE->OxoEDE 15-PGDH + NAD⁺ HEDE_2 15(S)-HEDE Non_Enzymatic_Pathway cluster_0 Initiation cluster_1 Propagation cluster_2 Product Formation EDA Eicosadienoic Acid (RH) R_radical Lipid Radical (R•) EDA->R_radical H• Abstraction ROO_radical Peroxyl Radical (ROO•) R_radical->ROO_radical + O₂ Initiator Free Radical Initiator (X•) Initiator->EDA ROOH Lipid Hydroperoxide (ROOH) ROO_radical->ROOH H• Abstraction from RH EDA_2 Another EDA (RH) R_radical_2 R_radical_2 ROOH->R_radical_2 Generates new R• Product_Mix Racemic Mixture of Oxo & Hydroxy Isomers (including 15-OxoEDE) ROOH->Product_Mix Rearrangement & Decomposition ROOH_2 Hydroperoxide Isomers

Caption: Non-enzymatic autooxidation pathway.

Experimental Protocol: Non-Enzymatic Synthesis

This protocol uses a chemical free-radical initiator to induce peroxidation in a controlled manner. The resulting product will be a complex mixture requiring extensive purification.

  • Reaction Setup:

    • Dissolve eicosadienoic acid in a suitable solvent system, such as a 1:1 mixture of acetonitrile and water, to a final concentration of 1 mM.

    • Add the free-radical initiator AAPH to a final concentration of 5 mM.

    • Incubate the mixture in a shaking water bath at 37°C for 24 hours, open to the air to ensure sufficient oxygen supply.

  • Extraction:

    • After incubation, stop the reaction by adding an antioxidant like butylated hydroxytoluene (BHT) to a final concentration of 0.01%.

    • Acidify the mixture to pH 3.5 and extract the lipids twice with ethyl acetate.

    • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Purification:

    • Evaporate the solvent under reduced pressure. The resulting crude product will be a complex mixture of oxidized lipids.

    • Extensive purification is required. A multi-step approach is recommended:

      • First, use solid-phase extraction (SPE) to separate the more polar oxidized fatty acids from the unreacted substrate.

      • Second, employ preparative reverse-phase HPLC to isolate the fractions containing compounds with the mass of 15-OxoEDE. Due to the presence of multiple isomers, complete separation may be challenging.

Purification and Characterization: A Self-Validating System

Regardless of the synthesis method, rigorous purification and characterization are essential to ensure the identity and purity of the final product.

High-Performance Liquid Chromatography (HPLC) Purification

Reverse-phase HPLC is the method of choice for purifying 15-OxoEDE and its precursors.

HPLC_Workflow Crude Crude Product (from Extraction) SPE Solid-Phase Extraction (SPE) (Optional Cleanup) Crude->SPE HPLC Preparative RP-HPLC System SPE->HPLC Fractions Fraction Collection HPLC->Fractions Analysis Purity Analysis (Analytical HPLC/MS) Fractions->Analysis Analysis->HPLC Re-purify if needed Pure Pure 15-OxoEDE Analysis->Pure Pool Pure Fractions

Caption: General HPLC purification workflow.

Protocol: HPLC Purification of 15-OxoEDE

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). [3]* Mobile Phase A: Water with 0.1% formic acid. [1]* Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid. [1]* Flow Rate: 1.0 mL/min for analytical scale; adjust for preparative scale.

  • Detection: UV detector set to 279 nm, the absorbance maximum for the conjugated enone system of 15-OxoEDE.

  • Gradient: A typical gradient would be to start at 30-40% B, increasing linearly to 95-100% B over 30-40 minutes. This gradient must be optimized based on the specific column and system.

  • Procedure:

    • Dissolve the dried extract in a small volume of the initial mobile phase.

    • Filter the sample through a 0.22 µm filter before injection.

    • Inject the sample onto the equilibrated HPLC column.

    • Collect fractions corresponding to the peak that elutes at the expected retention time for 15-OxoEDE.

    • Analyze the purity of each collected fraction by analytical HPLC.

    • Pool the pure fractions and evaporate the solvent under a stream of nitrogen.

Structural Verification

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the synthesized compound.

  • Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) in negative mode is ideal. [1]* Expected Mass: The monoisotopic mass of 15-OxoEDE (C₂₀H₃₄O₃) is 322.25 Da. In negative ESI mode, the expected precursor ion [M-H]⁻ is m/z 321.24. [4]* Fragmentation: Collision-induced dissociation (CID) of the m/z 321.24 precursor ion will produce characteristic product ions. Key fragments to monitor include m/z 277.2 and 207.1. [5] Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR provides definitive structural confirmation. While specific literature spectra for 15-OxoEDE are scarce, the expected chemical shifts can be predicted based on its structure and data from similar oxo fatty acids. [6]

  • ¹H-NMR: Key expected signals include:

    • Vinyl protons of the conjugated diene system (~5.5-7.5 ppm).

    • Protons alpha to the ketone and the carboxylic acid.

    • The terminal methyl group (~0.9 ppm).

  • ¹³C-NMR: Key expected signals include:

    • The ketone carbonyl carbon (~200-210 ppm).

    • The carboxylic acid carbonyl carbon (~175-180 ppm).

    • Carbons of the conjugated double bonds (~120-150 ppm).

Comparative Summary

The choice of synthetic route depends heavily on the intended application. The following table summarizes the key differences.

FeatureEnzymatic SynthesisNon-Enzymatic Synthesis (Autooxidation)
Specificity High: Regio- and stereospecific.Low: Non-specific, produces a complex mixture of positional and stereoisomers.
Primary Product 15(S)-OxoEDERacemic mixture of 15-OxoEDE and other oxidized products.
Yield Moderate to high, dependent on enzyme activity and stability.Low to moderate for the specific target molecule.
Purity (Post-Rxn) Relatively high; major side products are unreacted substrate and intermediate.Very low; requires extensive purification to isolate the target from numerous isomers and byproducts.
Scalability Can be challenging and costly due to enzyme expense and stability.More readily scalable using inexpensive chemical initiators.
Complexity Multi-step process requiring protein handling and purification of intermediates.Simpler one-pot reaction, but with a highly complex purification process.
Ideal Application Biological studies requiring stereochemically pure enantiomers; development of analytical standards for chiral analysis.Initial screening, generation of racemic analytical standards, applications where stereochemistry is not critical.

Conclusion

This guide has detailed the two primary pathways for the production of 15-OxoEDE: a precise, stereospecific two-step enzymatic cascade and a less specific but more scalable non-enzymatic free radical oxidation. The enzymatic route, employing 15-lipoxygenase and 15-hydroxyprostaglandin dehydrogenase, is the superior choice for producing the biologically relevant 15(S)-OxoEDE required for in-depth pharmacological and physiological studies. While more technically demanding, the stereochemical purity of the final product justifies the effort. The non-enzymatic route provides a more accessible method for generating material for initial discovery efforts or as a racemic analytical standard but is hampered by low yields of the specific target and the production of a complex isomeric mixture that is difficult to separate.

For any research program involving 15-OxoEDE, the implementation of a robust analytical workflow, centered around HPLC for purification and mass spectrometry for confirmation, is not merely a suggestion but a requirement for ensuring the validity and reproducibility of experimental results.

References

  • BenchChem. (2025). Optimizing Mass Spectrometry Settings for 15-oxo-EDE Analysis.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5283013, 15-oxo-11Z,13E-eicosadienoic acid. Retrieved from [Link]

  • Barros, M. P., et al. (2016). Biologically Active Oxylipins from Enzymatic and Nonenzymatic Routes in Macroalgae. Marine Drugs, 14(1), 23.
  • Vane, J. R., & Botting, R. M. (1995). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 124202375, 15-oxo-11Z,13E-eicosadienoate. Retrieved from [Link]

  • Lee, G., et al. (2024). Stereoselective Syntheses of Polyunsaturated Fatty Acids, 13-(S)-HODE and 15-(S)-HETE. Organic Letters.
  • Lyckander, I. M., & Malterud, K. E. (1992). Procedure for assay of 15-lipoxygenase inhibition.
  • Knothe, G., & Gunstone, F. (2019). NMR Spectroscopy of Fatty Acids and Their Derivatives. AOCS Lipid Library. Retrieved from [Link]

  • AOCS Lipid Library. (2019). 1H-NMR Spectroscopy of Fatty Acids and Their Derivatives. Retrieved from [Link]

  • BenchChem. (2025). An In-Depth Technical Guide to 1H and 13C NMR Analysis of Long-Chain Esters.
  • Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods.
  • Musiek, E. S., et al. (2011). Nonenzymatic free radical-catalyzed generation of 15-deoxy-Δ12,14-prostaglandin J2-like compounds (deoxy-J2-isoprostanes) in vivo. Journal of Lipid Research, 52(1), 38-46.
  • Powell, W. S., et al. (2012). 5-oxo-15-HETE: Total Synthesis and Bioactivity.
  • Morrow, J. D., et al. (2011). Nonenzymatic free radical-catalyzed generation of 15-deoxy-Δ(12,14)-prostaglandin J₂-like compounds (deoxy-J₂-isoprostanes) in vivo. The Journal of Biological Chemistry, 286(2), 1133-1141.
  • Griffiths, G. (2015). Biosynthesis and analysis of plant oxylipins. Free Radical Research, 49(5), 565-582.
  • Schmid, A., et al. (2012).
  • Akkaya, M., & Surek, E. (2018). Comparison between a Biochemical Pathway and Organic Chemical Synthesis. Lupine Publishers.
  • Schmid, U., et al. (1998). Two-Step Enzymatic Reaction for the Synthesis of Pure Structured Triacylglycerides. Journal of the American Oil Chemists' Society, 75(6), 703-710.
  • Tai, H. H. (2017). 15-hydroxyprostaglandin dehydrogenase (15-PGDH) prevents lipopolysaccharide (LPS)-induced acute liver injury. PLoS One, 12(4), e0176106.
  • BenchChem. (2026). Application Notes and Protocols for Beloxamide Lipoxygenase Activity Assay.

Sources

Downstream Cellular Targets of 15-oxo-eicosadienoic acid (15-oxo-EDE): Mechanisms, Receptors, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

15-oxo-11Z,13E-eicosadienoic acid (15-oxo-EDE) is a bioactive polyunsaturated fatty acid derivative and an electrophilic lipid mediator[1][2]. Classified as an oxylipin, it is generated via the enzymatic oxidation of 15-hydroxyeicosadienoic acid (15-HEDE) within the 15-lipoxygenase (15-LOX) pathway[3]. While historically overshadowed by arachidonic acid metabolites, recent high-resolution lipidomic profiling has unveiled 15-oxo-EDE as a critical signaling molecule with context-dependent downstream targets. This whitepaper provides an in-depth technical analysis of the cellular targets of 15-oxo-EDE, its mechanistic pathways, and the self-validating analytical workflows required for its precise quantification.

Core Downstream Cellular Targets

The biological activity of 15-oxo-EDE is dictated by its α,β-unsaturated ketone structure, which allows it to act as an electrophilic lipid mediator. It interacts with downstream cellular targets via both non-covalent receptor binding and covalent modification of nucleophilic residues.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

15-oxo-EDE functions as a potent endogenous agonist for PPARγ, a ligand-activated nuclear transcription factor[4].

  • Mechanistic Causality: In human lung fibroblasts (HLFs), the activation of PPARγ by 15-oxo-EDE drives the resolution of inflammation. Upon ligand binding, PPARγ heterodimerizes with the Retinoid X Receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) on DNA. This interaction downregulates NF-κB signaling, exerting potent anti-inflammatory and antifibrotic effects essential for tissue repair following acute lung injury[4].

5-Lipoxygenase (5-LOX) Modulation

15-oxo-EDE exhibits a dual, context-dependent relationship with the 5-LOX enzyme network.

  • Enzyme Inhibition: Under basal inflammatory conditions, 15-oxo-EDE acts as a direct inhibitor of 5-LOX, suppressing the downstream synthesis of pro-inflammatory leukotrienes (e.g., LTB4)[3].

  • Pathological Substrate Conversion: Conversely, in states of severe cellular stress—such as whole-brain irradiation (WBI)-induced astrocyte senescence—15-oxo-EDE levels are significantly elevated. In this highly oxidative microenvironment, 15-oxo-EDE can serve as an aberrant substrate for the 5-LOX pathway, leading to its conversion into the pro-inflammatory leukotriene A3 (LTA3), thereby contributing to neurovascular coupling impairment and cognitive decline[5].

Transpulmonary Flux and Restrictive Pulmonary Physiology

Metabolic flux analysis of simultaneous arterial and venous blood samples reveals that the lung actively metabolizes 15-oxo-EDE[6].

  • Clinical Implications: Transpulmonary gradients (ΔEIC) demonstrate that increased pulmonary uptake of 15-oxo-EDE is statistically associated with higher odds of restrictive pulmonary physiology and interstitial lung disease (ILD)[6]. This suggests that the pulmonary vascular bed acts as a primary target and sink for circulating 15-oxo-EDE, modulating systemic inflammatory tone.

Pathway EDA Eicosadienoic Acid (EDA) LOX15 15-Lipoxygenase (15-LOX) EDA->LOX15 HEDE 15-HEDE LOX15->HEDE Oxidation Enzymatic Oxidation HEDE->Oxidation OXOEDE 15-oxo-EDE (Electrophilic Lipid Mediator) Oxidation->OXOEDE PPARg PPARγ Activation (HLFs) OXOEDE->PPARg LOX5_Inhib 5-LOX Inhibition (Anti-inflammatory) OXOEDE->LOX5_Inhib LOX5_Subst 5-LOX Substrate (Senescent Astrocytes) OXOEDE->LOX5_Subst AntiInflam Pro-resolving & Anti-fibrotic Effects PPARg->AntiInflam LOX5_Inhib->AntiInflam ProInflam Conversion to LTA3 (Pro-inflammatory) LOX5_Subst->ProInflam

Biosynthetic and downstream signaling pathways of 15-oxo-EDE.

Experimental Workflows: Self-Validating LC-MS/MS Protocol

The quantitative analysis of oxylipins like 15-oxo-EDE presents severe technical challenges due to low endogenous concentrations, rapid metabolism, and susceptibility to artificial ex vivo formation[3]. To ensure trustworthiness, the following protocol is designed as a self-validating system .

Causality in Experimental Design
  • Antioxidant Addition (BHT): Biological matrices must be immediately treated with Butylated hydroxytoluene (BHT). Causality: BHT quenches radical-mediated lipid peroxidation, preventing the artificial ex vivo generation of 15-oxo-EDE from native eicosadienoic acid, which would otherwise yield false-positive quantifications[3].

  • Internal Standard (IS) Spiking: Stable isotope-labeled standards (e.g., ¹³C- or ²H-labeled 15-oxo-EDE) are added before any extraction steps. Causality: This creates a self-validating loop. Any physical loss of the analyte during protein precipitation, or any matrix-induced ion suppression in the MS source, will equally affect the IS. The ratio of native analyte to IS remains constant, allowing for absolute quantification independent of matrix effects[3].

  • Negative Electrospray Ionization (ESI-): Causality: Eicosanoids contain a conserved terminal carboxyl moiety that is easily deprotonated. Utilizing negative ESI allows for highly sensitive detection without the need for complex chemical derivatization[7].

Step-by-Step Extraction and Analysis Protocol
  • Sample Collection: Collect 1 mL of biological sample (e.g., plasma or cell culture media) into a pre-chilled tube containing BHT to halt lipid auto-oxidation[3].

  • IS Spiking: Immediately add 10 µL of stable isotope-labeled 15-oxo-EDE internal standard solution (e.g., 100 ng/mL)[3].

  • Protein Precipitation: Add 3 mL of ice-cold methanol to the sample. Vortex thoroughly for 60 seconds and incubate at -20°C for 30 minutes to precipitate proteins[3].

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Recover the supernatant and evaporate to dryness under a gentle stream of argon gas.

  • Reconstitution: Reconstitute the lipid pellet in 50 µL of Mobile Phase A (Water with 0.02% Formic Acid).

  • LC Separation: Inject onto a C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.8 µm). Utilize a gradient of Mobile Phase A and Mobile Phase B (Acetonitrile/Isopropanol 50:50, v/v) at a flow rate of 0.3 mL/min[3].

  • MS/MS Detection: Operate the mass spectrometer in Negative ESI mode using Multiple Reaction Monitoring (MRM)[3][7].

Workflow Sample 1. Sample Collection (+ Antioxidant BHT) Spike 2. Internal Standard (13C/2H-15-oxo-EDE) Sample->Spike Precip 3. Protein Precipitation (Ice-cold MeOH) Spike->Precip LC 4. LC Separation (C18 Column) Precip->LC MS 5. MS/MS Detection (Negative ESI, MRM) LC->MS Quant 6. Data Analysis (Ratio to IS) MS->Quant

Self-validating LC-MS/MS workflow for 15-oxo-EDE quantification.

Quantitative Data Presentation

To reliably differentiate 15-oxo-EDE from closely eluting structural isomers, highly specific MRM transitions must be monitored. Table 1 summarizes the optimized mass spectrometry parameters for 15-oxo-EDE and related eicosanoid targets[7][8].

Table 1: LC-MS/MS MRM Parameters for 15-oxo-EDE and Related Oxylipins

AnalytePrecursor Ion[M-H]⁻ (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
15-oxo-EDE 321.2 113.1 -32 Negative
14,15-EET319.2219.1-15Negative
5,6-EET319.2191.1-20Negative
20-HETE319.2289.1-25Negative

References

  • Title : 15-oxo-11Z,13E-eicosadienoic acid | C20H34O3 | CID 5283013 - PubChem Source : nih.gov URL : 1

  • Title : Optimizing mass spectrometry settings for 15-oxo-EDE analysis - Benchchem Source : benchchem.com URL :3

  • Title : Transpulmonary eicosanoid metabolite gradients: insights into metabolic flux of pro- and anti-inflammatory metabolites and lung function - ERS Publications Source : ersnet.org URL : 6

  • Title : High-Throughput Lipidomic Analysis of Fatty Acid Derived Eicosanoids and N-Acylethanolamines - PMC Source : nih.gov URL : 7

  • Title : UPLC-MS/MS-Based Profiling of Eicosanoids in RAW264.7 Cells Treated with Lipopolysaccharide - Semantic Scholar Source : semanticscholar.org URL : 8

  • Title : Pharmacological or genetic depletion of senescent astrocytes prevents whole brain irradiation–induced impairment of neurovascular coupling responses protecting cognitive function in mice - PMC Source : nih.gov URL : 5

  • Title : Application Notes: In Vitro Models for Assessing 15-oxo-EDE - Benchchem Source : benchchem.com URL : 2

  • Title : Human lung fibroblasts produce proresolving peroxisome proliferator-activated receptor-γ ligands in a cyclooxygenase-2-dependent manner - PMC Source : nih.gov URL : 4

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 15-OxoEDE in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Plasma, Serum, and Cell Culture Media Analytical Platform: UHPLC-ESI-MS/MS (Triple Quadrupole)

Introduction & Biological Context

15-oxo-11Z,13E-eicosadienoic acid (15-OxoEDE ) is a bioactive oxylipin and a polyunsaturated fatty acid derivative. It is primarily biosynthesized via the oxidation of 15-hydroxyeicosadienoic acid (15-HEDE) by specific dehydrogenases, notably 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

In the context of drug development and immunology, 15-OxoEDE has garnered significant attention due to its potent ability to inhibit the 5-lipoxygenase (5-LOX) enzyme . By suppressing 5-LOX, 15-OxoEDE dampens the production of pro-inflammatory leukotrienes. Furthermore, global high-resolution lipidomic profiling has identified 15-OxoEDE as a critical, quantifiable biomarker in systemic autoimmune and inflammatory conditions, including Systemic Lupus Erythematosus (SLE) and Inflammatory Bowel Disease (IBD) .

Pathway LA Linoleic Acid / Eicosadienoic Acid HEDE 15-HEDE LA->HEDE LOX/CYP450 OxoEDE 15-OxoEDE HEDE->OxoEDE Oxidation PGDH 15-PGDH (Dehydrogenase) PGDH->OxoEDE LOX 5-Lipoxygenase (5-LOX) OxoEDE->LOX Inhibits (IC50 ~55 µM) Inflam Pro-inflammatory Leukotrienes LOX->Inflam Blocked

Biosynthetic pathway of 15-OxoEDE and its inhibitory action on the 5-LOX inflammatory cascade.

Analytical Challenges & Methodological Causality

Quantifying oxylipins like 15-OxoEDE by liquid chromatography-mass spectrometry (LC-MS/MS) presents distinct technical hurdles. As a Senior Application Scientist, I have designed this protocol not just as a sequence of steps, but as a chemically logical workflow where every parameter serves a specific causality:

  • Ex Vivo Auto-Oxidation: Polyunsaturated fatty acids are highly susceptible to artificial lipid peroxidation during sample handling.

    • Causality: Adding an antioxidant cocktail (e.g., Butylated hydroxytoluene, BHT) immediately upon sample collection quenches free radicals. This ensures the quantified 15-OxoEDE strictly reflects endogenous biology, not handling artifacts .

  • Severe Ion Suppression: Biological matrices are rich in phospholipids that co-elute with oxylipins and suppress electrospray ionization (ESI).

    • Causality: Solid-Phase Extraction (SPE) utilizing a polymeric reversed-phase sorbent, combined with a highly specific hexane wash, selectively strips away neutral lipids and phospholipids while retaining the moderately polar oxylipins .

  • Chromatographic Tailing: Carboxylic acids often exhibit peak tailing in LC.

    • Causality: Although 15-OxoEDE is analyzed in negative ESI mode (which relies on deprotonation), adding 0.01% Formic Acid to the mobile phases keeps the carboxylic acid group un-ionized during chromatography, yielding sharp, symmetrical peaks. The energetic ESI source easily strips the proton away for MS detection regardless of the acidic pH.

Experimental Protocol: Sample Preparation

This extraction protocol is engineered to maximize recovery while minimizing matrix interference.

Workflow S1 Sample Collection (+ BHT on Ice) S2 Spike Internal Standard S1->S2 S3 Protein Precipitation (Cold MeOH) S2->S3 S4 Solid Phase Extraction (SPE) S3->S4 S5 Elution & N2 Evaporation S4->S5 S6 LC-MS/MS Quantification S5->S6

Step-by-step sample preparation workflow for 15-OxoEDE quantification.

Step-by-Step Extraction Workflow
  • Sample Collection: Aliquot 1.0 mL of plasma or cell culture media into a pre-chilled microcentrifuge tube. Immediately add 10 µL of 10 mg/mL BHT (dissolved in ethanol) and vortex. Keep strictly on ice.

  • Internal Standard Spiking: Add 10 µL of a deuterated internal standard (IS) solution (e.g., 5-oxo-ETE-d7 or 14,15-EET-d11 at 100 ng/mL). Causality: Spiking the IS before any extraction steps creates a self-validating mathematical ratio that inherently corrects for subsequent physical losses and MS matrix effects.

  • Protein Precipitation: Add 3.0 mL of ice-cold methanol. Vortex vigorously for 1 minute, then incubate at -20°C for 30 minutes to fully precipitate proteins. Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Pass 3 mL of 100% Methanol through a polymeric reversed-phase SPE cartridge (e.g., Strata-X 33 µm, 30 mg/1 mL).

    • Equilibration: Pass 3 mL of LC-MS grade Water.

    • Loading: Dilute the supernatant from Step 3 with water to ensure the methanol concentration is <15%, then load it onto the cartridge.

    • Washing: Wash with 3 mL of 15% Methanol in Water, followed by 3 mL of Hexane. (Note: The hexane wash is critical for removing non-polar triglycerides).

    • Elution: Elute the oxylipins with 1.0 mL of 100% Methanol.

  • Concentration & Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of ultra-pure Nitrogen gas at room temperature. Reconstitute the residue in 50 µL of Methanol:Water (1:1, v/v) containing 0.01% Formic Acid. Transfer to a glass autosampler vial with a low-volume insert.

LC-MS/MS Methodology

High-resolution chromatographic separation is mandatory to resolve 15-OxoEDE from closely eluting structural isomers .

Chromatographic Conditions
  • Column: UHPLC BEH C18 Column (1.7 µm particle size, 2.1 × 100 mm).

  • Column Temperature: 50°C (Reduces system backpressure and improves mass transfer).

  • Injection Volume: 5 - 10 µL.

  • Mobile Phase A: LC-MS grade Water + 0.01% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.01% Formic Acid.

Table 1: UHPLC Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.407030
2.00.407030
8.00.401090
10.00.401090
10.10.407030
12.00.407030
Mass Spectrometry Parameters

Analysis is performed on a Triple Quadrupole Mass Spectrometer operating in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

Table 2: Optimized MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Purpose
15-OxoEDE 321.2113.125-32Quantifier
15-OxoEDE 321.2277.225-22Qualifier
5-oxo-ETE-d7 324.2210.225-25Internal Standard
14,15-EET-d11 330.3207.225-20Alt. Internal Standard

(Note: Optimal collision energies may vary slightly depending on the specific mass spectrometer manufacturer and should be fine-tuned via direct infusion of a pure standard).

Self-Validating System: Quality Control & Data Integrity

To guarantee trustworthiness and E-E-A-T compliance, this protocol must operate as a self-validating system. Do not accept quantitative data unless the following Quality Control (QC) criteria are met:

  • System Suitability: Prior to running biological samples, inject a neat standard mixture. The Relative Standard Deviation (RSD) of the retention times must be <0.3% , and peak area RSD must be <8% across three consecutive injections.

  • Linearity & Calibration: Generate a 7-point calibration curve ranging from 0.05 ng/mL (LLOQ) to 150 ng/mL. The curve must be generated using the analyte-to-IS peak area ratio. Acceptable linearity requires an R2≥0.995 .

  • Matrix Spike Recovery: Spike a known concentration of unlabelled 15-OxoEDE into a pooled biological matrix prior to extraction. Calculate the recovery by comparing it to a post-extraction spiked blank. Acceptable extraction recovery must fall between 75% and 115% .

References

  • Frontiers in Immunology. "Absolute quantification and characterization of oxylipins in lupus nephritis and systemic lupus erythematosus." Frontiers. URL:[Link]

  • National Institutes of Health. "UPLC-MS/MS-Based Profiling of Eicosanoids in RAW264.7 Cells Treated with Lipopolysaccharide." Analytical and Bioanalytical Chemistry. URL:[Link]

  • National Institutes of Health. "High-Throughput Lipidomic Analysis of Fatty Acid Derived Eicosanoids and N-Acylethanolamines." Journal of Lipid Research. URL: [Link]

Application Note: 15-OxoEDE In Vitro 5-Lipoxygenase (5-LO) Inhibition Assay in RBL-1 Cells

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Background & Assay Rationale

The 5-lipoxygenase (5-LO) pathway is a primary enzymatic cascade responsible for the biosynthesis of leukotrienes—potent lipid mediators involved in asthma, anaphylaxis, and chronic inflammation. Modulating this pathway requires precise screening of lipid analogs and small molecules.

15-OxoEDE (15-keto-eicosadienoic acid, CAS: 105835-44-7) is a bioactive oxylipin produced by the oxidation of 15-HEDE[1]. As a structural analog of arachidonic acid, it acts as an inhibitor of the 5-LO enzyme. In Rat Basophilic Leukemia (RBL-1) cells, 15-OxoEDE demonstrates an IC50 of approximately 55 µM, making it twofold more potent than its precursor, 15(S)-HEDE[1].

To accurately measure this inhibition, RBL-1 cells are utilized as the gold-standard in vitro model. These cells constitutively express high levels of both 5-LO and 5-Lipoxygenase-Activating Protein (FLAP). The assay relies on stimulating the cells with the calcium ionophore A23187 to trigger the nuclear translocation of 5-LO, while supplying exogenous Arachidonic Acid (AA) to isolate 5-LO activity from upstream phospholipase A2 (cPLA2) dependencies.

Pathway AA Arachidonic Acid (Substrate) FiveLO 5-Lipoxygenase (5-LO) AA->FiveLO Binding FiveHPETE 5-HPETE (Intermediate) FiveLO->FiveHPETE Oxidation LTA4 Leukotriene A4 (Product) FiveHPETE->LTA4 Dehydration OxoEDE 15-OxoEDE (Inhibitor) OxoEDE->FiveLO IC50 = 55 µM

5-LOX enzymatic pathway and targeted inhibition by 15-OxoEDE.

Quantitative Reagent Setup

Proper solvent selection is critical. While 15-OxoEDE is highly soluble in DMSO and ethanol (up to 50 mg/mL), its solubility in aqueous buffers like PBS is limited to ~1 mg/mL[2]. Therefore, stock solutions must be prepared in DMSO and diluted into the assay buffer immediately prior to use to prevent precipitation.

Table 1: Reagent Preparation and Functional Rationale

ReagentFunctionWorking ConcentrationSolvent / Buffer
RBL-1 Cells Endogenous 5-LO/FLAP Source5 × 10⁶ cells/mLTyrode's Buffer (1.8 mM Ca²⁺)
15-OxoEDE Test Inhibitor1 – 100 µM (Titration)DMSO (Final assay conc. <0.5%)
A23187 Calcium Ionophore2 µMDMSO
Arachidonic Acid Exogenous Substrate10 µMEthanol
Zileuton Positive Control Inhibitor1 µMDMSO
Methanol (Cold) Reaction Terminator1:1 Volume RatioN/A (Stored at -20°C)

Self-Validating Assay Controls

To ensure the trustworthiness of the experimental data, this protocol integrates a self-validating system:

  • Orthogonal Viability Check (LDH Assay): Because 15-OxoEDE is a lipophilic compound, concentrations above 100 µM may disrupt the plasma membrane. Running a parallel Lactate Dehydrogenase (LDH) release assay ensures that the observed drop in 5-LO products is due to true enzymatic inhibition, not non-specific cytotoxicity.

  • Substrate Independence Verification: By swamping the system with 10 µM of exogenous Arachidonic Acid, we bypass endogenous AA release. If a compound only shows inhibition in the absence of exogenous AA, it is likely a cPLA2 inhibitor, not a direct 5-LO inhibitor.

  • Internal Standardization: Deuterated 5-HETE (5-HETE-d8) or Prostaglandin B2 (PGB2) is added to the termination solvent to correct for matrix effects and extraction losses during LC-MS/MS.

Step-by-Step Experimental Protocol

Workflow Step1 1. Cell Prep (RBL-1 Harvest) Step2 2. Pre-incubation (15-OxoEDE) Step1->Step2 Step3 3. Stimulation (A23187 + AA) Step2->Step3 Step4 4. Termination (Cold MeOH) Step3->Step4 Step5 5. Analysis (LC-MS/MS) Step4->Step5

Step-by-step workflow for the in vitro 5-LO inhibition assay in RBL-1 cells.

Step 1: Cell Cultivation and Preparation
  • Culture RBL-1 cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO₂ atmosphere.

  • Harvest the cells during the logarithmic growth phase (1.5 × 10⁶ cells/mL).

  • Wash the cells twice by centrifuging at 300 × g for 5 minutes and resuspending in PBS.

    • Expertise Insight: Serum proteins, particularly albumin, strongly bind lipophilic compounds like 15-OxoEDE. Washing removes these proteins, preventing them from acting as a "sink" that artificially inflates the apparent IC50.

  • Resuspend the final cell pellet in Tyrode's buffer (containing 1.8 mM CaCl₂) at a density of 5 × 10⁶ cells/mL. Aliquot 1 mL per reaction tube.

Step 2: Inhibitor Pre-Incubation
  • Add 15-OxoEDE to the cell suspensions to achieve final concentrations ranging from 1 µM to 100 µM. For the negative control, add an equivalent volume of vehicle (DMSO).

  • Incubate the tubes in a 37°C water bath for exactly 15 minutes.

    • Expertise Insight: This pre-incubation period is critical. It provides the thermodynamic time required for the hydrophobic 15-OxoEDE to partition across the RBL-1 plasma membrane and associate with the cytosolic 5-LO enzyme prior to the massive influx of substrate.

Step 3: Enzyme Stimulation
  • Simultaneously add A23187 (final concentration 2 µM) and Arachidonic Acid (final concentration 10 µM) to each tube.

  • Incubate at 37°C for exactly 15 minutes.

    • Expertise Insight: A23187 acts as a mobile ion-carrier, rapidly spiking intracellular Ca²⁺. This calcium influx is mandatory for the C2-like domain of 5-LO to bind the nuclear envelope, where it docks with FLAP to initiate catalysis.

Step 4: Reaction Termination and Extraction
  • Stop the reaction by adding 1 mL of ice-cold Methanol containing 50 ng/mL of 5-HETE-d8 (Internal Standard).

    • Expertise Insight: Cold methanol instantly denatures 5-LO, freezing the biochemical snapshot. It also precipitates cellular proteins, preventing column clogging during downstream chromatography.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the cleared supernatant to autosampler vials for LC-MS/MS analysis.

Step 5: LC-MS/MS Quantification
  • Inject 10 µL of the supernatant onto a C18 reversed-phase column.

  • Quantify 5-HETE using negative electrospray ionization (ESI-) via Multiple Reaction Monitoring (MRM). Monitor the transition m/z 319 → 115 for 5-HETE and m/z 327 → 116 for the 5-HETE-d8 internal standard.

    • Expertise Insight: While LTB4 is the downstream bioactive lipid, measuring 5-HETE (the direct reduction product of 5-HPETE) provides a more accurate, stoichiometric reflection of 5-LO activity without being confounded by the efficiency of downstream LTA4 hydrolase.

Data Interpretation and Expected Results

Calculate the percentage of inhibition by comparing the normalized 5-HETE peak area of the 15-OxoEDE treated samples against the Vehicle control. Plot the log(concentration) versus percentage inhibition to derive the IC50 using non-linear regression.

Table 2: Comparative 5-LO Inhibition Profile in RBL-1 Cells

CompoundPrimary TargetExpected IC50 (µM)Mechanism of Action
15-OxoEDE 5-LO~55Lipid analog competition / Allosteric modulation
15(S)-HEDE 5-LO~110Substrate competition
Zileuton 5-LO~0.5 - 1.0Iron-chelating active site inhibitor

Note: The IC50 of 15-OxoEDE is highly dependent on the cell density and the concentration of exogenous arachidonic acid used in the assay. Deviations from the 10 µM AA standard will shift the IC50 curve[1].

References

  • Haviv, F., et al. "Structural requirements for the inhibition of 5-lipoxygenase by 15-hydroxyeicosa-5,8,11,13-tetraenoic acid analogues." Journal of Medicinal Chemistry 30.2 (1987): 254-263.[Link]

  • Powell, W.S., Gravelle, F., and Gravel, S. "Metabolism of 5(S)-hydroxy-6,8,11,14-eicosatetraenoic acid and other 5(S)-hydroxyeicosanoids by a specific dehydrogenase in human polymorphonuclear leukocytes." Journal of Biological Chemistry 267.27 (1992): 19233-19241.[Link]

Sources

Application Note: High-Resolution LC-MS/MS Profiling and Fragmentation Dynamics of 15-OxoEDE

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantitative analysis of oxylipins, particularly low-abundance metabolites like 15-oxo-11Z,13E-eicosadienoic acid (15-oxoEDE), presents significant analytical challenges. Driven by rapid endogenous metabolism and susceptibility to ex vivo auto-oxidation, robust detection requires highly optimized liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. This application note provides drug development professionals and lipidomics researchers with a self-validating, step-by-step protocol for the extraction, chromatographic separation, and MS/MS quantification of 15-oxoEDE.

Biological Context and Structural Causality

15-oxoEDE (Molecular Formula: C₂₀H₃₄O₃, Exact Mass: 322.2508 Da) is a polyunsaturated fatty acid derivative classified as an oxylipin ([1]). It is primarily biosynthesized via the oxidation of 15-hydroxyeicosadienoic acid (15-HEDE) by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) following initial 15-lipoxygenase (15-LOX) activity on eicosadienoic acid ([2]). Biologically, 15-oxoEDE acts as a signaling lipid, notably functioning as an inhibitor of the pro-inflammatory 5-lipoxygenase (5-LOX) pathway.

Biosynthesis EDA Eicosadienoic Acid (EDA, 20:2 n-6) LOX 15-Lipoxygenase (15-LOX) EDA->LOX HEDE 15-Hydroxyeicosadienoic Acid (15-HEDE) LOX->HEDE PGDH 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) HEDE->PGDH OxoEDE 15-oxo-Eicosadienoic Acid (15-oxoEDE) PGDH->OxoEDE

Caption: Biosynthesis of 15-oxoEDE via the 15-LOX and 15-PGDH enzymatic pathways.

Mass Spectrometry Fragmentation Dynamics

To achieve high sensitivity and specificity, 15-oxoEDE is analyzed in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

The Causality of Ionization: In the LC mobile phase, a weak acid modifier (e.g., 0.02% Formic Acid) keeps the carboxylic acid moiety of 15-oxoEDE protonated, ensuring sharp chromatographic peak shapes. However, upon entering the high-voltage ESI source, the molecule readily loses a proton to form the stable precursor ion [M-H]⁻ at m/z 321.2 ([3]).

The Causality of Fragmentation: When subjected to Collision-Induced Dissociation (CID), the conjugated diene system (11Z, 13E) adjacent to the C15 ketone creates a highly specific site for structural cleavage. The dominant and most reliable product ion generated is m/z 113.1 ([4]). This fragment is structurally diagnostic for the omega-end of 15-oxo eicosanoids, resulting from cleavage near the C13-C14 bond. A secondary qualifier transition (m/z 321.2 → 277.2) corresponds to the neutral loss of CO₂ from the carboxylate terminus ([1]).

Table 1: Optimized MRM Transitions for 15-OxoEDE and Internal Standards
AnalytePrecursor Ion ([M-H]⁻)Product Ion (m/z)Collision Energy (V)Purpose
15-oxoEDE 321.2113.1-32Primary Quantifier[3]
15-oxoEDE 321.2277.2-25Secondary Qualifier[1]
d7-5-oxoETE 328.2118.1-32Internal Standard[3]
14,15-EET-d11 330.3219.2-20Alternative IS[4]

(Note: Collision energies are platform-dependent and should be empirically tuned via direct infusion of a pure standard prior to batch analysis).

Self-Validating Experimental Protocol

To guarantee data trustworthiness, this protocol is designed as a self-validating system . By incorporating antioxidant quenching and early internal standard (IS) spiking, the workflow mathematically corrects for both extraction losses and instrument-level matrix suppression.

Workflow Sample Sample + BHT (Quench Oxidation) Spike Spike Internal Std (e.g., d7-5-oxoETE) Sample->Spike Extract Protein Precip. & SPE Cleanup Spike->Extract LC UPLC (C18) Separation Extract->LC MS ESI-MS/MS MRM: 321.2 -> 113.1 LC->MS

Caption: Step-by-step analytical workflow for LC-MS/MS quantification of 15-oxoEDE.

Phase 1: Sample Preparation & Extraction

Causality Check: Eicosanoids are highly susceptible to non-enzymatic auto-oxidation ex vivo. Working on ice and utilizing an antioxidant prevents the artifactual generation of oxylipins, ensuring the quantified 15-oxoEDE reflects true endogenous biology ([2]).

  • Collection & Quenching: Collect 1 mL of biological sample (e.g., plasma or cell culture media) into a pre-chilled tube containing 10 µL of 10 mM Butylated hydroxytoluene (BHT) to halt radical propagation.

  • IS Spiking: Immediately add 10 µL of stable isotope-labeled internal standard (e.g., 100 ng/mL 14,15-EET-d11 or d7-5-oxoETE). Self-Validation: Spiking before any manipulation ensures all downstream losses are proportionally mirrored by the IS.

  • Protein Precipitation: Add 3 mL of ice-cold methanol. Vortex vigorously for 60 seconds and incubate at -20°C for 30 minutes.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to a clean glass vial.

  • Concentration: Evaporate the supernatant to dryness under a gentle stream of inert Argon or Nitrogen gas. Reconstitute in 50 µL of Mobile Phase A/B (50:50, v/v).

Phase 2: UPLC Chromatographic Separation

Causality Check: 15-oxoEDE has closely eluting structural isomers. A high-resolution C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size) is mandatory to resolve these isobars before they enter the mass spectrometer ([2]).

Table 2: Recommended UPLC Gradient Conditions
Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (µL/min)
0.0955300
1.0955300
6.05050300
10.0595300
12.0595300
12.1955300
15.0955300

Mobile Phase A: LC-MS grade Water with 0.02% Formic Acid. Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v). Column Temperature: 40°C.

Phase 3: System Suitability and Data Validation

To ensure the integrity of the run, the following self-validating checks must be passed:

  • Matrix Suppression Check: Compare the absolute peak area of the Internal Standard in the biological sample against the IS area in a neat solvent blank. A drop of >50% indicates severe ion suppression, requiring further Solid Phase Extraction (SPE) cleanup.

  • Qualifier/Quantifier Ratio: The ratio of the m/z 113.1 peak area to the m/z 277.2 peak area must remain consistent (± 20%) across all standards and unknown samples. A deviation in this ratio indicates a co-eluting isobaric interference.

Sources

Application Note: Preparation and Handling of 15-OxoEDE Stock Solutions in Ethanol and DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Biological Significance

15-OxoEDE (15-oxo-11Z,13E-eicosadienoic acid, also known as 15-KEDE) is a bioactive lipid mediator and oxylipin derived from the oxidation of 15-hydroxyeicosadienoic acid (15-HEDE)[1][2]. As a critical signaling molecule in the resolution of inflammation, 15-OxoEDE acts as an endogenous ligand for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and functions as a potent inhibitor of the 5-lipoxygenase (5-LO) enzyme[2][3].

Because oxylipins are highly susceptible to auto-oxidation and rapid degradation in aqueous environments, the preparation, solvent exchange, and storage of 15-OxoEDE stock solutions require strict handling protocols[2][3]. This application note provides validated, step-by-step methodologies for preparing 15-OxoEDE stock solutions in ethanol and dimethyl sulfoxide (DMSO), ensuring maximum stability and reproducibility for in vitro and in vivo assays.

Physicochemical Profile and Solubility Data

To design an effective solvent system, researchers must account for the hydrophobic nature of the eicosadienoic acid backbone and the reactivity of the conjugated diene system. The quantitative data below summarizes the physical properties and empirical solubility limits of 15-OxoEDE[3].

Table 1: Physicochemical Properties of 15-OxoEDE

PropertySpecification
Formal Name 15-oxo-11Z,13E-eicosadienoic acid
Synonym 15-KEDE
Molecular Formula C20H34O3
Formula Weight 322.5 g/mol
Purity ≥95%
UV/Vis Absorbance λmax: 234 nm

Table 2: Solubility and Storage Guidelines

SolventMaximum SolubilityRecommended Storage & Stability
Ethanol ~50 mg/mL-80°C (Stable for ≥2 years)
DMSO ~50 mg/mL-80°C (Stable for ≥2 years)
DMF ~50 mg/mL-80°C (Stable for ≥2 years)
PBS (pH 7.2) ~1 mg/mL4°C or on ice (Use within 1 day)

Causality in Solvent Selection: Ethanol vs. DMSO

The choice of vehicle solvent directly impacts both the chemical stability of the lipid and the physiological baseline of the target cells.

  • Ethanol (EtOH): 15-OxoEDE is typically supplied commercially as a low-concentration solution (e.g., 100 µg/mL) in ethanol[3]. Ethanol is highly volatile, making it the ideal temporary carrier solvent. It can be easily evaporated under an inert gas stream to isolate the neat oil without applying destructive heat.

  • Dimethyl Sulfoxide (DMSO): For cell culture assays, DMSO is often the preferred final vehicle due to its superior membrane-permeabilizing properties. However, DMSO is hygroscopic and difficult to evaporate. Therefore, DMSO should only be introduced after the ethanol has been completely removed[3].

Expert Insight: Always ensure that the final concentration of residual organic solvent (EtOH or DMSO) in your biological assay does not exceed 0.1% (v/v). Higher concentrations can induce artifactual physiological effects, such as unintended cytotoxicity or macrophage differentiation, confounding the anti-inflammatory readouts of 15-OxoEDE[3].

Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating specific environmental controls (inert gas, temperature regulation) and a spectrophotometric validation step, researchers can guarantee the integrity of the lipid mediator before applying it to biological models.

Protocol A: Solvent Exchange (Ethanol to DMSO)

This protocol details the concentration of commercial 15-OxoEDE and its transfer into a DMSO vehicle for long-term storage and cellular assays.

Materials Required:

  • 15-OxoEDE in Ethanol (Source stock)

  • Anhydrous, sterile DMSO

  • High-purity Nitrogen ( N2​ ) or Argon gas stream

  • Amber glass vials (PTFE-lined caps)

Step-by-Step Methodology:

  • Aliquoting: Transfer the required volume of the ethanolic 15-OxoEDE solution into a sterile, amber glass vial.

    • Causality: Amber glass prevents UV-induced photo-oxidation of the conjugated diene system, which would otherwise degrade the molecule's biological activity.

  • Evaporation: Place the vial under a gentle, steady stream of nitrogen or argon gas until the ethanol is completely evaporated, leaving a thin film of neat oil.

    • Causality: Rapid evaporation under an inert atmosphere minimizes the time the lipid is exposed to ambient oxygen, preventing auto-oxidation of the polyunsaturated chain[2][3]. Do not use heat or a vacuum centrifuge unless strictly temperature-controlled.

  • Reconstitution: Immediately add the desired volume of anhydrous DMSO to the vial. To maximize stability, the DMSO should be pre-purged with inert gas.

    • Causality: Purging DMSO removes dissolved oxygen. Immediate reconstitution prevents the transiently exposed neat oil from degrading[3].

  • Homogenization: Vortex the vial gently for 10–15 seconds to ensure complete dissolution. The maximum solubility in DMSO is ~50 mg/mL[3].

  • Storage: Seal with a PTFE-lined cap, blanket the headspace with nitrogen, and store aliquots at -80°C[3][4].

Protocol B: Preparation of Aqueous Working Solutions (PBS/Saline)

Aqueous solutions must be prepared immediately prior to the assay.

Step-by-Step Methodology:

  • Thawing: Thaw the DMSO or Ethanol stock solution strictly on ice.

    • Causality: Temperature control prevents thermal degradation of the oxylipin.

  • Dilution: Pipette the stock solution directly into pre-chilled PBS (pH 7.2) or isotonic saline while vortexing to prevent localized precipitation. Do not exceed the aqueous solubility limit of 1 mg/mL[3].

  • Application & Disposal: Apply the working solution to your biological system immediately. Discard any unused aqueous solution after 1 day.

    • Causality: Oxylipins undergo rapid hydrolysis and structural rearrangement in aqueous environments. Storing aqueous 15-OxoEDE compromises experimental reproducibility[3].

Protocol C: Self-Validation and Quality Control

To ensure the stock solution has not degraded during the solvent exchange:

  • Take a 1 µL aliquot of the newly prepared DMSO stock and dilute it into 999 µL of ethanol.

  • Measure the UV/Vis absorbance of the dilution using a spectrophotometer.

  • Validation Check: Intact 15-OxoEDE exhibits a distinct absorbance maximum ( λmax​ ) at 234 nm due to its conjugated diene structure[3]. A shift in this peak or a significant drop in expected absorbance indicates lipid peroxidation or degradation.

Pathway Visualization

The biological utility of preparing high-fidelity 15-OxoEDE stocks lies in its ability to modulate downstream inflammatory pathways. The diagram below illustrates the biosynthetic origin of 15-OxoEDE and its dual-action role in resolving inflammation.

G PUFA Polyunsaturated Fatty Acids (e.g., Linoleic / Arachidonic Acid) Enzymes COX-2 / 15-LOX Catalysis PUFA->Enzymes Inter 15-HEDE (Intermediate) Enzymes->Inter Oxo 15-OxoEDE (15-oxo-11Z,13E-eicosadienoic acid) Inter->Oxo Oxidation PPAR PPARγ Activation Oxo->PPAR LOX 5-Lipoxygenase (5-LO) Inhibition Oxo->LOX Res Resolution of Inflammation (Decreased Cytokines, Macrophage Regulation) PPAR->Res LOX->Res

Figure 1: Biosynthetic pathway and downstream anti-inflammatory signaling of 15-OxoEDE.

Sources

Solid-phase extraction (SPE) methods for 15-OxoEDE and oxylipins

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Solid-Phase Extraction (SPE) and LC-MS/MS Methodologies for the Quantification of 15-OxoEDE and Bioactive Oxylipins

Introduction & Biological Context

Oxylipins are potent, short-lived lipid mediators derived from the enzymatic or non-enzymatic oxidation of polyunsaturated fatty acids (PUFAs). They play critical roles in regulating inflammation, immune responses, and metabolic homeostasis. Among these, 15-oxo-11Z,13E-eicosadienoic acid (15-oxoEDE) has emerged as a significant endogenous metabolite. Produced via the oxidation of 15-hydroxyeicosadienoic acid (15-HEDE), 15-oxoEDE exhibits targeted anti-inflammatory properties, notably through the inhibition of the 5-lipoxygenase (5-LOX) enzyme[1].

Due to their extremely low endogenous concentrations (often in the low pg/mL range), rapid metabolic turnover, and high susceptibility to ex vivo autoxidation, the accurate quantification of oxylipins demands highly optimized sample preparation and sensitive analytical platforms.

Pathway PUFA Polyunsaturated Fatty Acids (e.g., Eicosadienoic Acid) LOX 15-Lipoxygenase (15-LOX) Enzymatic Oxidation PUFA->LOX HEDE 15-HEDE (15-hydroxyeicosadienoic acid) LOX->HEDE OX Dehydrogenase Secondary Oxidation HEDE->OX OXO 15-oxoEDE (15-oxo-11Z,13E-eicosadienoic acid) OX->OXO TARGET 5-LOX Inhibition & Inflammation Resolution OXO->TARGET

Biosynthetic pathway of 15-oxoEDE from polyunsaturated fatty acids and its biological target.

Methodological Rationale: The Causality of Extraction Chemistry

A robust protocol must function as a self-validating system that prevents artificial lipid peroxidation while maximizing the recovery of structurally diverse oxylipins.

  • Antioxidant Protection & Inert Atmospheres : PUFAs and their derivatives are highly susceptible to non-enzymatic autoxidation during sample handling. The immediate addition of antioxidants, such as Butylated hydroxytoluene (BHT), and processing samples under an argon atmosphere or strictly on ice is mandatory to halt artifactual oxylipin generation[1].

  • Isotope Dilution : To correct for matrix effects and analyte loss during extraction, stable isotope-labeled internal standards (e.g., ¹³C- or ²H-labeled oxylipins like 5-oxo-ETE-d7) must be spiked into the sample before any processing steps[1],[2].

  • Solid-Phase Extraction (SPE) vs. Liquid-Liquid Extraction (LLE) : While LLE can extract lipids, it often co-extracts massive amounts of bulk phospholipids and neutral lipids that cause severe ion suppression in Mass Spectrometry (MS). Mixed-mode polymeric reversed-phase SPE (e.g., Oasis HLB or MAX) provides superior cleanup by retaining hydrophobic oxylipins while allowing polar interferents and salts to be washed away[3],. A 5% methanol wash strikes the ideal balance—eluting polar matrix components without prematurely eluting target oxylipins[3].

SPEWorkflow A 1. Sample Prep Add BHT & ISTD Precipitate Proteins B 2. Condition SPE 1 mL MeOH 1 mL H2O A->B N1 Prevents auto-oxidation Corrects analyte loss A->N1 C 3. Load Sample Low Pressure (3 psi) B->C D 4. Wash 1.5 mL 5% MeOH C->D E 5. Elute 1.2 mL MeOH/ACN D->E N2 Removes polar matrix interferences D->N2 F 6. Reconstitute N2 Dry -> 50% MeOH E->F N3 Extracts hydrophobic oxylipin targets E->N3

Step-by-step Solid-Phase Extraction (SPE) workflow for oxylipin recovery from biological matrices.

Experimental Protocol: High-Throughput SPE Workflow

This protocol is optimized for 96-well format solid-phase extraction of biological fluids (e.g., plasma, serum) or tissue homogenates[3].

Reagents and Materials
  • Sorbent : HLB (Hydrophilic-Lipophilic Balance) SPE 96-well plate (30 mg/well, 30 µm particle size)[3].

  • Solvents : LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Ultrapure Water (DI H₂O).

  • Additives : Butylated hydroxytoluene (BHT), Formic Acid (FA).

  • Standards : Native 15-oxoEDE and deuterated internal standards (ISTD) mixture (e.g., 100 ng/mL in MeOH)[1].

Step-by-Step Methodology
  • Sample Collection & Quenching : Collect 100 µL of plasma into tubes pre-aliquoted with BHT to quench ex vivo oxidation. Maintain strictly on ice[1],[3].

  • Internal Standard Spiking : Add 5 µL of the 10x ISTD mixture to each sample. Vortex gently to equilibrate[3].

  • Protein Precipitation (For complex matrices) : Add 3 volumes of ice-cold MeOH, vortex for 1 minute, and incubate at -20°C for 30 minutes. Centrifuge at 15,000 × g for 10 min, and collect the supernatant[1]. Dilute the supernatant with DI H₂O to reduce the MeOH concentration below 10% prior to SPE loading.

  • SPE Conditioning : Place the 96-well SPE plate on a positive pressure manifold. Condition the sorbent with 1.0 mL of 100% MeOH followed by 1.0 mL of DI H₂O at a pressure of ~6 psi[3].

  • Sample Loading : Load the diluted sample mixture onto the SPE cartridges. Allow it to pass through slowly at a low pressure (e.g., 3 psi) to ensure optimal interaction between the oxylipins and the polymeric sorbent[3].

  • Washing : Wash the cartridges with 1.5 mL of 5% MeOH in H₂O (v/v) at 6 psi. Causality note: This specific concentration is critical; it is strong enough to remove hydrophilic proteins and salts, but weak enough to prevent the breakthrough of moderately polar oxylipins.[3]

  • Elution : Elute the target oxylipins with 1.2 mL of 100% MeOH at 3 psi into a clean collection plate[3].

  • Drying and Reconstitution : Evaporate the eluate to complete dryness under a gentle stream of ultra-high-purity nitrogen gas using a 96-well evaporator (e.g., TurboVap) at room temperature. Reconstitute the dried extract in 50 µL of 50% MeOH in H₂O. Vortex and transfer to autosampler vials with glass inserts[3].

LC-MS/MS Analytical Parameters and Quantitative Data

Following extraction, oxylipins are separated using reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC) and detected via Electrospray Ionization (ESI) Triple Quadrupole Mass Spectrometry in negative Multiple Reaction Monitoring (MRM) mode.

Table 1: Optimized LC-MS/MS MRM Parameters and Assay Metrics for Representative Oxylipins (Data synthesized from high-resolution ESI-Q-TOFMS optimizations[2])

AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Collision Energy (eV)LLOQ (pg)Internal Standard
15-oxoEDE 321.2113.12025.05-oxo-ETE-d7
5-HETrE 321.2115.0202.55-HETE-d8
15-HETrE 321.2113.1202.515-HETE-d8
12(R)-HETE 319.2179.11810.012-HETE-d8

Troubleshooting and System Optimization

  • High Replicate Variability : Inconsistencies often stem from non-enzymatic oxidation during handling. Ensure all homogenization occurs on ice and under argon. Verify that the internal standard is added at the exact same step for all samples to correct for downstream variations[1].

  • Low Analyte Recovery : If 15-oxoEDE signals are unexpectedly low, evaluate the evaporation step. Over-drying or using elevated temperatures during nitrogen blow-down can degrade labile oxo-derivatives. Maintain the water bath at ≤ 30°C[1].

  • Matrix Effects (Ion Suppression) : If absolute signals are low despite good recovery of the internal standard, phospholipids may be co-eluting. Consider switching from a standard HLB sorbent to a mixed-mode strong anion exchange (MAX) sorbent, which provides orthogonal retention mechanisms to better exclude neutral lipids.

References[2] Title: Optimizing mass spectrometry settings for 15-oxo-EDE analysis. Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzWBpJeJQhHtFkgk8hDPZiXvaFqB83dGFSpkY-xxAuX89CRVKG0eGhy5aBYfNCfsPVIwSt2I9HvCuiq1jLSlZskF1mmxXdIJcy6N3wmUFEu6HiBji0byHeNkHm9OOarlooUxF32NHTYlPZjmTEfxxGdta1L4ypzbD2CVQvwfhumeHnvfZDnt9AhafeLIkU3fPCP3lnxKhIG2_I[5] Title: Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVm0GTzHBHMAENcQIbdDNAYztZxtvjEb176WwHW2Z5hdhg2QxtRUOGg3Qhr2lDBDQxCL80GykFE90LuOIa448NXiohFpv9TU6Qpm6pp6hETFB2JeiwFYbVC6_qzSv7XA-4UqChO6Yi9zZ4FgM=[3] Title: Targeted Lipidomics of Oxylipins (Oxygenated Fatty Acids). Source: waters.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7E2SqqA-BPj_D9lnjM0iEFyoRkMMyUMxuJ5WzjsJ293K_mVkKDxI5DyQ0HjuIcNH5K-dVT6c09m9krDV101E42tYsLeYtEzXhCn8VHa_OcJgNpoxt28baENTKR0qtjKHuEgyM3d8-5Lm_bOLsb9ffNZVZzxXL2XKlb1dWS34SJfC27KM1oR7GVrDFB0Zunq_v7CAjQ4nE86-SGsY1aS6jBkvCpA==[1] Title: Comprehensive Analysis of Different Subtypes of Oxylipins to Determine a LC–MS/MS Approach in Clinical Research. Source: mdpi.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHadmKG40gZOaELi579Om02prdALfBoOTG2H4L3GA3SL8q8VKAyegbkz6Imhlh657MdfEctrbZr3qcjskyOx2fUZM5eoP7UaTZuBL09QkksXkOS2CaHMKuoHJj7SIs2I7k=[4] Title: Plasma Oxylipin Profiling by High Resolution Mass Spectrometry Reveal Signatures of Inflammation and Hypermetabolism. Source: biorxiv.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSW1eehdrRY02b6qsg4o-PAge2fmuyAB6a4mpWSWOvE8KzJuSeHfn-giDShOjB4RW0pLCXojxjsaeWF_rflk1KuEg8qbWoxNpnPk4C7hI-rs7_Sp554I6u6Q-WMdNIwIrQDztlBQoclIR4LIlj2fxl-clPXP1Xc5N19itFX2YC

Sources

Application Note: Using 15-OxoEDE as an Analytical Standard in Targeted Lipidomics

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Relevance

15-oxo-11Z,13E-eicosadienoic acid (15-OxoEDE) is a bioactive oxylipin and a critical intermediate in the eicosanoid signaling cascade[1]. Generated via the enzymatic oxidation of 15-hydroxyeicosadienoic acid (15-HEDE) by specific dehydrogenases, 15-OxoEDE plays a nuanced role in inflammatory modulation. Notably, it functions as an endogenous inhibitor of 5-lipoxygenase (5-LO), demonstrating an IC50 of 55 µM in RBL-1 cells[2].

In drug development and clinical research, accurately quantifying 15-OxoEDE is essential for mapping hypermetabolic states, evaluating anti-inflammatory drug efficacy, and establishing baseline lipidomic profiles. Because of its specific metabolic origin, it is frequently utilized as a benchmark standard in interlaboratory harmonization efforts, such as the NIST Standard Reference Material (SRM) 1950[3].

Biosynthetic Pathway & Mechanism of Action

Understanding the metabolic origin of 15-OxoEDE is crucial for interpreting targeted lipidomic data. The precursor, eicosadienoic acid (EDA), is oxygenated by 15-lipoxygenase (15-LOX) to form 15-HEDE, which is subsequently oxidized to the enone 15-OxoEDE[2]. This metabolite acts as a negative feedback regulator by inhibiting 5-LO, thereby dampening the production of highly pro-inflammatory leukotrienes.

BiosyntheticPathway EDA Eicosadienoic Acid (EDA) LOX 15-Lipoxygenase (15-LOX) EDA->LOX HEDE 15-HEDE LOX->HEDE Dehydro Dehydrogenase HEDE->Dehydro OxoEDE 15-OxoEDE Dehydro->OxoEDE Inhibition Inhibition (IC50 = 55 µM) OxoEDE->Inhibition LO5 5-Lipoxygenase (5-LO) Inhibition->LO5

Biosynthetic pathway of 15-OxoEDE and its inhibitory action on 5-Lipoxygenase.

Analytical Challenges & Methodological Rationale

Quantifying low-abundance oxylipins like 15-OxoEDE presents distinct analytical challenges. The protocol detailed below is designed around three causality-driven solutions:

  • Ex Vivo Auto-oxidation: Polyunsaturated fatty acids (PUFAs) are highly susceptible to artificial oxidation during sample handling. Causality-driven solution: The immediate addition of antioxidants, such as butylated hydroxytoluene (BHT), quenches radical-driven lipid peroxidation, ensuring that the measured 15-OxoEDE reflects true endogenous levels rather than handling artifacts[4].

  • Matrix Interference & Ion Suppression: Biological matrices contain abundant phospholipids that suppress the electrospray ionization (ESI) of lower-abundance oxylipins. Causality-driven solution: Solid-Phase Extraction (SPE) using polymeric reversed-phase sorbents (e.g., Strata-X C18) is employed. SPE is superior to liquid-liquid extraction for high-throughput cohorts because it efficiently washes away polar interferents and salts while concentrating the hydrophobic oxylipins[5].

  • Ionization Efficiency: Causality-driven solution: Eicosanoids possess a conserved terminal carboxyl moiety. Operating the mass spectrometer in negative ESI mode allows this moiety to easily deprotonate to form [M-H]- ions, enabling highly sensitive detection without the need for complex chemical derivatization[5].

Quantitative Data & Mass Spectrometry Parameters

To ensure high specificity, Multiple Reaction Monitoring (MRM) is utilized. The following table summarizes the physicochemical properties and optimized MS/MS parameters for 15-OxoEDE[1][2][5].

ParameterValue / Specification
Chemical Name 15-oxo-11Z,13E-eicosadienoic acid
Molecular Formula C20H34O3
Monoisotopic Mass 322.2508 Da
Precursor Ion [M-H]- m/z 321.2
Primary MRM Transition (Quantifier) m/z 321.2 → 113.1
Secondary MRM Transition (Qualifier) m/z 321.2 → 277.2
Collision Energy (CE) 17.7 V (Absolute)
LogP (Computed) 6.3

Experimental Protocol: High-Throughput LC-MS/MS Workflow

LCMSWorkflow Sample 1. Biological Sample Collection (Add BHT + Internal Standards) SPE 2. Solid Phase Extraction (SPE) (Strata-X C18) Sample->SPE LC 3. UHPLC Separation (C18 Column, Gradient Elution) SPE->LC MS 4. ESI-MS/MS Detection (Negative Mode, MRM) LC->MS Data 5. Data Processing (Peak Integration & Quantitation) MS->Data

Targeted LC-MS/MS lipidomics workflow for the quantification of 15-OxoEDE.

Step 1: Sample Collection and Quenching
  • Collect biological samples (e.g., plasma, cell culture media) and immediately transfer 500 µL to a pre-chilled tube containing 10 µL of 10% BHT in methanol to arrest auto-oxidation[4].

  • Spike the sample with 10 µL of a stable isotope-labeled internal standard mixture (e.g., 100 ng/mL of d7-5-oxoETE or a matched 13C/2H 15-OxoEDE standard) to correct for extraction recovery and matrix effects[4][5].

Step 2: Solid-Phase Extraction (SPE)
  • Condition a C18 SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of 100% methanol, followed by equilibration with 1 mL of LC-MS grade water.

  • Dilute the spiked sample with 500 µL of 5% methanol in water and load it onto the cartridge at a flow rate of 1 mL/min.

  • Wash the cartridge with 1 mL of 15% methanol in water to elute polar interferents, followed by 1 mL of hexane to remove highly non-polar neutral lipids[6].

  • Elute the enriched oxylipin fraction using 0.5 mL of 100% methanol[6].

  • Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the residue in 50 µL of a 1:1 (v/v) mixture of methanol and water containing 0.02% formic acid[6].

Step 3: UHPLC Chromatographic Separation
  • Inject 5 µL of the reconstituted sample onto a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm) maintained at 40°C[4].

  • Utilize a binary gradient system: Mobile Phase A (Water + 0.02% Formic Acid) and Mobile Phase B (Acetonitrile/Isopropanol 50:50 v/v)[4].

  • Run a gradient from 30% B to 95% B over 15 minutes at a flow rate of 0.3 mL/min to ensure baseline resolution of 15-OxoEDE from its structural isomers (e.g., 15-oxoETE)[4].

Step 4: ESI-MS/MS Detection & Self-Validating Quality Control
  • Operate the mass spectrometer in negative ESI mode. Set the capillary voltage to -4.5 kV and the source temperature to 450°C.

  • Monitor the specific MRM transitions for 15-OxoEDE (m/z 321.2 → 113.1) and the corresponding transitions for the internal standard[5].

  • Self-Validating QC System: To ensure trustworthiness of the data, verify that the signal-to-noise (S/N) ratio for the lowest calibration standard is ≥10. Subtract background lipid levels detected in method blanks (calculated as mean + 2×SD) from the biological samples to prevent false positives[6]. Ensure internal standard recovery remains between 70-120% across all samples.

References

  • PubChem: 15-oxo-11Z,13E-eicosadienoic acid Source: National Institutes of Health (NIH) URL:[Link]

  • High-Throughput Lipidomic Analysis of Fatty Acid Derived Eicosanoids and N-Acylethanolamines Source: PubMed Central (PMC) URL:[Link]

  • Lipid Concentrations in Standard Reference Material (SRM) 1950: Results from an Interlaboratory Comparison Exercise for Lipidomics Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • Human lung fibroblasts produce proresolving peroxisome proliferator-activated receptor-γ ligands in a cyclooxygenase-2-dependent manner Source: PubMed Central (PMC) URL:[Link]

Sources

Application Note: Quantitative Analysis of 15-OxoEDE in Biological Matrices by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of 15-oxo-eicosadienoic acid (15-OxoEDE) in biological samples. 15-OxoEDE is an oxidized lipid mediator derived from the 15-lipoxygenase (15-LO) pathway, playing a role in inflammatory signaling.[1][2] Accurate quantification of this analyte is critical for research in inflammation, immunology, and drug development. This note details two primary methodologies: a robust HPLC-UV method suitable for initial investigations and a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices like plasma. We provide detailed, step-by-step protocols for sample preparation using solid-phase extraction (SPE), instrument setup, and data analysis, underpinned by the scientific rationale for each procedural choice.

Introduction: The Biological Significance of 15-OxoEDE

15-OxoEDE is a keto-metabolite derived from polyunsaturated fatty acids. Its biosynthesis occurs via the oxidation of 15-hydroxy-eicosadienoic acid (15-HEDE), a reaction that can be catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2][3] This places 15-OxoEDE downstream of the 15-lipoxygenase (15-LO) pathway, which is implicated in both pro- and anti-inflammatory processes.[1] The presence of an α,β-unsaturated ketone group makes 15-OxoEDE an electrophilic species capable of modulating inflammatory signaling pathways such as NF-κB and Nrf2.[2] Given its bioactivity and low endogenous abundance, a sensitive and reliable analytical method is essential for elucidating its physiological and pathological roles.

The accurate measurement of oxylipins like 15-OxoEDE is challenging due to their low concentrations in biological fluids and the presence of structurally similar isomers.[4][5] This guide provides validated protocols to overcome these challenges.

Biochemical Pathway: Formation of 15-OxoEDE

The diagram below illustrates the enzymatic conversion of precursor fatty acids into 15-OxoEDE. This pathway highlights the key enzymes involved, providing context for the biological origin of the analyte.

cluster_membrane Cell Membrane Linoleic Acid Linoleic Acid 15-LOX 15-LOX Linoleic Acid->15-LOX 15-HpEDE 15(S)-HpEDE 15-LOX->15-HpEDE Lipoxygenation Peroxidase Peroxidase 15-HEDE 15(S)-HEDE Peroxidase->15-HEDE Reduction 15-PGDH 15-PGDH 15-OxoEDE 15-OxoEDE 15-PGDH->15-OxoEDE Oxidation 15-HpEDE->Peroxidase 15-HEDE->15-PGDH

Caption: Simplified biosynthesis pathway of 15-OxoEDE from Linoleic Acid.

Principle of the Methodologies

This guide focuses on reverse-phase high-performance liquid chromatography (RP-HPLC). This technique separates molecules based on their hydrophobicity. 15-OxoEDE, being a lipid, is retained on a nonpolar stationary phase (like C18) and eluted by a polar mobile phase.

  • HPLC with UV Detection: This method relies on the presence of a chromophore in the 15-OxoEDE molecule. The conjugated diene system in its structure results in a characteristic UV absorbance maximum (λmax) around 234 nm.[6][7][8] While robust, this method may lack the sensitivity and selectivity required for complex biological samples where co-eluting interferences can be present.[9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for oxylipin analysis.[5][10] After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI) and detected by a mass spectrometer. By using Multiple Reaction Monitoring (MRM), this method offers superior sensitivity and specificity, allowing for the unambiguous identification and quantification of 15-OxoEDE even at very low concentrations in complex matrices like plasma.[4][11]

Materials and Reagents

  • Solvents: Acetonitrile, Methanol, Water, Isopropanol (all LC-MS grade or equivalent).

  • Reagents: Acetic Acid or Formic Acid (LC-MS grade), Ethanol.

  • Standards: 15-OxoEDE analytical standard (e.g., Cayman Chemical, Item No. 37730).[6] Deuterated internal standard (IS), such as 13-HODE-d4, is recommended for LC-MS/MS.

  • Solid-Phase Extraction (SPE): C18 or polymeric reversed-phase SPE cartridges (e.g., Waters Oasis HLB).

  • Equipment: HPLC or UHPLC system with UV/Vis or Diode Array Detector, Triple Quadrupole Mass Spectrometer with ESI source, Nitrogen evaporator, Centrifuge, pH meter.

Experimental Protocols

The following workflow provides a comprehensive overview of the process from sample collection to final data analysis.

Caption: General experimental workflow for HPLC analysis of 15-OxoEDE.

Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)

Effective sample preparation is the most critical step for successful analysis. SPE is used to concentrate the analyte and remove interfering matrix components like proteins and salts.[12] This protocol is adapted for a 1 mL plasma sample.

Rationale: Oxylipins are often present at low concentrations and can be bound to proteins.[12] An initial dilution with methanol precipitates proteins and liberates the analyte. The SPE cartridge, typically a reversed-phase C18 or polymeric sorbent, retains the hydrophobic 15-OxoEDE while allowing polar contaminants to be washed away.[4][12] A final elution with a strong organic solvent recovers the analyte.

Step-by-Step Procedure:

  • Sample Thawing & Fortification: Thaw frozen plasma samples on ice. Add 5 µL of an internal standard (IS) solution (e.g., 10x concentration) to 100 µL of plasma.[4] Vortex briefly. The IS corrects for analyte loss during extraction and for variations in instrument response.

  • Protein Precipitation: Add 300 µL of cold methanol containing an antioxidant like BHT to the plasma. Vortex for 30 seconds, then centrifuge at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water.[4] This activates the stationary phase. Do not let the cartridge run dry.

  • Sample Loading: Transfer the supernatant from step 2 to the conditioned SPE cartridge. Load the sample slowly (approx. 1 drop/second) to ensure efficient binding.[4]

  • Washing: Wash the cartridge with 1.5 mL of 5% methanol in water to remove hydrophilic impurities.[4]

  • Elution: Elute the 15-OxoEDE and other retained lipids with 1.2 mL of methanol into a clean collection tube.[4]

  • Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen.[4] Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 50% methanol in water).[4] This ensures compatibility with the HPLC system and helps focus the analyte band on the column.

Protocol 2: HPLC-UV Analysis

This method is suitable for verifying the presence of 15-OxoEDE when concentrations are expected to be relatively high or for simpler matrices.

Rationale: A C18 column is the standard choice for separating lipids due to its hydrophobic nature.[10] The mobile phase, a mixture of acetonitrile/water with an acidic modifier, allows for the elution of compounds based on their polarity. The acid (e.g., acetic or formic) is crucial for protonating the carboxyl group of 15-OxoEDE, which improves peak shape and retention consistency. Detection is performed at the λmax of the conjugated diene system.[6]

ParameterRecommended Condition
Column C18 Reverse-Phase, 2.1 x 150 mm, 1.7-3 µm
Mobile Phase A Water with 0.02% Acetic Acid
Mobile Phase B Acetonitrile/Isopropanol (50:50, v/v)
Gradient Start at 30% B, ramp to 70% B over 20 min
Flow Rate 0.2 mL/min
Column Temp. 40 °C
Injection Vol. 5-10 µL
Detection UV at 234 nm
Table 1: Suggested HPLC-UV Chromatographic Conditions. Conditions should be optimized for your specific system.[10][13]

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Standard Curve: Prepare a series of calibration standards from a stock solution of 15-OxoEDE (e.g., 1, 5, 10, 50, 100, 200 ng/mL). Inject each standard to generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the reconstituted samples from Protocol 1.

  • Quantification: Identify the 15-OxoEDE peak in the sample chromatogram by comparing its retention time to that of the analytical standard. Quantify the amount using the linear regression equation from the standard curve.

Protocol 3: LC-MS/MS Analysis

For high-sensitivity and high-specificity quantification, LC-MS/MS is the preferred method.

Rationale: The chromatographic principles are the same as for HPLC-UV. However, detection is performed by a mass spectrometer operating in negative ion mode, as the carboxylic acid group on 15-OxoEDE is easily deprotonated. Multiple Reaction Monitoring (MRM) is used, where a specific precursor ion (the molecular weight of 15-OxoEDE) is selected and fragmented, and a specific product ion is monitored. This precursor-product ion pair is highly specific to the analyte, eliminating interference from other compounds.

ParameterRecommended Condition
Chromatography Use conditions similar to Table 1.
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage ~2500-3000 V
Drying Gas Temp. ~350 °C
MRM Transition To be determined empirically
Internal Standard Deuterated analog (e.g., 13-HODE-d4)
Table 2: Key LC-MS/MS Parameters. All parameters must be optimized for the specific instrument used.[13]

Procedure:

  • Method Development: Infuse a standard solution of 15-OxoEDE directly into the mass spectrometer to determine the optimal precursor ion (likely [M-H]⁻) and to identify the most stable and abundant product ions for the MRM transition. Optimize cone/fragmentor voltages.

  • System Suitability: Run a standard to ensure the system is performing correctly (retention time, peak shape, and intensity are stable).

  • Analysis: Analyze the calibration curve standards and extracted samples as described in the HPLC-UV protocol.

  • Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration. Calculate the concentration of 15-OxoEDE in the samples using this curve. The use of an internal standard corrects for matrix effects and extraction variability.[11]

Conclusion

The protocols outlined in this application note provide a robust framework for the reliable quantification of 15-OxoEDE in biological matrices. For initial screening or when sample concentrations are high, HPLC-UV offers a straightforward approach. For rigorous, high-sensitivity research and clinical applications, the LC-MS/MS method is essential due to its superior specificity and low limits of detection. Proper sample preparation via solid-phase extraction is paramount to the success of either technique.

References

  • Han, H., & Lee, K. (2021). Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Methods in Molecular Biology, 2306, 171-186. [Link]

  • Yang, J., Schmelzer, K., & Han, H. (2021). Quantification of Plasma Oxylipins Using Solid-Phase Extraction and Reversed-Phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. PubMed. [Link]

  • Lee, S. H., Williams, M. V., Duah, E., & Blair, I. A. (2011). 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation. Journal of Pharmacology and Experimental Therapeutics, 337(2), 446-455. [Link]

  • Snyder, N. W., Golin-Bisello, F., Gao, Y., Blair, I. A., Freeman, B. A., & Wendell, S. G. (2015). 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways. Chemico-Biological Interactions, 234, 263-271. [Link]

  • Červená, K., Chocholoušková, M., & Lísa, M. (2017). Analysis of oxylipins in human plasma. Journal of Chromatography A, 1515, 1-11. [Link]

  • Gouveia-Figueira, S., & Nording, M. L. (2019). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Molecules, 24(9), 1639. [Link]

  • Wikipedia. (n.d.). 15-Hydroxyeicosatetraenoic acid. Wikipedia. [Link]

  • ResearchGate. (2021). Quantification of Plasma Oxylipins Using Solid-Phase Extraction and Reversed-Phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. ResearchGate. [Link]

  • Lee, S. H., Williams, M., & Blair, I. A. (2007). Cyclooxygenase-2-mediated metabolism of arachidonic acid to 15-oxo-eicosatetraenoic acid by rat intestinal epithelial cells. Chemical Research in Toxicology, 20(11), 1777-1785. [Link]

  • ResearchGate. (2011). 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation. ResearchGate. [Link]

  • Wendell, S. G., Golin-Bisello, F., & Freeman, B. A. (2015). 15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids. Journal of Biological Chemistry, 290(9), 5488-5500. [Link]

  • Zhu, P., Peck, B., Licea-Perez, H., Callahan, J. F., & Booth-Genthe, C. (2011). Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-epoxyeicosatrienoic acid, 14,15-dihydroxyeicosatrienoic acid, leukotoxin and leukotoxin diol in human plasma as biomarkers of soluble epoxide hydrolase activity in vivo. Journal of Chromatography B, 879(25), 2487-2493. [Link]

  • FASEB. (2018). Modified HPLC method for detection of hydroxyoctadecadienoic acid with greater sensitivity. The FASEB Journal. [Link]

  • Shureiqi, I., Jiang, W., Zuo, X., Wu, Y., Stimmel, J. B., & Fischer, S. M. (2000). Decreased 13-S-hydroxyoctadecadienoic acid levels and 15-lipoxygenase-1 expression in human colon cancers. Carcinogenesis, 21(11), 1977-1984. [Link]

  • Chatgilialoglu, C., & Ferreri, C. (2018). Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis. STAR Protocols, 1(3), 100145. [Link]

  • Kishino, S., & Ogawa, J. (2022). Comprehensive analysis of fatty acid metabolites produced by gut microbiota using LC-MS/MS-based lipidomics. Journal of Lipid Research, 63(11), 100288. [Link]

  • Schheffer, M., & Wheelock, C. E. (2020). An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids. Journal of Lipid Research, 61(2), 209-219. [Link]

  • Kujirai, R., Matsumoto, Y., Abe, M., et al. (2023). Development of a LC–MS/MS analytical method of 15 compounds related to renal function for a prognostic method of progression risk in patients with diabetic kidney disease. Tohoku University Repository. [Link]

  • Wang, Y., Zhang, Y., & Sun, B. (2025). LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time. Foods, 14(7), 1098. [Link]

  • Kim, H. Y., & Shon, J. (2014). Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS). Journal of Agricultural and Food Chemistry, 62(45), 10946-10953. [Link]

  • ResearchGate. (2025). Simultaneous Detection of Fifteen Biogenic Amines in Animal Derived Products by HPLC-FLD with Solid-Phase Extraction after Derivatization with Dansyl Chloride. ResearchGate. [Link]

Sources

Application Note: Advanced Cell Culture Treatment and Dosing Protocols for 15-OxoEDE

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Rationale

15-OxoEDE (15-oxo-11Z,13E-eicosadienoic acid; also known as 15-KEDE) is a bioactive, electrophilic lipid mediator generated endogenously via the oxidation of 15-HEDE[1]. Characterized by an α,β-unsaturated ketone moiety, 15-OxoEDE functions as a potent signaling molecule that modulates cellular inflammatory responses.

In cellular assays, 15-OxoEDE acts as a direct inhibitor of the 5-lipoxygenase (5-LOX) enzyme, demonstrating an IC50 of approximately 55 µM in rat basophilic leukemia (RBL-1) cell models[1]. Furthermore, structurally analogous electrophilic oxo-fatty acids (such as 15-oxoETE) are known to alkylate nucleophilic cysteine residues on target proteins. This post-translational modification leads to the activation of the Keap1/Nrf2 antioxidant pathway and the concurrent inhibition of NF-κB-mediated pro-inflammatory cytokine expression[2].

For researchers investigating lipid-mediated resolution of inflammation, establishing a robust, reproducible in vitro dosing protocol for 15-OxoEDE is critical. This guide details the physicochemical handling, experimental design, and self-validating workflows required to successfully utilize 15-OxoEDE in cell culture.

Pathway HEDE 15-HEDE (Precursor) Enzyme 15-PGDH Oxidation HEDE->Enzyme OxoEDE 15-OxoEDE (Electrophilic Lipid) Enzyme->OxoEDE LOX 5-LOX Enzyme (Target) OxoEDE->LOX Direct Inhibition (IC50 ~55 µM) Nrf2 Keap1/Nrf2 Pathway OxoEDE->Nrf2 Cysteine Alkylation Resolution Inflammation Resolution LOX->Resolution Decreased Leukotrienes Nrf2->Resolution Antioxidant Expression

Mechanistic pathway of 15-OxoEDE driving 5-LOX inhibition and Nrf2-mediated inflammation resolution.

Physicochemical Properties & Handling Principles

As an electrophilic lipid, the structural nature of 15-OxoEDE dictates strict handling protocols. The α,β-unsaturated ketone is highly reactive towards nucleophiles, meaning improper buffer selection or storage can completely neutralize its bioactivity before it ever reaches the cell[2].

Causality in Handling Choices:
  • Buffer Selection: Avoid using buffers containing primary amines (e.g., Tris) or reducing agents (e.g., DTT, β-mercaptoethanol). These compounds will rapidly form Michael adducts or Schiff bases with the lipid, destroying its electrophilic signaling capacity[2]. Use PBS or HEPES instead.

  • Solvent Exchange: 15-OxoEDE is typically supplied as a solution in ethanol. To change the solvent, evaporate the ethanol under a gentle stream of inert nitrogen gas to prevent auto-oxidation, and immediately reconstitute in anhydrous DMSO or DMF[3].

  • Aqueous Instability: Once diluted into aqueous buffers (like PBS), the lipid should be used immediately. Do not store aqueous solutions of 15-OxoEDE for more than 24 hours[3].

Quantitative Data Summary

Table 1: Physicochemical Properties & Solubilities of 15-OxoEDE

ParameterSpecificationExperimental Implication
Molecular Formula C20H34O3N/A
Formula Weight 322.5 g/mol Required for precise molarity calculations.
Primary Target 5-Lipoxygenase (5-LOX)IC50 = 55 µM (RBL-1 cells)[1].
Organic Solubility ~50 mg/mL (EtOH, DMSO, DMF)Ideal for creating 10 mM to 100 mM master stocks[3].
Aqueous Solubility ~1 mg/mL (PBS, pH 7.2)Limits maximum dosing concentration in cell media without precipitation[3].
Storage Temperature -80°CPrevents degradation and auto-oxidation of double bonds[3].

Experimental Design & Dosing Strategy

Designing a cell culture experiment with 15-OxoEDE requires mitigating the "Protein Sink" effect. Fetal Bovine Serum (FBS) contains high concentrations of bovine serum albumin (BSA). BSA possesses a highly reactive, solvent-exposed cysteine residue (Cys34) that acts as a molecular sponge, covalently binding electrophilic lipids and drastically reducing their free concentration in the media[2].

To ensure accurate dosing and maximum bioavailability, treatments must be performed in serum-free media or media containing a maximum of 1% FBS [2].

Table 2: Recommended Dosing Parameters & Experimental Controls

ComponentRecommendationCausality / Rationale
Cell Lines RBL-1, RAW 264.7, THP-1RBL-1 is standard for 5-LOX assays; Macrophages are ideal for NF-κB/Nrf2 signaling[2].
Dosing Range 10 µM to 100 µMBrackets the 55 µM IC50 for 5-LOX[1]. Lower doses (10-25 µM) are used for Nrf2 activation.
Vehicle Control DMSO (≤ 0.1% final v/v)Validates that solvent toxicity is not confounding the biological readouts.
Positive Control LPS (100 ng/mL)Establishes a baseline pro-inflammatory state to measure 15-OxoEDE's resolving capacity[2].

Step-by-Step Protocols

Protocol A: Preparation of 15-OxoEDE Working Solutions
  • Retrieve the 15-OxoEDE ethanol stock from -80°C storage and place it on ice.

  • If a DMSO stock is preferred, evaporate the ethanol under a gentle stream of nitrogen gas[3].

  • Immediately reconstitute the neat oil in anhydrous DMSO to create a 10 mM master stock.

  • Prepare intermediate dilutions (e.g., 1 mM) in PBS (pH 7.2) immediately prior to cell treatment. Note: Ensure the final concentration of DMSO in the cell culture well does not exceed 0.1% (v/v).

Protocol B: In Vitro Treatment Workflow (Macrophage Model)

This protocol establishes a self-validating system to measure the anti-inflammatory efficacy of 15-OxoEDE against an LPS challenge.

  • Seed RAW 264.7 or THP-1 cells in 6-well plates and culture until 80% confluent.

  • Aspirate growth media and wash cells twice with warm PBS to remove residual serum proteins.

  • Add RPMI or DMEM containing 1% FBS (or serum-free media)[2].

  • Treat cells with 15-OxoEDE at desired concentrations (e.g., 10, 25, 55, 100 µM). Treat control wells with an equivalent volume of vehicle (DMSO).

  • Incubate for 1 hour to allow intracellular accumulation and target binding.

  • Challenge Phase: Spike wells with 100 ng/mL LPS to induce pro-inflammatory signaling[2].

  • Incubate for 6 hours for mRNA readouts (e.g., TNF-α, IL-6 via qRT-PCR) or 18–24 hours for protein expression (e.g., HO-1, 5-LOX via Western blot)[2].

Protocol C: Lipid Extraction for LC-MS/MS Validation

To prove that the observed phenotypic changes are directly caused by 15-OxoEDE, intracellular uptake must be validated via mass spectrometry.

  • Following treatment, wash cells with ice-cold PBS and lyse using a probe sonicator[4].

  • Internal Standard Spiking: Immediately add 10 µL of a stable isotope-labeled internal standard (e.g., 5-oxoETE-d7, 100 ng/mL) to the lysate. Causality: This corrects for analyte loss during extraction and variations in instrument ionization response[4],[5].

  • Protein Precipitation: Add 3 volumes of ice-cold methanol, vortex thoroughly, and incubate at -20°C for 30 minutes[5].

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and subject it to solid-phase extraction (SPE) prior to LC-MS/MS analysis to isolate the oxylipin fraction[4].

Workflow S1 1. Cell Seeding RAW 264.7 / RBL-1 to 80% Confluency S2 2. Media Wash & Replacement Use Serum-Free or 1% FBS Media S1->S2 Prevent protein sink effect S3 3. 15-OxoEDE Dosing 10 - 100 µM (Vehicle: DMSO <0.1%) S2->S3 Ensure precise bioavailability S4 4. Inflammatory Challenge Optional: LPS (100 ng/mL) at +1 Hour S3->S4 Establish baseline inhibition S5 5. Self-Validating Readouts qRT-PCR, Western Blot, LC-MS/MS S4->S5 Quantify resolution markers

Step-by-step experimental workflow for 15-OxoEDE cell culture dosing and self-validating readouts.

References

  • Snyder, N. W., Golin-Bisello, F., Gao, Y., Blair, I. A., Wendell, S. G., & Freeman, B. A. (2015). 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways. National Institutes of Health (PMC). Available at:[Link]

  • Le Faouder, P., Baillif, V., Spreadbury, I., Motta, J. P., Rousset, P., Chêne, G., Guigné, C., Tercé, F., Vanner, S., Vergnolle, N., Bertrand-Michel, J., Dubourdeau, M., & Cenac, N. (2013). High-Throughput Lipidomic Analysis of Fatty Acid Derived Eicosanoids and N-Acylethanolamines. National Institutes of Health (PMC). Available at:[Link]

Sources

Application Note: High-Sensitivity Measurement of 15-OxoEDE in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Human Plasma Analytes: 15-OxoEDE (15-oxo-11Z,13E-eicosadienoic acid; 15-KEDE) Technology: Solid Phase Extraction (SPE) coupled with UHPLC-MS/MS

Introduction and Biological Significance

Oxylipins are bioactive lipid mediators generated through the enzymatic or non-enzymatic oxidation of polyunsaturated fatty acids (PUFAs). Among these, 15-OxoEDE (15-oxo-11Z,13E-eicosadienoic acid) has emerged as a critical metabolite of interest [1]. Produced via the dehydrogenase-mediated oxidation of 15-hydroxyeicosadienoic acid (15-HEDE), 15-OxoEDE functions as a potent endogenous inhibitor of 5-lipoxygenase (5-LO) with an IC50 of approximately 55 µM [2].

Because 5-LO is a key driver in the biosynthesis of pro-inflammatory leukotrienes, the quantification of 15-OxoEDE in human plasma provides critical insights into the resolution of inflammation, metabolic dysregulation, and autoimmune conditions such as Systemic Lupus Erythematosus (SLE) [3].

Measuring 15-OxoEDE presents distinct analytical challenges: it circulates at trace (picomolar to nanomolar) concentrations, is highly bound to plasma proteins (e.g., albumin), and is susceptible to ex vivo auto-oxidation. This application note details a self-validating, highly reproducible Solid Phase Extraction (SPE) and UHPLC-MS/MS protocol designed to overcome these challenges and ensure absolute quantitative integrity [4].

Pathway EDA Eicosadienoic Acid (EDA) (Omega-6 PUFA) LOX 15-Lipoxygenase (15-LOX) EDA->LOX HEDE 15-HEDE (15-hydroxyeicosadienoic acid) LOX->HEDE Dehydro Dehydrogenase (Enzymatic Oxidation) HEDE->Dehydro OxoEDE 15-OxoEDE (15-KEDE) (Bioactive Oxylipin) Dehydro->OxoEDE Target 5-Lipoxygenase (5-LO) (Pro-inflammatory Enzyme) OxoEDE->Target Inhibits (IC50 ~55 µM)

Figure 1: Biosynthetic pathway of 15-OxoEDE and its inhibitory action on 5-Lipoxygenase (5-LO).

Experimental Design & Causality: The "Why" Behind the Method

To achieve a self-validating assay, every step of the pre-analytical and analytical workflow must be strictly controlled to prevent artifactual lipid generation or analyte loss.

  • Pre-Analytical Stabilization: Blood must be drawn into EDTA tubes rather than heparin. EDTA chelates calcium, effectively inhibiting calcium-dependent Phospholipase A2 (PLA2) and preventing the artificial ex vivo release of fatty acids from cell membranes [5]. Furthermore, the immediate addition of Butylated hydroxytoluene (BHT) is mandatory to quench free radicals and halt non-enzymatic auto-oxidation of the diene structure of 15-OxoEDE.

  • Protein Precipitation (PPT) Prior to SPE: Oxylipins are highly lipophilic and bind tightly to circulating albumin. Loading raw plasma directly onto an SPE cartridge results in poor recovery. Adding ice-cold methanol denatures the carrier proteins, releasing 15-OxoEDE into the solvent while precipitating the bulk protein mass that would otherwise clog the SPE frit.

  • Polymeric Reversed-Phase SPE: A polymeric sorbent (e.g., Strata-X or Oasis HLB) is selected over traditional silica-based C18. Polymeric beds do not suffer from phase collapse if they run dry, and they provide superior retention for amphiphilic oxylipins, allowing for aggressive aqueous washes to remove matrix salts [6].

Workflow A 1. Plasma Collection (EDTA + 10µM BHT, 4°C) B 2. Protein Precipitation (Cold MeOH + Internal Standard) A->B C 3. Solid Phase Extraction (Polymeric RP Sorbent) B->C D 4. Elution & Drying (100% MeOH, N2 Evaporation) C->D E 5. UHPLC-MS/MS (ESI Negative, MRM Mode) D->E F 6. Data Processing (Absolute Quantification) E->F

Figure 2: End-to-end analytical workflow for the extraction and quantification of 15-OxoEDE.

Detailed Step-by-Step Protocol

Sample Collection and Preparation
  • Collection: Collect whole blood into pre-chilled K2-EDTA vacutainers. Immediately add BHT (final concentration 10 µM) to prevent auto-oxidation.

  • Centrifugation: Centrifuge at 2,000 × g for 15 minutes at 4°C. Transfer the plasma to cryovials and store at -80°C until analysis.

  • Thawing & Spiking: Thaw plasma aliquots (200 µL) on ice. Spike with 10 µL of a deuterated internal standard mix (e.g., 15-HETE-d8, 100 ng/mL) to correct for extraction recovery and matrix effects.

  • Protein Precipitation: Add 600 µL of ice-cold Methanol (MeOH) to the plasma. Vortex vigorously for 30 seconds. Incubate at -20°C for 30 minutes to ensure complete protein aggregation.

  • Clarification: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean glass tube and dilute with 1.8 mL of LC-MS grade water (reducing the MeOH concentration to <25% to ensure analyte retention during SPE).

Solid Phase Extraction (SPE)

Cartridge: Polymeric Reversed-Phase (e.g., Phenomenex Strata-X, 33 µm, 200 mg/3 mL).

  • Conditioning: Pass 3 mL of 100% MeOH through the cartridge, followed by 3 mL of LC-MS grade water.

  • Loading: Load the diluted supernatant (~2.6 mL) onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 3 mL of 10% MeOH in water to elute polar interferences and salts.

  • Elution: Elute the oxylipins with 3 mL of 100% MeOH (or Ethyl Acetate for higher specificity) into a low-bind glass vial.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at room temperature. Reconstitute the residue in 50 µL of Mobile Phase A/B (50:50, v/v). Vortex and transfer to an autosampler vial.

LC-MS/MS Analytical Parameters

Chromatographic separation of oxylipins is critical because biological matrices contain numerous isobaric isomers (e.g., other oxo-fatty acids) that share similar mass-to-charge (m/z) ratios. A sub-2-micron C18 column provides the theoretical plates necessary for baseline resolution.

Liquid Chromatography (UHPLC) Settings
  • Column: ACQUITY UPLC BEH C18 (2.1 mm × 150 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mobile Phase A: Water containing 0.02% Formic Acid

  • Mobile Phase B: Acetonitrile / Isopropanol (50:50, v/v)

  • Flow Rate: 0.35 mL/min

Table 1: UHPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.098.02.0Initial
1.098.02.0Linear
12.038.062.0Linear
12.11.099.0Linear
14.51.099.0Hold
15.098.02.0Linear
20.098.02.0Re-equilibration
Mass Spectrometry (Triple Quadrupole) Settings

Detection is performed in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM). 15-OxoEDE readily deprotonates to form a [M-H]- precursor ion at m/z 321.2.

Table 2: Optimized MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)CE (eV)CXP (V)
15-OxoEDE (Quantifier) 321.2223.425-60-23-11
15-OxoEDE (Qualifier) 321.2277.225-60-18-13
15-HETE-d8 (IS) 327.2226.225-65-21-15

(Note: DP = Declustering Potential; CE = Collision Energy; CXP = Collision Cell Exit Potential. Values are representative for a Sciex 6500+ QTRAP and should be empirically optimized per instrument [7].)

Data Analysis and Quality Control

  • Calibration Curve: Prepare an 8-point calibration curve of authentic 15-OxoEDE standard ranging from 0.01 ng/mL to 200 ng/mL in surrogate matrix (e.g., 4% BSA in PBS, extracted identically to samples).

  • Acceptance Criteria: The coefficient of determination ( R2 ) must be ≥0.99 . The precision (CV%) of Quality Control (QC) samples must be ≤15% , and accuracy must fall within 85–115%.

  • Matrix Effect Assessment: Calculate the matrix factor by comparing the peak area of 15-OxoEDE spiked into post-extracted blank plasma versus the peak area of the same concentration in neat solvent. The use of a stable-isotope-labeled internal standard is mandatory to normalize any observed ion suppression.

References

  • PubChem. (2024). 15-oxo-11Z,13E-eicosadienoic acid | C20H34O3 | CID 5283013. National Center for Biotechnology Information. Retrieved from[Link]

  • Frontiers in Immunology. (2022). Absolute quantification and characterization of oxylipins in lupus nephritis and systemic lupus erythematosus. Retrieved from[Link]

  • Semantic Scholar / Metabolites. (2021). Collection and Storage of Human Plasma for Measurement of Oxylipins. Retrieved from[Link]

  • Molecules (MDPI). (2019). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Retrieved from[Link]

  • International Journal of Molecular Sciences (MDPI). (2019). Simultaneous Quantitation of Lipid Biomarkers for Inflammatory Bowel Disease Using LC–MS/MS. Retrieved from[Link]

Troubleshooting & Optimization

Optimizing LC-MS retention time and peak shape for 15-OxoEDE

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for oxylipin analysis. As a Senior Application Scientist, I frequently encounter laboratories struggling with the quantification of 15-oxo-11Z,13E-eicosadienoic acid (15-OxoEDE). Oxylipins present significant analytical challenges due to their low endogenous concentrations, rapid metabolism, and the presence of closely eluting isomers[1].

This guide bypasses generic parameter lists to provide you with mechanistically grounded, self-validating protocols. By understanding the chemical causality behind peak degradation and signal loss, you can optimize your retention times, perfect your peak shapes, and ensure absolute confidence in your quantitative data.

FAQ: Fundamental Chemistry & LC-MS Behavior

Q1: What structural features of 15-OxoEDE dictate its LC-MS behavior? A1: 15-OxoEDE (C20H34O3, exact mass 322.25 Da) is a bioactive lipid mediator featuring a terminal carboxylic acid and an enone system, as detailed in [2]. The carboxylic acid moiety (pKa ~4.5) is the primary driver of its chromatographic behavior. In negative electrospray ionization (ESI-), it readily deprotonates to form a stable [M-H]- precursor at m/z 321.2[2]. However, if the mobile phase pH is not strictly controlled, this acidic group causes severe peak tailing due to mixed-mode secondary interactions with the stationary phase, a known issue in [3].

Q2: What are the optimal MRM transitions for quantification? A2: Fragmentation of the [M-H]- ion yields specific product ions based on cleavage near the oxo group. The most abundant and stable fragment is m/z 113.1, making the 321.2 → 113.1 transition the gold standard for quantification, supported by [4]. A secondary transition, 321.2 → 207.1, should always be monitored as a qualifier to ensure peak purity[2].

Troubleshooting: Retention Time & Peak Shape

Q3: My 15-OxoEDE peaks are broad and tailing heavily. How do I fix this? A3: Peak tailing for carboxylic acids like 15-OxoEDE is fundamentally a causality of partial ionization in the mobile phase. If the pH of your mobile phase is near the analyte's pKa, a dynamic equilibrium exists between the protonated and deprotonated states, which partition differently into the C18 stationary phase. The Fix: Ensure your mobile phase A contains 0.01% to 0.05% formic acid or acetic acid. This drives the pH below 3.0, ensuring 15-OxoEDE remains fully protonated (neutral) during reversed-phase separation, eliminating secondary interactions with unendcapped silanols, a standard practice in .

Q4: I am seeing retention time drift and split peaks across my batch. Is the column degrading? A4: While column degradation is possible, split peaks in oxylipin analysis usually indicate the co-elution of closely related structural isomers, such as hydroperoxy-eicosadienoic acids or positional oxo-isomers[3]. The Fix: Flatten your gradient. A shallow gradient (e.g., increasing organic modifier by only 0.5% to 1% per minute between 40% and 60% B) maximizes the resolution of isobaric species on a sub-2µm particle column. Additionally, incorporate a 95% B "wash" step at the end of every run to strip highly lipophilic matrix components that alter stationary phase hydrophobicity.

Quantitative Data Summary

For rapid method building, utilize the optimized parameters summarized below:

ParameterValue / Setting
Precursor Ion ([M-H]-) m/z 321.2
Quantifier Product Ion m/z 113.1
Qualifier Product Ion m/z 207.1
Collision Energy (Quantifier) 18 - 20 eV
Collision Energy (Qualifier) 14 - 16 eV
Mobile Phase A H2O + 0.01% Formic Acid
Mobile Phase B Acetonitrile + 0.01% Formic Acid

Self-Validating Experimental Protocols

To ensure data integrity, your analytical method must be a self-validating system. The following protocols incorporate built-in quality control checks to instantly identify points of failure.

Protocol 1: Sample Extraction & Stabilization

Causality: Artificial lipid peroxidation during sample handling can falsely elevate 15-OxoEDE levels. Mixed-mode Solid Phase Extraction (SPE) isolates the carboxylic acid, removing ion-suppressing neutral lipids, as validated in [5].

  • Stabilization: Aliquot 100 µL of plasma/serum into a pre-chilled tube containing an antioxidant like BHT, as recommended by[1].

  • Internal Standard Spiking: Add 10 µL of deuterated internal standard (e.g., 5-oxo-ETE-d7, 100 ng/mL)[4].

    • Self-Validation Check: The IS peak area must maintain a Relative Standard Deviation (RSD) < 15% across the entire batch. A sudden drop indicates matrix suppression.

  • Protein Precipitation: Add 300 µL of ice-cold methanol. Vortex for 30s, incubate at -20°C for 30 mins, and centrifuge at 15,000 x g for 10 mins (4°C)[1].

  • SPE Loading: Transfer the supernatant to a pre-conditioned Mixed-Mode Anion Exchange (MAX) SPE cartridge.

  • Washing: Wash with 1 mL of 5% NH4OH (aq) followed by 1 mL of methanol.

    • Mechanism: The basic wash ensures the carboxylic acid is ionized and tightly bound to the anion exchange resin, while methanol washes away neutral triglycerides[5].

  • Elution: Elute with 1 mL of 2% formic acid in methanol.

    • Mechanism: The acid neutralizes the charge, releasing 15-OxoEDE from the resin.

  • Reconstitution: Evaporate under a gentle nitrogen stream and reconstitute in 50 µL of initial mobile phase.

Protocol 2: LC-MS/MS Method Setup
  • Column: ACQUITY UPLC BEH C18 (2.1 x 150 mm, 1.7 µm) maintained at 35°C.

  • Mobile Phase A: Water + 0.01% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.01% Formic Acid.

  • Gradient: 25% B to 32% B over 8 mins, ramp to 95% B for 2 mins, re-equilibrate at 25% B for 3 mins.

  • MS Mode: ESI Negative.

    • Self-Validation Check: Monitor the Qualifier/Quantifier ion ratio (207.1 / 113.1). It must remain within ±20% of the pure reference standard. A deviation indicates a co-eluting isobaric interference, a critical check noted in [6].

Visualizations

Pathway Matrix Biological Matrix (Plasma/Tissue) Spike Spike Heavy Isotope IS (e.g., 5-oxo-ETE-d7) Matrix->Spike Precipitation Protein Precipitation (Ice-cold MeOH, -20°C) Spike->Precipitation SPE Mixed-Mode SPE (MAX) Isolate Carboxylic Acids Precipitation->SPE LC Sub-2µm UPLC Separation (Acidic Mobile Phase) SPE->LC MS ESI(-) MRM Detection (m/z 321.2 → 113.1) LC->MS

Self-validating sample preparation and LC-MS/MS workflow for 15-OxoEDE.

Troubleshooting Start Issue: Poor Peak Shape or RT Drift Tailing Is Peak Tailing Observed? Start->Tailing CheckPH Action: Verify Mobile Phase pH Ensure pH < 3.0 (0.01% FA) Tailing->CheckPH Yes Coelution Are Isomers Co-eluting? Tailing->Coelution No CheckColumn Action: Check Column Frit Replace if voided CheckPH->CheckColumn If unresolved Gradient Action: Flatten Gradient (0.5% B/min at 40-60% B) Coelution->Gradient Yes Temp Action: Optimize Column Temp (Test 35°C vs 50°C) Gradient->Temp Refine

Logical troubleshooting flow for resolving 15-OxoEDE chromatographic issues.

References[1] Title: Optimizing mass spectrometry settings for 15-oxo-EDE analysis. Source: Benchchem. URL: 2]">https://www.benchchem.com[2] Title: 15-oxo-11Z,13E-eicosadienoic acid | C20H34O3 | CID 5283013. Source: PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/5283013[4] Title: High-Throughput Lipidomic Analysis of Fatty Acid Derived Eicosanoids and N-Acylethanolamines. Source: PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3144752/[5] Title: Targeted UPLC-MS/MS Analysis of Oxylipins. Source: Waters Corporation. URL: https://www.waters.com/nextgen/us/en/library/application-notes/2020/targeted-uplc-ms-ms-analysis-of-oxylipins.html[6] Title: Comprehensive Analysis of Different Subtypes of Oxylipins to Determine a LC–MS/MS Approach in Clinical Research. Source: MDPI. URL: https://www.mdpi.com/[7] Title: High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification. Source: PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9356499/[3] Title: Technical recommendations for liquid chromatography mass spectrometry analysis of oxylipins. Source: Zenodo. URL: https://zenodo.org/

Sources

Technical Support Center: A Guide to Preventing Auto-Oxidation of 15-HEDE

Author: BenchChem Technical Support Team. Date: April 2026

The Science of 15-HEDE Degradation

Q: What is auto-oxidation and why is 15-HEDE so susceptible to it?

A: Auto-oxidation is a non-enzymatic, spontaneous process of oxidative degradation that affects many organic molecules, particularly lipids containing multiple double bonds (polyunsaturated fatty acids or PUFAs).[1][2] 15-HEDE, being a derivative of a PUFA, is inherently vulnerable to this process.[3]

The mechanism is a free-radical chain reaction known as lipid peroxidation, which is accelerated by several environmental factors.[4][5] The process converts the C15 hydroxyl (-OH) group of 15-HEDE into a carbonyl (keto, C=O) group, forming 15-OxoEDE.[6][7] This is not merely a loss of the parent compound; the resulting 15-OxoEDE is itself a biologically active molecule with an α,β-unsaturated ketone structure, which confers electrophilic properties and allows it to modulate different signaling pathways than 15-HEDE.[6][8] Contamination with 15-OxoEDE can therefore introduce a significant, unintended variable into your experiments.

The key catalysts for this degradation are:

  • Oxygen: The primary reactant in the propagation of the free-radical chain.[4]

  • Light: UV light, in particular, can provide the energy to initiate radical formation.[4]

  • Heat: Higher temperatures increase the rate of chemical reactions, including oxidation.[4]

  • Metal Ions: Transition metals like iron and copper can act as potent catalysts.[4][9]

cluster_main cluster_catalysts Accelerants HEDE 15-HEDE (15-hydroxy-eicosadienoic acid) OXOEDE 15-OxoEDE (15-oxo-eicosadienoic acid) HEDE->OXOEDE Oxidation Oxygen Oxygen (O₂) Oxygen->HEDE Light Light (UV) Light->HEDE Heat Heat Heat->HEDE Metals Metal Ions (Fe²⁺, Cu²⁺) Metals->HEDE

Caption: Auto-oxidation pathway of 15-HEDE to 15-OxoEDE, accelerated by common lab factors.

Troubleshooting Guide: Storage & Handling

This section addresses common issues encountered by researchers that can lead to the degradation of 15-HEDE.

Q: I suspect my stored 15-HEDE has degraded. What are the most common causes?

A: Degradation almost always traces back to improper storage or handling. The stability of polyunsaturated lipids like 15-HEDE is critically dependent on minimizing exposure to the accelerants mentioned above. A systematic review of your storage protocol is the first step in troubleshooting.

Compare your current procedure against the best practices outlined in the table below. Each recommendation is designed to counteract a specific chemical threat to the stability of 15-HEDE.

ParameterImproper Storage (High Risk) Recommended Protocol (Low Risk) Scientific Rationale
Temperature 4°C, -20°C in a non-frost-free freezer, or room temperature.-20°C or -80°C in a stable, frost-free environment. [10][11]Low temperatures drastically slow down the rate of chemical reactions, including oxidation.[4]
Solvent Stored neat (as an oil/solid) after opening, or in an aqueous buffer.Dissolved in a high-purity organic solvent (e.g., ethanol, DMSO) purged with inert gas. [10][12][13]Organic solvents protect the lipid from hydrolysis. Storing as a dilute solution minimizes intermolecular interactions. Aqueous solutions are not recommended for storage beyond one day.[10][14]
Atmosphere Stored in a vial with ambient air in the headspace.Overlay the organic solution with an inert gas (Argon or Nitrogen) before sealing. [12][13][15]This displaces oxygen, a key reactant required for the auto-oxidation chain reaction.[4]
Container Plastic tubes (e.g., polypropylene, polystyrene), or clear glass vials.Amber glass vials with Teflon-lined screw caps. [12][13][16]Glass is inert and does not leach plasticizers that can contaminate the lipid.[15][16] Amber glass protects from light, and Teflon is a highly non-reactive cap liner.[4][13]
Handling Repeatedly opening the main stock vial at room temperature. Using plastic pipette tips to transfer organic solutions.Prepare single-use aliquots upon receipt. Allow vials to warm to room temperature before opening to prevent condensation. [13]Aliquoting minimizes freeze-thaw cycles and air exposure for the main stock. Avoiding plastic transfer tools prevents leaching of impurities into the organic solvent.[15][16]
Q: My stock solution has been stored for a while. How can I check its integrity?

A: Visual inspection is unreliable. The most direct way to assess the purity of your 15-HEDE stock is through analytical chemistry. We recommend a simple quality control (QC) check using High-Performance Liquid Chromatography (HPLC) with UV detection.

Rationale: Both 15-HEDE and its oxidized product, 15-OxoEDE, contain a conjugated diene system in their chemical structure, which allows them to absorb UV light at a characteristic wavelength, typically around 234 nm.[10][11][17] By separating the components of your stock solution on an HPLC column, you can visualize the appearance of the 15-OxoEDE degradation product as a distinct peak from the parent 15-HEDE. For absolute certainty and precise quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[8][18]

A detailed workflow for this QC check is provided in the "Protocols & Workflows" section below.

Q: I need to make a stock solution from a neat oil. What is the correct procedure to minimize initial oxidation?

A: Handling a neat, unsaturated lipid is a critical step where significant oxidation can occur if not done properly.

  • Preparation: Allow the sealed vial of neat 15-HEDE to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing onto the cold lipid, which can accelerate degradation.

  • Inert Environment: Perform all solvent additions in a glove box under an inert atmosphere if possible. If not, work quickly. Have a gentle stream of argon or nitrogen gas ready.

  • Solvent Addition: Add your chosen high-purity solvent (e.g., ethanol) that has been purged with inert gas.[10][19]

  • Purging: Before sealing the vial, gently blow inert gas over the surface of the solution (the headspace) for 15-30 seconds to displace any ambient air.

  • Sealing and Mixing: Immediately seal the vial with a Teflon-lined cap. Mix gently by vortexing or inversion until the lipid is fully dissolved.

  • Aliquoting: Immediately dispense the stock solution into smaller, single-use amber glass vials. Purge the headspace of each aliquot with inert gas before sealing.

  • Storage: Transfer the aliquots to a stable -80°C freezer for long-term storage.

Q: Can I add an antioxidant to my stock solution for extra protection?

A: Yes, this is a viable strategy, particularly if the lipid will be subjected to unavoidable stressors. Antioxidants like Butylated Hydroxytoluene (BHT) or α-tocopherol (Vitamin E) function as free radical scavengers, effectively terminating the oxidation chain reaction.[1][4][5]

Considerations:

  • Concentration: Use a very low concentration (e.g., 0.01-0.1% BHT).

  • Assay Compatibility: You must verify that the chosen antioxidant does not interfere with your downstream biological assays. Run a vehicle control containing the antioxidant at the final working concentration to test for any confounding effects.

Frequently Asked Questions (FAQs)

  • Q: What is the maximum recommended storage time for a 15-HEDE solution?

    • A: When stored as a purged organic solution in sealed glass ampoules or Teflon-capped vials at -80°C, commercial suppliers often state a stability of two years or more.[10][11][20] However, once a vial is opened and used to make aliquots, it is best practice to perform a QC check if the aliquots have been stored for more than 6-12 months.

  • Q: Why can't I store 15-HEDE in an aqueous buffer for more than one day?

    • A: Unsaturated lipids are prone to hydrolysis in aqueous environments. Furthermore, buffers are oxygenated and can contain trace metals, creating a highly pro-oxidative environment. We, along with major suppliers, strongly recommend that aqueous preparations be made fresh for each experiment and used within hours.[10][14][19]

  • Q: My 15-HEDE was shipped at room temperature. Is it still good?

    • A: This depends on the formulation and duration. If shipped as a dry powder or neat oil in a sealed, oxygen-free ampule, short durations at ambient temperature are generally acceptable. If shipped as a solution in ethanol, it should ideally be shipped on ice. Upon receipt, immediately store it under the recommended conditions (-80°C) and consider performing an analytical QC check before use to ensure its integrity.

  • Q: What is the impact of 15-OxoEDE contamination on my cell-based assays?

    • A: This is a critical concern. 15-OxoEDE is not an inert byproduct. Its structural analogue, 15-oxo-ETE, is known to be an electrophilic signaling molecule that can inhibit cell proliferation and modulate inflammatory pathways, sometimes in opposition to its parent molecule.[7][8] Therefore, contamination with 15-OxoEDE could lead to misleading or non-reproducible results by introducing unintended biological activity.

Protocols & Workflows

Protocol: Workflow for Handling and Verifying a New 15-HEDE Shipment

This workflow ensures the integrity of your 15-HEDE from receipt to experimental use, establishing a self-validating system for your research.

Sources

Technical Support Center: Resolving Low Ionization Efficiency of 15-OxoEDE in Negative Ion Mode

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction to the Challenge

15-oxo-11Z,13E-eicosadienoic acid (15-OxoEDE) is a biologically critical oxidized lipid (oxylipin) with a molecular weight of 322.5 g/mol [1][2]. Like most eicosanoids, the gold standard for its quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilizing electrospray ionization (ESI) in negative ion mode to target the deprotonated [M-H]⁻ precursor at m/z 321.2[3].

However, users frequently report unexpectedly low ionization efficiency or severe signal attenuation for 15-OxoEDE. This is typically driven by three factors: unfavorable mobile phase thermodynamics, severe matrix-induced ion suppression, or suboptimal source tuning[3][4]. This guide provides field-proven, causality-driven solutions to systematically resolve these issues.

Diagnostic Workflow

G Start Low 15-OxoEDE Signal [M-H]- m/z 321.2 CheckMatrix Is it Matrix Suppression? Start->CheckMatrix PostColumn Perform Post-Column Infusion Experiment CheckMatrix->PostColumn SuppressionYes Yes: Signal Dips at Retention Time PostColumn->SuppressionYes SuppressionNo No: Uniformly Low Signal PostColumn->SuppressionNo FixMatrix Optimize Sample Prep (e.g., SPE Cleanup) SuppressionYes->FixMatrix CheckChemistry Evaluate Mobile Phase Modifiers (pH vs pKa) SuppressionNo->CheckChemistry FixChemistry Switch to 1-5 mM NH4OAc or basic sheath liquid CheckChemistry->FixChemistry Derivatization Consider AMPP Derivatization (Switch to Positive Mode) FixChemistry->Derivatization If sensitivity still insufficient

Diagnostic logic for troubleshooting low 15-OxoEDE[M-H]- signals in LC-MS.

FAQ 1: Mobile Phase Chemistry & ESI Thermodynamics

Q: Why is my 15-OxoEDE signal suppressed when using standard 0.1% Formic Acid mobile phases?

A: The root cause lies in the acid dissociation constant (pKa) of the molecule. 15-OxoEDE contains a carboxylic acid group with a pKa of approximately 4.5 to 5.0. ESI negative mode relies entirely on the analyte being deprotonated either in the solution phase or at the droplet interface during desolvation[5].

When you use strong acidic modifiers (like 0.1% Formic Acid or Trifluoroacetic Acid), the pH of the mobile phase drops well below the pKa of 15-OxoEDE. This forces the chemical equilibrium toward the neutral, protonated state, drastically starving the[M-H]⁻ ion yield[4].

The Solution: You must balance chromatographic peak shape (which benefits from slight acidity) with ionization efficiency. Switch to a buffered mobile phase. Using a weak modifier like 0.02% Formic Acid or 1–5 mM Ammonium Acetate provides enough ionic strength for sharp peaks while permitting efficient deprotonation in the ESI source[3][6]. Alternatively, utilizing a basic post-column sheath liquid can artificially raise the pH at the ESI interface to force deprotonation[5].

ESI_Logic Acidic Strong Acidic Phase (e.g., 0.1% FA) Protonated 15-OxoEDE (Neutral) Poor ESI- Efficiency Acidic->Protonated pH < pKa Neutral Buffered Phase (e.g., 5 mM NH4OAc) Deprotonated [M-H]- Anion High ESI- Efficiency Neutral->Deprotonated pH >= pKa

Effect of mobile phase pH on 15-OxoEDE ionization efficiency.

FAQ 2: Differentiating Ionization Failure from Matrix Suppression

Q: How can I definitively tell if the issue is poor intrinsic ionization or matrix-induced ion suppression?

A: Biological matrices (e.g., plasma, cell lysates) contain highly abundant co-eluting lipids (like free fatty acids, lysophospholipids, or phospholipids) that aggressively compete for charge on the limited surface area of the ESI droplet[7][8]. This competition often masks the signal of trace oxylipins. To diagnose this, you must run a self-validating post-column infusion experiment.

Step-by-Step Methodology: Post-Column Infusion (Syringe Pump Method)

  • Prepare Standard: Dilute a pure 15-OxoEDE analytical standard to 100 ng/mL in methanol[3].

  • Setup Hardware: Connect a syringe pump to a zero-dead-volume T-junction placed exactly between the LC column outlet and the MS source inlet.

  • Initiate Infusion: Infuse the 15-OxoEDE standard at a constant rate of 10 µL/min into the MS stream.

  • Run Matrix Blank: Inject a blank biological matrix extract (without spiked analyte) and run your standard LC gradient.

  • Monitor Signal: Track the m/z 321.2 → 277.2 transition continuously.

  • Interpret Causality:

    • If the baseline signal takes a sharp, significant dip exactly at the known retention time of 15-OxoEDE, matrix suppression is your culprit. Co-eluting junk is stealing the charge.

    • If the signal remains uniformly flat and low throughout the entire run, you have poor source tuning or unfavorable mobile phase chemistry.

FAQ 3: Optimizing Sample Extraction

Q: If matrix suppression is the culprit, what extraction protocol maximizes 15-OxoEDE recovery while minimizing interfering lipids?

A: Simple protein precipitation or liquid-liquid extraction (LLE) often pulls down too many highly abundant neutral lipids and phospholipids, which cause in-source fragmentation and suppression[8]. Solid-Phase Extraction (SPE) using a reversed-phase polymeric sorbent is the required standard for eicosanoids[6].

Step-by-Step Methodology: Polymeric Reversed-Phase SPE

  • Spike & Acidify: Spike the raw biological sample with a stable isotope-labeled internal standard (e.g., 5-oxo-ETE-d7 or 15-HETE-d8) to track recovery[6][9]. Acidify the sample to pH 3.0 using formic acid. Causality: This ensures complete protonation of the eicosanoid's carboxylic group, maximizing its hydrophobic retention on the C18 sorbent[4].

  • Condition Cartridge: Pass 2 mL of 100% Methanol through a polymeric C18 SPE cartridge, followed immediately by 2 mL of MS-grade Water[6].

  • Load Sample: Apply the acidified sample at a strictly controlled flow rate (~1 mL/min) to prevent breakthrough.

  • Wash Interferences: Wash with 15% Methanol in water to remove polar salts and peptides, followed by a Hexane wash to elute highly hydrophobic neutral lipids that cause suppression[6].

  • Elute Target: Elute the targeted oxylipins with 0.5 mL of 100% Methanol[6].

  • Reconstitute: Dry the eluate under a gentle nitrogen stream. Reconstitute in a 1:1 mixture of Methanol and 25 mM aqueous ammonium acetate. Causality: The ammonium acetate primes the analyte in a buffered state, ensuring it is ready for immediate deprotonation in the negative ESI source[6].

FAQ 4: Mass Spectrometry Parameters & Transitions

Q: What are the optimal MS/MS parameters for 15-OxoEDE?

A: 15-OxoEDE yields a robust [M-H]⁻ precursor at m/z 321.2[1][3]. When subjected to collision-induced dissociation (CID), it produces specific fragment ions that must be monitored for accurate quantitation.

Table 1: Optimized Quantitative LC-MS/MS Parameters for 15-OxoEDE

ParameterValueMechanistic Rationale
Ionization Mode ESI NegativeTargets the acidic carboxylate group for deprotonation[3].
Precursor Ion m/z 321.2Represents the intact deprotonated molecule[M-H]⁻[3].
Quantifier Product Ion m/z 277.2Primary fragmentation pathway resulting from the loss of CO₂[1].
Qualifier Product Ions m/z 207.1, 303.2Secondary fragments used for structural confirmation and ratio checks[1][3].
Source Temperature 400 - 500 °CHigh temperatures are required to ensure complete desolvation of aqueous droplets, preventing cluster ion formation.

FAQ 5: Alternative Strategies (Derivatization)

Q: What if native negative ESI still cannot achieve the required limits of detection (LOD)?

A: If matrix cleanup and source tuning fail to reach the necessary femtogram-level sensitivity due to the inherent limitations of negative ion mode, you must bypass negative ESI entirely using charge-reversal derivatization.

Reacting the carboxylic acid group of 15-OxoEDE with N-(4-aminomethylphenyl)pyridinium (AMPP) converts the eicosanoid into a cationic amide[10]. Causality: This chemical modification forces the molecule to carry a permanent positive charge. This allows the sample to be analyzed in positive ion mode (LC-ESI(+)-MS/MS), which routinely improves the sensitivity of eicosanoid detection by 10- to 20-fold compared to underivatized negative mode[10].

References

  • PubChem: 15-oxo-11Z,13E-eicosadienoic acid | C20H34O3 | CID 5283013. National Institutes of Health (NIH).1

  • BenchChem: Optimizing mass spectrometry settings for 15-oxo-EDE analysis. 3

  • Google Patents: US6939718B2 - Mass spectrometry of prostaglandins. 5

  • Frontiers in Immunology: Absolute quantification and characterization of oxylipins in lupus nephritis and systemic lupus erythematosus. 2

  • University of Barcelona (ub.edu): Liquid chromatography-tandem mass spectrometry analysis of eicosanoids and related compounds in cell models. 4

  • Analytical Chemistry (ACS): Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. 7

  • Analytical Chemistry (ACS): Improved Sensitivity Mass Spectrometric Detection of Eicosanoids by Charge Reversal Derivatization.10

  • PMC (NIH): Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. 8

  • bioRxiv: Plasma Oxylipin Profiling by High Resolution Mass Spectrometry Reveal Signatures of Inflammation and Hypermetabolism. 9

  • PMC (NIH): Human lung fibroblasts produce proresolving peroxisome proliferator-activated receptor-γ ligands in a cyclooxygenase-2-dependent manner. 6

Sources

Optimizing liquid-liquid extraction recovery rates for 15-oxo-eicosadienoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lipidomics and eicosanoid analysis. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the recovery of 15-oxo-eicosadienoic acid (15-oxo-EDE) from biological matrices.

15-oxo-EDE is an electrophilic oxylipin generated via the enzymatic oxidation of eicosadienoic acid. Because of its structural properties—a hydrophobic diene tail, an electrophilic ketone, and a terminal carboxylic acid—extracting it efficiently requires precise control over solvent polarity, pH, and oxidative stress.

Biosynthetic Context & Target Profile

Understanding the origin of your target analyte is critical for anticipating matrix interferences. 15-oxo-EDE is produced when 15-lipoxygenase (15-LOX) oxygenates eicosadienoic acid to 15-HEDE, which is subsequently dehydrogenated by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

Pathway PUFA Eicosadienoic Acid (Membrane Phospholipids) LOX 15-LOX (Oxygenation) PUFA->LOX HEDE 15-HEDE (Intermediate) LOX->HEDE PGDH 15-PGDH (Dehydrogenation) HEDE->PGDH OxoEDE 15-oxo-EDE (Electrophilic Mediator) PGDH->OxoEDE Signaling Nrf2 Activation / NF-κB Inhibition OxoEDE->Signaling

Biosynthetic pathway and downstream signaling of 15-oxo-EDE.

The Self-Validating MTBE Extraction Protocol

Traditional Folch and Bligh-Dyer methods utilize chloroform, which is denser than water. This forces the lipid-rich organic layer to the bottom of the tube, trapped beneath an aqueous phase and a solid protein disc, leading to high variability during pipetting.

To optimize 15-oxo-EDE recovery, we strongly recommend a modified Matyash (MTBE) Liquid-Liquid Extraction (LLE) . Methyl tert-butyl ether (MTBE) is less dense than water, placing the lipid layer safely on top[1]. This protocol is designed as a self-validating system : by incorporating a stable isotope-labeled standard at the very first step, any downstream loss is immediately quantifiable, preventing false-negative biological interpretations[2].

Step-by-Step Methodology
  • Sample Aliquot & Internal Standard Spiking: Transfer 100 µL of plasma or cell lysate to a glass vial. Immediately spike with 10 µL of a deuterated internal standard (e.g., 100 ng/mL 5-oxo-ETE-d7)[2]. Validation Check: The IS tracks extraction efficiency. If the final IS peak area deviates by >15% from a neat standard, the sample extraction is flagged as compromised.

  • Acidification: Add 10 µL of 0.1% Formic Acid to lower the sample pH to ~3.5[3]. Causality: 15-oxo-EDE has a carboxylic acid moiety (pKa ~4.5). At physiological pH, it exists as a highly water-soluble carboxylate ion. Acidification protonates the molecule, neutralizing its charge and driving it into the non-polar organic phase.

  • Solvent Addition & Antioxidant Protection: Add 400 µL of ice-cold MTBE containing 0.01% BHT (butylated hydroxytoluene), followed by 120 µL of Methanol. Vortex vigorously for 5 minutes. Causality: Methanol disrupts lipid-protein complexes. BHT quenches radical chain reactions, preventing the auto-oxidation of the eicosadienoic backbone during extraction.

  • Phase Separation: Add 100 µL of LC-MS grade water to induce phase separation. Centrifuge at 10,000 x g for 10 min at 4°C.

  • Collection: Carefully aspirate the upper MTBE layer (organic phase) and transfer it to a new vial[4].

  • Drying & Reconstitution: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. Reconstitute in 50 µL of your initial LC mobile phase (e.g., 50:50 Water:Acetonitrile)[4].

LLE_Workflow A 1. Biological Sample (Plasma/Cell Lysate) B 2. Spike Internal Standard (e.g., 5-oxo-ETE-d7) A->B C 3. Acidification (pH ~3.5) Add 0.1% Formic Acid B->C D 4. Solvent Addition MTBE:MeOH (10:3 v/v) C->D E 5. Phase Separation Add H2O, Centrifuge D->E F 6. Collect Upper Phase (MTBE Organic Layer) E->F G 7. Dry & Reconstitute N2 Gas -> LC-MS/MS F->G

Optimized MTBE liquid-liquid extraction workflow for 15-oxo-EDE recovery.

Quantitative Data: Extraction Method Comparison

Selecting the right solvent system dictates your recovery ceiling. The table below summarizes the performance of common extraction methods for oxylipins and eicosanoids based on field data[4],,[1].

Extraction MethodSolvent System (Ratio)Avg. Oxylipin Recovery (%)Phase SeparationKey Advantage / Disadvantage
Matyash (MTBE) MTBE / MeOH / H₂O (10:3:2.5)85 - 95%Top Layer (Organic)Best for automation; minimizes protein carryover.
Folch CHCl₃ / MeOH / H₂O (8:4:3)80 - 90%Bottom Layer (Organic)High total lipid yield, but high risk of needle contamination.
Bligh-Dyer CHCl₃ / MeOH / H₂O (2:2:1.8)75 - 85%Bottom Layer (Organic)Good for polar lipids; uses highly toxic solvents.
Solid-Phase (SPE) MeOH / H₂O / Formic Acid70 - 100%N/A (Solid Sorbent)Highest purity; but expensive and time-consuming.

Troubleshooting Guides & FAQs

Q1: Why are my 15-oxo-EDE recovery rates highly variable between batches? A1: This is almost always a pH control issue. 15-oxo-EDE contains a carboxylic acid group. If the sample pH fluctuates across biological replicates, the ionization state of the lipid changes. Unprotonated carboxylates partition poorly into organic solvents. You must ensure rigorous acidification (pH ~3.5) using 0.1% formic acid prior to solvent addition to force the molecule into its neutral, lipophilic state[3].

Q2: How do I prevent auto-oxidation or degradation of 15-oxo-EDE during extraction? A2: 15-oxo-EDE contains two double bonds that are highly susceptible to auto-oxidation via radical chain reactions initiated by oxygen and transition metals. To prevent this, always add 0.01% BHT to your extraction solvent to quench free radicals. Furthermore, perform all extractions on ice, and evaporate the solvent under a gentle stream of nitrogen gas to displace ambient oxygen.

Q3: Why do you recommend MTBE over the traditional Folch extraction for oxylipins? A3: The causality lies in solvent density. Chloroform (used in Folch) has a higher density than water, meaning the lipid-rich organic layer settles at the bottom of the tube. To extract it, you must pierce your pipette through the aqueous layer and the denatured protein disc, which frequently leads to contamination and matrix effects in LC-MS/MS. MTBE is less dense than water, meaning your oxylipins float on top, allowing for clean, uncontaminated collection[1].

Q4: What internal standard should I use since deuterated 15-oxo-EDE is difficult to source? A4: When an exact matched isotope is unavailable, use a structurally similar deuterated oxylipin that mimics the extraction partitioning and ionization efficiency of your target. 5-oxo-ETE-d7 or 15-HETE-d8 are excellent surrogates[2]. The IS must be spiked into the raw sample before any processing. This creates your self-validating system: if the absolute peak area of the IS drops, you instantly know the extraction efficiency was compromised.

References

  • Kohira, T., et al. "Characterization of supported liquid extraction as a sample pretreatment method for eicosanoids and related metabolites in biological fluids.
  • "High-Throughput Lipidomic Analysis of Fatty Acid Derived Eicosanoids and N-Acylethanolamines." PMC.
  • "Comprehensive Analysis of Different Subtypes of Oxylipins to Determine a LC–MS/MS Approach in Clinical Research." PMC.
  • "Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies." NIST.
  • "Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome." MDPI.
  • "15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling p

Sources

Technical Support Center: Minimizing 15-OxoEDE Adherence to Plastic Labware

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lipid mediator research. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 15-OxoEDE (15-oxo-11Z,13E-eicosadienoic acid).

15-OxoEDE is a bioactive oxylipin produced via the oxidation of 15-HEDE[1][2]. It plays a critical role in inflammatory pathways, most notably by inhibiting the 5-lipoxygenase (5-LO) enzyme[2][3]. However, its long aliphatic hydrocarbon chain makes it highly hydrophobic, leading to severe adsorption to standard plastic labware. This guide provides the mechanistic causality behind this phenomenon and self-validating protocols to ensure quantitative accuracy in your assays.

The Causality of Lipid Adsorption & Signal Loss

To prevent the loss of 15-OxoEDE, we must first understand the physical chemistry of the problem. 15-OxoEDE possesses a highly hydrophobic tail and a polar carboxylic acid head[4]. When placed in an aqueous buffer, the hydrophobic tail seeks to minimize contact with water, driving the molecule to adsorb onto non-polar surfaces like polypropylene (PP) and polystyrene (PS) via van der Waals interactions[5].

Furthermore, the use of plastic labware introduces a secondary, often overlooked problem: leachates . Plastics release structurally similar surfactants and plasticizers into the solvent. During Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), these leachates co-elute with low-abundance lipids like 15-OxoEDE, causing severe ion suppression and artificially reducing the detectable signal to below 40% of its actual value[5].

Pathway 15 15 HEDE 15-HEDE (Precursor) Oxidation Oxidation (Dehydrogenase) HEDE->Oxidation Oxidation->15 OxoEDE 15-OxoEDE (Active Oxylipin) 5 5 OxoEDE->5 LO Inhibits (IC50 ~55 µM) Inflammation Leukotriene Synthesis & Inflammation LO->Inflammation Blocked

Diagram 1: Biosynthesis of 15-OxoEDE and its inhibitory role in the 5-LO inflammatory pathway.

Frequently Asked Questions (FAQs)

Q1: Why are my 15-OxoEDE concentrations consistently lower than expected in aqueous cell culture media? A1: If you are preparing aqueous dilutions in standard polystyrene or polypropylene tubes, up to 60-80% of the lipid can adhere to the tube walls[5][6]. Because 15-OxoEDE is highly lipophilic, it partitions out of the aqueous phase and coats the hydrophobic plastic.

Q2: What is the optimal labware material for handling 15-OxoEDE? A2: Borosilicate glass is the gold standard[5][7]. It presents a hydrophilic surface that minimizes hydrophobic interactions with the lipid tail. For extremely low concentrations (sub-nanomolar), silanized glass is recommended to prevent the carboxylic acid headgroup from interacting with free silanol groups on the glass surface.

Q3: I must use plastic microplates for my high-throughput 5-LO inhibition assays. How can I prevent adsorption? A3: If plastic is unavoidable, you must alter the solvent matrix to increase the solubility of 15-OxoEDE. Introduce a carrier protein, such as 0.1% to 1% Bovine Serum Albumin (BSA), which binds free fatty acids and keeps them in solution[6]. Alternatively, ensure the final assay concentration contains a low percentage of organic solvent (e.g., 0.5% DMSO or Ethanol), which 15-OxoEDE is highly soluble in (up to 50 mg/mL)[4].

Q4: How do plastic leachates affect my LC-MS/MS quantification of 15-OxoEDE? A4: Polypropylene microcentrifuge tubes (e.g., Eppendorf tubes) leach primary amides and surfactants that are structurally similar to fatty acids[5]. These leachates compete for charge in the electrospray ionization (ESI) source, causing massive ion suppression of the 15-OxoEDE signal[2][5].

Troubleshooting Guide

SymptomMechanistic CauseCorrective Action
Drifting IC50 Values in Assays Serial dilutions performed in plastic tubes cause progressive loss of 15-OxoEDE at each dilution step, lowering the effective concentration.Perform all serial dilutions in borosilicate glass vials or use a buffer containing 0.1% BSA[6].
Low LC-MS/MS Recovery (<40%) Lipid adsorption to plastic extraction tubes or pipette tips; artificial lipid peroxidation during handling.Switch to glass syringes/pipettes[7]. Work on ice and under an argon atmosphere[2].
High Background Noise in MS Contamination from plasticizers (e.g., palmitate background) leaching from disposable plasticware[7].Pre-rinse all necessary plastic pipette tips with methanol prior to use, or exclusively use glass[7].
Variable Internal Standard Ratio Analyte loss occurred before the internal standard was introduced.Spike the stable isotope-labeled 15-OxoEDE directly into the sample before any transfer or extraction steps[2].

Quantitative Data: Labware Recovery Profiles

The following table synthesizes empirical data regarding the recovery of fatty acids and lipid mediators across different labware materials and conditions.

Labware MaterialMatrix ConditionEstimated Recovery (%)Leachate InterferenceRecommendation
Borosilicate Glass Aqueous / Organic> 95%NoneOptimal: Primary extraction, storage[5][7].
Silanized Glass Aqueous / Organic> 98%NoneOptimal: Trace-level quantitative storage.
Polypropylene (PP) Pure Aqueous40 - 60%HighAvoid: Causes severe ion suppression[5].
Polystyrene (PS) Pure Aqueous< 20%HighAvoid entirely: Maximum hydrophobic binding[6].
Polypropylene (PP) Aqueous + 0.1% BSA85 - 90%ModerateAcceptable: For in vitro cell assays only[6].

Validated Experimental Protocols

To ensure a self-validating system, the following protocols integrate internal controls (isotope spiking) and physical barriers (glassware) to guarantee accurate 15-OxoEDE handling.

Protocol A: Preparation and Storage of 15-OxoEDE Stock Solutions
  • Procurement & Initial Handling: 15-OxoEDE is typically supplied as a solution in ethanol (e.g., 100 µg/mL)[4]. Upon receipt, immediately transfer the vial to -80°C[4].

  • Aliquot Preparation: Use a glass Hamilton syringe to transfer the stock solution. Do not use standard plastic pipette tips.

  • Dilution: If creating working stocks, dilute in pure Ethanol, DMSO, or DMF (solubility up to 50 mg/mL)[4].

  • Storage: Store all aliquots in amber borosilicate glass vials with PTFE-lined caps. Purge the vial headspace with Argon gas to prevent artificial lipid peroxidation[2].

Protocol B: Extraction of 15-OxoEDE from Biological Matrices for LC-MS/MS

This protocol minimizes plastic contact and corrects for any unavoidable adherence.

  • Sample Collection: Collect 1 mL of biological sample (e.g., plasma or cell media) directly into a glass tube containing an antioxidant (e.g., Butylated hydroxytoluene, BHT)[2].

  • Immediate Spiking (Critical Step): Add 10 µL of a stable isotope-labeled 15-OxoEDE internal standard (e.g., 100 ng/mL) to the sample before any further manipulation[2]. This ensures that any subsequent adherence affects the endogenous lipid and the standard equally, preserving the quantitative ratio.

  • Protein Precipitation: Add 3 mL of ice-cold methanol to the glass tube[2]. Vortex thoroughly for 60 seconds.

  • Incubation: Incubate the mixture at -20°C for 30 minutes to fully precipitate proteins[2].

  • Centrifugation & Transfer: Centrifuge the sample. Using a methanol-rinsed glass pipette[7], transfer the supernatant to a clean borosilicate glass vial for LC-MS/MS injection.

Workflow Start 1. Biological Sample (Glass Tube + BHT) Spike 2. Spike Internal Standard (Isotope-labeled 15-OxoEDE) Start->Spike Extraction 3. Protein Precipitation (Ice-cold Methanol) Spike->Extraction Transfer 4. Transfer Supernatant (Glass Pipette Only) Extraction->Transfer Analysis 5. LC-MS/MS Analysis (MRM Mode) Transfer->Analysis

Diagram 2: Optimized extraction workflow to prevent 15-OxoEDE adsorption and degradation.

References

  • PubChem. 15-oxo-11Z,13E-eicosadienoic acid (CID 5283013). National Center for Biotechnology Information. Available at:[Link]

  • BioHippo. 15-OxoEDE Product Information. Available at: [Link]

  • Analytical Chemistry (ACS Publications). Investigation of the Effects of Labware Contamination on Mass Spectrometry-Based Human Serum Lipidome Analysis. Available at: [Link]

  • National Institutes of Health (NIH). The importance of using the optimal plastic and glassware in studies involving peptides and lipids. Available at:[Link]

  • ResearchGate. Studies of Labware Contamination during Lipid Extraction in Mass Spectrometry-Based Lipidome Analysis. Available at:[Link]

Sources

Validation & Comparative

Comparative anti-inflammatory effects of 15-OxoEDE and 5-oxoETE

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Lipidomics: The Anti-Inflammatory 15-OxoEDE vs. The Pro-Inflammatory 5-oxoETE

Executive Summary: The Yin and Yang of Eicosanoid Signaling

In the complex landscape of lipid mediators, oxylipins dictate the trajectory of the inflammatory response. For researchers and drug development professionals targeting inflammatory pathways (such as asthma, atherosclerosis, and oncology), understanding the dichotomy between specific lipid species is critical. This guide provides a definitive comparison between two structurally related but functionally opposing eicosanoids: 15-OxoEDE (15-oxo-11Z,13E-eicosadienoic acid) and 5-oxoETE (5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid).

While 5-oxoETE is a highly potent pro-inflammatory chemoattractant that drives 1[1], 15-OxoEDE functions as an 2[2]. Crucially, 15-OxoEDE exerts its effects by directly, the upstream enzyme required for3[3]. This creates a compelling mechanistic interplay where 15-OxoEDE acts as the "brake" to 5-oxoETE's inflammatory "accelerator."

Mechanistic Divergence: Pathways of Exacerbation and Resolution

The causality of their opposing effects lies in their distinct biochemical targets and biosynthetic origins.

  • 5-oxoETE (The Accelerator): Synthesized from arachidonic acid, 5-LO catalyzes the formation of 5(S)-HETE, which is subsequently oxidized by3 to form 5-oxoETE[3]. 5-oxoETE binds with high affinity to the4 (a Gi/o protein-coupled receptor), triggering intracellular calcium mobilization, actin polymerization, and robust chemotaxis of eosinophils, neutrophils, and monocytes[4].

  • 15-OxoEDE (The Brake): Produced via the oxidation of 15-HEDE, 15-OxoEDE acts as a direct inhibitor of 5-LO5[5]. By inhibiting 5-LO, 15-OxoEDE not only suppresses the generation of leukotrienes but also actively starves the 5-oxoETE biosynthetic pathway of its obligate precursor, 5(S)-HETE. Furthermore, 15-OxoEDE is implicated in activating anti-inflammatory signaling networks, such as the Nrf2-dependent antioxidant pathway[2].

SignalingPathway AA Arachidonic Acid LOX5 5-Lipoxygenase (5-LO) AA->LOX5 HETE5 5(S)-HETE LOX5->HETE5 HEDH 5-HEDH HETE5->HEDH OXOETE 5-oxoETE HEDH->OXOETE OXER1 OXER1 Receptor OXOETE->OXER1 INFLAM Pro-Inflammatory (Leukocyte Chemotaxis) OXER1->INFLAM HEDE15 15-HEDE OXOEDE 15-OxoEDE HEDE15->OXOEDE Oxidation OXOEDE->LOX5 Inhibits ANTI Anti-Inflammatory (Resolution & Nrf2 Activation) OXOEDE->ANTI

Mechanistic interplay: 15-OxoEDE inhibits 5-LO, suppressing the biosynthesis of pro-inflammatory 5-oxoETE.

Quantitative Data Presentation: Comparative Profiling

To assist drug development professionals in target selection, the following table summarizes the biochemical and pharmacological profiles of both lipid mediators.

Feature15-OxoEDE5-oxoETE
Chemical Identity 15-oxo-11Z,13E-eicosadienoic acid[6]5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid[3]
Precursor 15-HEDE5(S)-HETE[3]
Biosynthetic Enzyme Oxidation (Non-specific/Dehydrogenase)5-Hydroxyeicosanoid dehydrogenase (5-HEDH)[3]
Primary Target 5-Lipoxygenase (5-LO)OXER1 (G protein-coupled receptor)[4]
Mechanism of Action Enzyme Inhibition (Brake)Receptor Agonism (Accelerator)[1]
Biological Effect Anti-inflammatory, Pro-resolving[2]Pro-inflammatory, Leukocyte Chemoattractant[1]
Potency Metrics IC50 ~ 55 µM (for 5-LO inhibition)[5]Highly potent (EC50 in nanomolar range for chemotaxis)

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each experimental choice.

Protocol A: 5-LO Inhibition Assay (Validating 15-OxoEDE Efficacy) Causality: Rat basophilic leukemia (RBL-1) cells are utilized because they constitutively express high levels of 5-LO, providing a robust and reproducible enzymatic baseline.

  • Cell Lysis & Preparation: Homogenize RBL-1 cells in a Tris-HCl buffer (pH 7.4) containing EDTA. Rationale: EDTA chelates divalent cations, preventing premature, calcium-dependent 5-LO activation before the assay begins.

  • Inhibitor Pre-incubation: Incubate the cell lysate with varying concentrations of 15-OxoEDE (1 µM to 100 µM) for 5 minutes at 37°C. Self-Validation: Include a vehicle-only control (0% inhibition) and a known 5-LO inhibitor (e.g., Zileuton) as a positive control to validate assay sensitivity.

  • Reaction Initiation: Initiate the reaction by adding 2 mM CaCl₂ and exogenous arachidonic acid. Causality: Calcium triggers the membrane translocation and activation of 5-LO, allowing it to metabolize the arachidonic acid substrate.

  • Termination: Stop the reaction after 10 minutes by adding ice-cold methanol to precipitate proteins.

Protocol B: UHPLC-MS/MS Quantification of Oxylipins Causality: Oxylipins are present in low endogenous concentrations and are highly susceptible to 7[7]. This LC-MS/MS workflow ensures absolute quantification.

  • Sample Handling: Perform all extractions on ice and under an inert argon atmosphere. Rationale: This prevents artificial lipid peroxidation during sample handling, which would otherwise skew the quantification of oxidized species like 15-OxoEDE[7].

  • Internal Standard Spiking: Add 10 µL of a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled 15-oxo-EDE) immediately to the sample[7]. Self-Validation: The internal standard corrects for analyte loss during protein precipitation and variations in mass spectrometer ionization efficiency, ensuring the system is internally calibrated.

  • Protein Precipitation: Add 3 volumes of ice-cold methanol, vortex, and incubate at -20°C for 30 minutes[7]. Centrifuge to pellet proteins.

  • Mass Spectrometry: Analyze the supernatant using UHPLC coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

LCMSWorkflow Prep Sample Prep (Ice + Argon Atm.) Extract Protein Precipitation (-20°C Methanol) Prep->Extract Prevents Oxidation Spike Internal Standard (13C-15-OxoEDE) Spike->Prep Spiked First LCMS UHPLC-MS/MS (MRM Mode) Extract->LCMS Supernatant Data Quantification & Peak Integration LCMS->Data Absolute Quantification

Self-validating LC-MS/MS workflow using isotope internal standards to correct for matrix effects.

Protocol C: Leukocyte Chemotaxis Assay (Validating 5-oxoETE Activity) Causality: To measure the functional pro-inflammatory output of 5-oxoETE, a Boyden chamber assay is used to quantify directional cell migration[1].

  • Neutrophil Isolation: Isolate human polymorphonuclear neutrophils (PMNs) from whole blood using density gradient centrifugation.

  • Chamber Setup: Place varying concentrations of 5-oxoETE (1 nM to 100 nM) in the lower wells of a microchemotaxis chamber. Place the isolated PMNs in the upper wells, separated by a 3 µm polycarbonate filter.

  • Incubation & Quantification: Incubate for 1 hour at 37°C. Self-Validation: Use a vehicle control (baseline random motility) and Leukotriene B4 (LTB4) as a positive control. The ratio of cells migrating towards 5-oxoETE versus the vehicle control validates the specific chemotactic index.

Conclusion

For drug development professionals, the contrast between 15-OxoEDE and 5-oxoETE highlights the nuanced regulatory mechanisms of lipid mediators. While 5-oxoETE represents a potent target for receptor antagonism in allergic and inflammatory diseases (e.g., asthma, oncology)[4], 15-OxoEDE offers a template for pro-resolving, anti-inflammatory therapeutics via its dual action of 5-LO inhibition and Nrf2 activation[2]. Employing rigorous, self-validating analytical workflows like stable-isotope LC-MS/MS is paramount for accurately profiling these dynamic lipids in biological matrices.

Sources

Validating 15-OxoEDE Quantification: The Critical Role of Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: April 2026

As lipidomics advances, the accurate quantification of low-abundance, highly reactive lipid mediators has become a critical bottleneck in drug development and biomarker discovery. Among these mediators is 15-oxo-11Z,13E-eicosadienoic acid (15-OxoEDE) , an electrophilic oxylipin and enone derived from the enzymatic oxidation of 15-hydroxyeicosadienoic acid (15-HEDE) 1[1].

Recognized for its ability to inhibit the 5-lipoxygenase (5-LO) enzyme, 15-OxoEDE plays a significant regulatory role in inflammatory pathways 2[2]. However, analyzing this alpha,beta-unsaturated ketone presents severe technical challenges: it exists at low endogenous concentrations, undergoes rapid intracellular metabolism (such as glutathione adduction via Michael addition), and is highly susceptible to artificial formation ex vivo3[3].

This guide objectively compares quantification strategies for 15-OxoEDE, demonstrating why Stable Isotope-Labeled Internal Standards (SIL-IS) represent the non-negotiable gold standard for achieving self-validating, reproducible LC-MS/MS data.

Biosynthesis EDA Eicosadienoic Acid (EDA) LOX 15-Lipoxygenase (15-LOX) EDA->LOX HEDE 15-HEDE LOX->HEDE PGDH 15-PGDH HEDE->PGDH OxoEDE 15-OxoEDE (Electrophilic Lipid) PGDH->OxoEDE GSH GSH-Adducts (Rapid Clearance) OxoEDE->GSH GST / Michael Addition

Biosynthetic and metabolic pathway of 15-OxoEDE highlighting rapid clearance mechanisms.

Comparative Analysis: Calibration Strategies in Lipidomics

When designing an LC-MS/MS assay for oxylipins, researchers typically choose between three calibration strategies. Because biological matrices (like plasma or cell lysates) contain thousands of co-eluting lipids, the ionization efficiency of 15-OxoEDE can be drastically suppressed or enhanced—a phenomenon known as the matrix effect .

The table below outlines why external calibration and surrogate standards fail to meet the rigorous demands of modern drug development, and why stable isotope dilution is required 4[4].

Table 1: Objective Comparison of Quantification Strategies
StrategyMechanism of QuantificationMatrix Effect CompensationExtraction Recovery CorrectionOverall Reliability
External Calibration Absolute peak area against a neat standard curve.None. Cannot account for ion suppression caused by biological matrices.None. Assumes 100% recovery during sample prep, leading to massive under-reporting.Low
Surrogate IS (e.g., 15-HETE)Ratio to a structurally similar, non-endogenous lipid.Partial. Elutes at a different retention time, exposing it to different matrix interferents.Partial. Chemical differences (hydroxyl vs. enone) alter extraction efficiency.Moderate
SIL-IS (e.g., ¹³C-15-OxoEDE)Ratio to a heavy-isotope labeled exact analog.Complete. Co-elutes exactly with the endogenous analyte, experiencing identical ion suppression.Complete. Behaves chemically identical during protein precipitation and SPE.High (Gold Standard)

Self-Validating Experimental Protocol

To ensure scientific integrity, an analytical workflow must be a self-validating system. Every step in the following protocol is engineered to preempt a specific analytical failure mode associated with 15-OxoEDE 3[3].

Step-by-Step Methodology: Extraction and Quantification
  • Sample Collection & Quenching (The Causality of Antioxidants):

    • Action: Collect 1 mL of biological sample into a tube pre-loaded with an antioxidant such as Butylated hydroxytoluene (BHT). Work strictly on ice.

    • Causality: Polyunsaturated fatty acids are highly susceptible to radical-driven autoxidation. BHT scavenges free radicals, halting the artificial ex vivo generation of oxylipins that would otherwise cause false-positive concentration spikes3[3].

  • SIL-IS Integration (The Causality of Timing):

    • Action: Immediately spike 10 µL of a stable isotope-labeled internal standard (e.g., 100 ng/mL ¹³C-15-OxoEDE) directly into the raw sample.

    • Causality: Adding the SIL-IS before any extraction steps ensures it undergoes the exact same physical losses (e.g., binding to pipette tips, incomplete precipitation) as the endogenous 15-OxoEDE. This mathematically locks the ratio between the two, rendering physical losses irrelevant to the final calculation 3[3].

  • Protein Precipitation:

    • Action: Add 3 mL of ice-cold methanol, vortex thoroughly, and incubate at -20°C for 30 minutes.

    • Causality: Cold methanol efficiently denatures lipid-binding proteins (like albumin) to release bound oxylipins, while the sub-zero temperature arrests residual enzymatic activity from lipoxygenases or dehydrogenases 3[3].

  • Centrifugation & Isolation:

    • Action: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean glass autosampler vial.

    • Causality: Glass is utilized to prevent the hydrophobic adsorption of long-chain fatty acids that frequently occurs with standard polypropylene plastics.

Workflow Sample 1. Sample Collection (+ BHT on Ice) Spike 2. Spike SIL-IS (e.g., 13C-15-OxoEDE) Sample->Spike Extract 3. Protein Precipitation (Cold Methanol) Spike->Extract LCMS 4. LC-MS/MS (MRM, ESI-) Extract->LCMS Data 5. Ratio-Based Quantification LCMS->Data

Self-validating LC-MS/MS workflow utilizing Stable Isotope-Labeled Internal Standards (SIL-IS).

Instrument Optimization: LC-MS/MS Parameters

To accurately detect 15-OxoEDE, the mass spectrometer must be tuned to exploit the molecule's specific chemical properties. Because 15-OxoEDE possesses a carboxylic acid moiety, it readily deprotonates to form a stable [M-H]⁻ anion, making Electrospray Ionization (ESI) in Negative Mode the optimal choice 5[5].

Table 2: Validated LC-MS/MS Parameters for 15-OxoEDE
ParameterRecommended SettingMechanistic Rationale
Ionization Mode ESI, Negative ModeFacilitates the loss of a proton from the carboxylic acid group, generating the [M-H]⁻ precursor ion 3[3].
Mobile Phase A Water + 0.02% Formic AcidProvides sufficient ionic strength for stable spray formation while still permitting efficient deprotonation 3[3].
Mobile Phase B Acetonitrile/Isopropanol (50:50, v/v)Isopropanol significantly enhances the solubility of hydrophobic long-chain fatty acids, improving peak shape and reducing carryover 3[3].
Column Temp 40°CLowers mobile phase viscosity, reducing system backpressure and improving the chromatographic resolution of closely eluting isomers3[3].
Detection Multiple Reaction Monitoring (MRM)Isolates specific precursor-to-product ion transitions, filtering out isobaric lipid matrix noise to ensure absolute specificity 3[3].

Conclusion

The quantification of 15-OxoEDE is not merely an exercise in analytical chemistry; it is a prerequisite for understanding its potent anti-inflammatory and 5-LO inhibitory properties. Relying on external calibration or surrogate standards introduces unacceptable margins of error due to uncorrected matrix effects and extraction losses. By integrating Stable Isotope-Labeled Internal Standards (SIL-IS) at the very beginning of sample preparation, researchers create a mathematically robust, self-validating assay that guarantees the scientific integrity of their lipidomic data.

References

  • 15-oxo-11Z,13E-eicosadienoic acid | C20H34O3 | CID 5283013. PubChem.
  • 15-OxoEDE (15-KEDE, CAS Number: 105835-44-7). Cayman Chemical.
  • optimizing mass spectrometry settings for 15-oxo-EDE analysis. Benchchem.
  • 15-oxo-11Z,13E-eicosadienoate | C20H33O3- | CID 124202375. PubChem.
  • Stable-Isotope Dilution LC–MS for Quantitative Biomarker Analysis. Taylor & Francis Online.

Sources

A Comparative Guide to 5-Lipoxygenase Inhibition: 15-OxoEDE vs. Zileuton in Cellular Models

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals navigating the complexities of inflammatory pathways, the selection of appropriate chemical tools is paramount. This guide provides an in-depth, objective comparison of two distinct inhibitors of 5-lipoxygenase (5-LO), a critical enzyme in the biosynthesis of pro-inflammatory leukotrienes. We will explore the synthetic, clinically approved inhibitor, zileuton, and the endogenous lipid mediator, 15-oxo-eicosatetraenoic acid (15-OxoEDE), evaluating their efficacy, mechanisms of action, and the cellular models used to characterize their activity.

The Central Role of 5-Lipoxygenase in Inflammation

5-Lipoxygenase is a key enzyme in the metabolic cascade that converts arachidonic acid into leukotrienes, a class of potent lipid mediators.[1][2] This pathway is initiated in response to various inflammatory stimuli, leading to the production of leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are involved in bronchoconstriction and increased vascular permeability.[3] Given their significant roles in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease, the inhibition of 5-LO has emerged as a compelling therapeutic strategy.[4]

Mechanisms of Action: A Tale of Two Inhibitors

The mechanisms by which 15-OxoEDE and zileuton inhibit 5-LO activity are fundamentally different, reflecting their distinct origins as an endogenous metabolite and a synthetic drug, respectively.

Zileuton: A Direct Iron-Chelating Inhibitor

Zileuton is a well-characterized, orally active inhibitor of 5-lipoxygenase.[3][5] Its mechanism of action is direct and targets the catalytic core of the enzyme.[6] 5-LO contains a non-heme iron atom that is essential for its catalytic activity.[6] Zileuton functions as an iron-ligand type inhibitor, directly chelating this iron atom and preventing it from cycling between its catalytically active ferric (Fe3+) and inactive ferrous (Fe2+) states.[6][7] By binding to the enzyme's active site, zileuton effectively blocks the interaction of 5-LO with its substrate, arachidonic acid, thereby halting the production of all downstream leukotrienes.[3][8]

15-OxoEDE: An Endogenous Modulator

15-OxoEDE is an oxidized metabolite of 15-hydroxyeicosatetraenoic acid (15-HETE), which is a product of 15-lipoxygenase (15-LO) activity.[9] While its precise mechanism of 5-LO inhibition is less defined than that of zileuton, it is understood to be a less direct modulator of the pathway. Some evidence suggests that certain oxo-lipids can act as inhibitors of lipoxygenase isoenzymes.[10] It is important to note that the inhibitory effects of 15-HETE, the precursor to 15-OxoEDE, on 5-LO have been described as a "switching-over of substrate utilization" rather than genuine inhibition in some contexts.[11] This suggests a more complex regulatory role for 15-OxoEDE and its precursors within the cellular lipid-signaling network.

Comparative Efficacy in Cellular Models

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. The following table summarizes the reported IC50 values for 15-OxoEDE and zileuton in various cellular models.

InhibitorTarget/AssayIC50Cellular ModelSpeciesReference
15-OxoEDE 5-LO Inhibition55 µMRBL-1 CellsRat[Haviv et al., 1987]
Zileuton 5-HETE Synthesis0.5 µMRBL-1 Cell SupernatantRat[Carter et al., 1991]
5-HETE Synthesis0.3 µMPolymorphonuclear Leukocytes (PMNLs)Rat[Carter et al., 1991]
LTB4 Biosynthesis0.4 µMPolymorphonuclear Leukocytes (PMNLs)Human[Carter et al., 1991]
LTB4 Biosynthesis0.9 µMWhole BloodHuman[Carter et al., 1991]

From the available data, it is evident that zileuton is a significantly more potent inhibitor of 5-lipoxygenase than 15-OxoEDE in the cellular models tested. Zileuton consistently demonstrates sub-micromolar to low micromolar IC50 values across different cell types and species, highlighting its high efficacy. In contrast, the reported IC50 for 15-OxoEDE is in the mid-micromolar range, suggesting a much lower potency.

Understanding the Cellular Models

The choice of cellular model is critical for accurately assessing the efficacy of 5-LO inhibitors. The two primary models cited in the data above are Rat Basophilic Leukemia (RBL-1) cells and Polymorphonuclear Leukocytes (PMNLs).

  • RBL-1 Cells: These are mast cell-like cells that are a well-established model for studying allergic responses and the 5-LO pathway.[12] They can be stimulated to produce significant quantities of leukotrienes, making them a useful tool for screening 5-LO inhibitors.[13][14]

  • Polymorphonuclear Leukocytes (PMNLs): Also known as neutrophils, these are primary inflammatory cells that are a major source of leukotrienes in the body.[15] Using primary human PMNLs provides a more physiologically relevant system for studying 5-LO inhibition compared to immortalized cell lines.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are representative step-by-step methodologies for assessing 5-LO inhibition in cellular models.

Protocol 1: 5-LO Inhibition Assay in Human Polymorphonuclear Leukocytes (PMNLs)

Objective: To determine the IC50 of an inhibitor on LTB4 production in stimulated human PMNLs.

Materials:

  • Ficoll-Paque PLUS for PMNL isolation

  • Hanks' Balanced Salt Solution (HBSS)

  • Calcium Ionophore A23187

  • Test inhibitor (e.g., zileuton, 15-OxoEDE)

  • Methanol (for reaction termination)

  • LTB4 ELISA Kit or LC-MS/MS for quantification

Procedure:

  • Isolate Human PMNLs: Isolate PMNLs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Resuspension: Resuspend the isolated PMNLs in HBSS at a concentration of 1 x 10^7 cells/mL.

  • Inhibitor Pre-incubation: Pre-incubate the PMNL suspension with various concentrations of the test inhibitor or vehicle control for 15 minutes at 37°C.

  • Cell Stimulation: Initiate leukotriene synthesis by adding calcium ionophore A23187 (final concentration 5 µM) and incubate for 10 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding an equal volume of cold methanol.

  • Sample Preparation: Centrifuge the samples to pellet the cell debris. Collect the supernatant for analysis.

  • LTB4 Quantification: Measure the concentration of LTB4 in the supernatant using a commercially available LTB4 ELISA kit or by a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: 5-LO Inhibition Assay in RBL-1 Cells

Objective: To determine the IC50 of an inhibitor on 5-LO product formation in RBL-1 cells.

Materials:

  • RBL-1 cells

  • Cell culture medium (e.g., MEM with 15% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Arachidonic Acid

  • Test inhibitor

  • Methanol

  • HPLC system for 5-HETE analysis

Procedure:

  • Cell Culture: Culture RBL-1 cells to approximately 80-90% confluency.

  • Cell Harvesting and Resuspension: Harvest the cells and resuspend them in PBS at a concentration of 2 x 10^7 cells/mL.

  • Cell Lysis (optional for supernatant assay): For a cell-free supernatant assay, sonicate the cell suspension on ice and centrifuge to obtain the supernatant containing the 5-LO enzyme.

  • Inhibitor Pre-incubation: Pre-incubate the cell suspension or supernatant with various concentrations of the test inhibitor or vehicle control for 10 minutes at 37°C.

  • Initiation of Reaction: Add arachidonic acid (final concentration 20 µM) to initiate the reaction and incubate for 5 minutes at 37°C.

  • Reaction Termination: Stop the reaction with cold methanol.

  • Extraction and Analysis: Extract the lipid products and analyze the formation of 5-hydroxyeicosatetraenoic acid (5-HETE), a primary product of 5-LO, using reverse-phase HPLC.

  • Data Analysis: Quantify the 5-HETE peak area and calculate the percentage of inhibition at each inhibitor concentration. Determine the IC50 value as described in Protocol 1.

Visualizing the 5-Lipoxygenase Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the 5-lipoxygenase signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Leukotriene Products cluster_inhibitors Inhibitors Arachidonic_Acid Arachidonic Acid (in membrane) FLAP FLAP Arachidonic_Acid->FLAP binds to PLA2 cPLA2 PLA2->Arachidonic_Acid releases Five_LO 5-Lipoxygenase (5-LO) FLAP->Five_LO presents AA to Five_HPETE 5-HPETE Five_LO->Five_HPETE catalyzes LTA4_Hydrolase LTA4 Hydrolase LTC4_Synthase LTC4 Synthase LTA4 Leukotriene A4 (LTA4) Five_HPETE->LTA4 converted to LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 via LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 via LTC4 Synthase LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 Zileuton Zileuton Zileuton->Five_LO inhibits OxoEDE 15-OxoEDE OxoEDE->Five_LO inhibits G cluster_prep Sample Preparation cluster_assay Cellular Assay cluster_analysis Analysis Cell_Isolation Isolate Cells (e.g., PMNLs) Preincubation Pre-incubate Cells with Inhibitor Cell_Isolation->Preincubation Inhibitor_Prep Prepare Inhibitor Concentrations Inhibitor_Prep->Preincubation Stimulation Stimulate Cells (e.g., A23187) Preincubation->Stimulation Termination Terminate Reaction (e.g., Methanol) Stimulation->Termination Quantification Quantify Leukotrienes (ELISA or LC-MS/MS) Termination->Quantification IC50_Calc Calculate IC50 Quantification->IC50_Calc

Caption: Experimental Workflow for 5-LO Inhibition Assay.

Selectivity Profile

An important consideration for any enzyme inhibitor is its selectivity. An ideal inhibitor will potently target the enzyme of interest with minimal off-target effects.

  • Zileuton: Demonstrates high selectivity for 5-LO. Studies have shown that at concentrations up to 100 µM, zileuton has little to no inhibitory effect on other related enzymes such as 12-lipoxygenase, 15-lipoxygenase, and cyclooxygenase. [7]However, at higher concentrations, it has been reported to potentially interfere with prostaglandin biosynthesis by affecting arachidonic acid release. [16]

  • 15-OxoEDE: The selectivity profile of 15-OxoEDE for 5-LO is not as well-defined in the literature. As a member of the oxo-lipid family, it is possible that it may interact with other lipoxygenase isoforms. [10][17]For instance, the related compound 15-oxo-ETE has been shown to be a potent and selective inhibitor of human platelet 12-lipoxygenase (h12-LOX). [17][18]Further research is needed to fully elucidate the selectivity of 15-OxoEDE for 5-LO.

Conclusion and Future Directions

  • Efficacy: Zileuton is a significantly more potent inhibitor of 5-LO than 15-OxoEDE, with IC50 values in the sub-micromolar to low micromolar range.

  • Mechanism: Zileuton acts as a direct, iron-chelating inhibitor of the 5-LO active site, while 15-OxoEDE's mechanism is less direct and likely part of a more complex endogenous regulatory network.

  • Selectivity: Zileuton is highly selective for 5-LO, whereas the selectivity of 15-OxoEDE requires further investigation.

For researchers seeking a potent and selective tool to probe the function of 5-LO in cellular and in vivo models, zileuton remains the gold standard. The endogenous lipid mediator 15-OxoEDE, while a less potent inhibitor, presents an interesting subject for studies aimed at understanding the complex, nuanced regulation of the lipoxygenase pathways by endogenous metabolites. Future research should focus on further elucidating the precise mechanism of action and selectivity profile of 15-OxoEDE to better understand its physiological role.

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  • Rossi, A., et al. (2011). The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages. British journal of pharmacology, 164(2b), 645–655. Available from: [Link]

  • Goetze, A. M., et al. (1985). Purification of a mammalian 5-lipoxygenase from rat basophilic leukemia cells. The Journal of biological chemistry, 260(24), 13238–13243. Available from: [Link]

  • Boukhchach, A., et al. (1987). Use of simplified substrates for the study of 5-lipoxygenase from RBL-1 cells. Biochimica et biophysica acta, 920(1), 27–34. Available from: [Link]

  • Snyder, N. W., et al. (2011). 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways. The Journal of biological chemistry, 286(29), 25774–25784. Available from: [Link]

  • Jiang, W. G., et al. (2022). 15-Lipoxygenase and its metabolites in the pathogenesis of breast cancer: A double-edged sword. Frontiers in oncology, 12, 1039863. Available from: [Link]

  • Radmark, O., & Samuelsson, B. (2000). Molecular Biology and Regulation of 5-Lipoxygenase. American Journal of Respiratory and Critical Care Medicine, 161(2), S1-S5. Available from: [Link]

  • Mashima, R., & Okuyama, T. (2019). Regulation and Functions of 15-Lipoxygenases in Human Macrophages. Frontiers in pharmacology, 10, 773. Available from: [Link]

  • Dobrian, A. D., et al. (2011). Functional and pathological roles of the 12- and 15-lipoxygenases. Progress in lipid research, 50(1), 1–19. Available from: [Link]

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Cross-validation of ELISA and LC-MS/MS methods for 15-OxoEDE detection

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of ELISA and LC-MS/MS Methods for 15-OxoEDE Detection: A Technical Guide

Executive Summary & Analytical Rationale

The accurate quantification of oxylipins is critical for understanding lipid-mediated signaling in inflammation, hypermetabolism, and immune responses[1]. Among these, 15-oxo-eicosadienoic acid (15-OxoEDE) —an oxidation product of 15-HEDE—has emerged as a significant biological mediator, notably for its ability to inhibit 5-lipoxygenase (5-LOX) with an IC50 of 55 µM[2].

For drug development professionals and analytical chemists, detecting 15-OxoEDE presents a unique challenge. Its low endogenous abundance, transient half-life, and structural homology to other eicosanoids (like 15-HEDE and 5-oxo-ETE) necessitate highly specific and sensitive detection modalities. This guide provides an objective cross-validation framework comparing the high-throughput capabilities of Enzyme-Linked Immunosorbent Assay (ELISA) with the gold-standard structural specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3].

Mechanistic Context: The 15-OxoEDE Pathway

To design a robust analytical assay, one must first understand the analyte's origin and physical properties. 15-OxoEDE (C20H34O3, exact mass 322.5 g/mol ) is a polyunsaturated fatty acid derivative containing an alpha,beta-unsaturated ketone[4][5]. It is biosynthesized through the 15-lipoxygenase (15-LOX) pathway, where eicosadienoic acid is first converted to 15-HEDE, which is subsequently oxidized by a specific dehydrogenase to form 15-OxoEDE[2][6].

G EDA Eicosadienoic Acid (Precursor) HEDE 15-HEDE (Intermediate) EDA->HEDE 15-Lipoxygenase OXO 15-OxoEDE (Target Analyte) HEDE->OXO Dehydrogenase/Oxidation LOX 5-LOX Enzyme (Inhibited State) OXO->LOX IC50 = 55 µM

Caption: Biosynthetic pathway of 15-OxoEDE and its downstream inhibitory effect on 5-LOX.

Modality Comparison: ELISA vs. LC-MS/MS

When establishing a detection pipeline, the choice between ELISA and LC-MS/MS is dictated by the trade-off between throughput and specificity.

  • Competitive ELISA: Relies on the competitive binding between endogenous 15-OxoEDE and an enzyme-conjugated tracer for a limited number of specific antibody binding sites. Causality of limitation: Because antibodies recognize 3D epitopes, structurally similar oxylipins (especially the direct precursor 15-HEDE) can cause cross-reactivity, leading to false-positive signal amplification[3].

  • LC-MS/MS (MRM): Utilizes Multiple Reaction Monitoring (MRM). The mass spectrometer acts as a mass filter. Causality of advantage: By isolating the specific precursor ion ([M-H]- at m/z 321.2) and fragmenting it to a specific product ion (m/z 113.1), LC-MS/MS achieves absolute structural specificity, entirely bypassing antibody cross-reactivity[3][4].

Quantitative Performance Matrix
ParameterCompetitive ELISALC-MS/MS (MRM Mode)
Limit of Detection (LOD) ~50 pg/mL~10 pg/mL
Dynamic Range 1.5 to 2 logs3 to 4 logs
Specificity Moderate (Risk of 15-HEDE cross-reactivity)High (m/z 321.2 → 113.1 specific transition)
Throughput High (96 samples / 4 hours)Moderate (10-15 min per sample run)
Sample Volume 50 µL (Direct or extracted)100-500 µL (Requires SPE concentration)
Matrix Effects High (Proteins interfere with binding)Moderate (Salts cause ion suppression)

Cross-Validation Workflow & Self-Validating Protocols

To ensure scientific integrity, a cross-validation study must utilize split aliquots from the exact same biological sample. The following protocols are designed as self-validating systems: built-in checkpoints ensure that if a step fails, the data is automatically flagged rather than silently corrupted.

G Sample Biological Matrix (Plasma/Media) SPE C18 Solid Phase Extraction (Analyte Enrichment) Sample->SPE Split Sample Aliquot Split SPE->Split ELISA Competitive ELISA (High Throughput) Split->ELISA LCMS LC-MS/MS (MRM) (High Specificity) Split->LCMS Stats Deming Regression & Bland-Altman Analysis ELISA->Stats LCMS->Stats

Caption: Self-validating cross-validation workflow for parallel ELISA and LC-MS/MS analysis.

Protocol A: Universal Sample Preparation (Solid Phase Extraction)

Biological matrices contain proteins that bind oxylipins and salts that cause ion suppression in ESI-MS[7]. Solid Phase Extraction (SPE) normalizes the matrix for both assays.

  • Internal Standard Spiking (Self-Validation Check): Add 10 µL of a deuterated internal standard (e.g., 15-HETE-d8 or 5-oxo-ETE-d7) to 1 mL of sample[1][7]. Logic: If the final MS readout shows <50% recovery of this isotope, the extraction failed, and the sample is discarded.

  • Protein Precipitation: Add 3 mL of ice-cold methanol, vortex thoroughly, and incubate at -20°C for 30 minutes. Centrifuge at 10,000 x g for 10 minutes[7].

  • SPE Loading: Apply the supernatant to a pre-conditioned C18 SPE cartridge (e.g., Strata-X). The hydrophobic C18 resin retains the non-polar aliphatic tail of 15-OxoEDE[8].

  • Washing & Elution: Wash with 15% methanol in water to elute polar interferents[8]. Elute the target oxylipins with 100% methanol.

  • Reconstitution: Dry under a gentle nitrogen stream and reconstitute in 100 µL of assay buffer (for ELISA) or Mobile Phase A (for LC-MS/MS).

Protocol B: Competitive ELISA Execution
  • Incubation: Add 50 µL of the reconstituted sample, 50 µL of 15-OxoEDE-enzyme conjugate (tracer), and 50 µL of specific antiserum to a 96-well plate pre-coated with secondary antibodies. Incubate for 2 hours at room temperature.

  • Self-Validation Check (Spike-and-Recovery): In parallel wells, spike a known concentration of pure 15-OxoEDE into the sample matrix. Logic: If the calculated recovery falls outside the 80-120% range, matrix interference is occurring, invalidating the raw sample readouts.

  • Development: Wash the plate 5 times to remove unbound reagents. Add substrate (e.g., Ellman's Reagent or TMB) and read absorbance at the appropriate wavelength (e.g., 412 nm or 450 nm).

Protocol C: LC-MS/MS (MRM) Execution
  • Chromatography: Inject 10 µL onto a UPLC C18 column (e.g., 1.7 µm, 2.1 x 50 mm)[9]. Use a gradient of Water with 0.02% Formic Acid (Mobile Phase A) and Acetonitrile/Isopropanol (Mobile Phase B)[7]. Logic: Chromatographic separation resolves isobaric lipids temporally before they enter the mass spectrometer.

  • Ionization: Utilize Electrospray Ionization (ESI) in negative mode. 15-OxoEDE readily loses a proton to form an [M-H]- ion[7].

  • MRM Transitions: Program the quadrupole to isolate the precursor mass m/z 321.2. Apply collision energy, and monitor the specific product fragment at m/z 113.1 (primary quantifier) and m/z 277.2 (qualifier)[3][4].

  • Self-Validation Check (Ion Ratio): Calculate the ratio between the 113.1 and 277.2 peaks. Logic: If the ratio in the biological sample deviates by >20% from the pure analytical standard, a co-eluting interference is present, and the peak cannot be reliably integrated.

Data Interpretation: Statistical Cross-Validation

Once data is acquired from both platforms, standard Pearson correlation ( R2 ) is insufficient because it assumes LC-MS/MS has zero error. Instead, researchers must use Deming Regression (which accounts for variance in both methods) and Bland-Altman Plots to assess bias.

If the ELISA consistently overestimates 15-OxoEDE concentrations compared to LC-MS/MS, it is highly probable that the ELISA antibodies are cross-reacting with 15-HEDE or other 15-LOX pathway metabolites (like 15-HpEPE) present in the biological matrix[6]. In such cases, LC-MS/MS must be utilized as the definitive quantitative tool, while ELISA can be relegated to rapid, qualitative screening.

References

  • National Center for Biotechnology Information. (n.d.). 15-oxo-11Z,13E-eicosadienoic acid | C20H34O3 | CID 5283013 - PubChem. Retrieved April 1, 2026, from [Link]

  • NP-MRD. (2022, September 8). Showing NP-Card for 15-oxoede (NP0275666) - NP-MRD. Retrieved April 1, 2026, from [Link]

  • National Institutes of Health (PMC). (2024, May 17). Viral Infection Leads to a Unique Suite of Allelopathic Chemical Signals in Three Diatom Host–Virus Pairs. Retrieved April 1, 2026, from [Link]

  • Oxford Academic. (2017, March 20). Enzymatic and Non-Enzymatic Mechanisms Contribute to Lipid Oxidation During Seed Aging | Plant and Cell Physiology. Retrieved April 1, 2026, from [Link]

  • Semantic Scholar. (2016, April 6). UPLC-MS/MS-Based Profiling of Eicosanoids in RAW264.7 Cells Treated with Lipopolysaccharide. Retrieved April 1, 2026, from [Link]

  • National Institutes of Health (PMC). (n.d.). Human lung fibroblasts produce proresolving peroxisome proliferator-activated receptor-γ ligands in a cyclooxygenase-2-dependent manner. Retrieved April 1, 2026, from [Link]

  • ResearchGate. (2023, July 7). (PDF) Plasma Oxylipin Profiling by High Resolution Mass Spectrometry Reveal Signatures of Inflammation and Hypermetabolism in Amyotrophic Lateral Sclerosis. Retrieved April 1, 2026, from [Link]

Sources

Technical Comparison Guide: 15-KEDE Biological Activity Across Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

Byline: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

15-KEDE (15-oxo-11Z,13E-eicosadienoic acid, also known as 15-OxoEDE) is a bioactive polyunsaturated fatty acid metabolite produced via the oxidation of 15-HEDE. As lipidomics advances, 15-KEDE has emerged as a molecule of interest due to its modulatory effects on inflammatory pathways—specifically its ability to inhibit 5-lipoxygenase (5-LOX)—and its dynamic regulation in cancer and neuropathy models.

This guide objectively compares the biological activity and lipidomic profiling of 15-KEDE across distinct mammalian cell lines, providing researchers with field-proven methodologies, self-validating protocols, and mechanistic insights to optimize experimental design.

Mechanistic Grounding: The Biological Role of 15-KEDE

15-KEDE is biosynthesized from eicosadienoic acid (20:2ω-6) through an intermediate hydroxylation to 15-HEDE, followed by specific dehydrogenase-mediated oxidation. Structurally related to the potent inflammatory mediator 5-oxoETE, 15-KEDE exhibits a counter-regulatory biological activity by acting as a moderate inhibitor of 5-LOX, an enzyme critical for leukotriene synthesis[1].

Pathway EDA Eicosadienoic Acid (20:2ω-6) HEDE 15-HEDE EDA->HEDE Oxidation KEDE 15-KEDE (15-OxoEDE) HEDE->KEDE Dehydrogenation LOX 5-Lipoxygenase (5-LOX) KEDE->LOX Inhibits (IC50: 55 µM) LT Leukotrienes (Inflammation) LOX->LT Catalysis

Caption: 15-KEDE biosynthesis and its inhibitory action on the 5-LOX inflammatory pathway.

Comparative Biological Activity Across Cell Lines

To understand 15-KEDE's utility in drug development, we must evaluate its behavior across different cellular matrices. The choice of cell line dictates whether 15-KEDE is studied as an exogenous inhibitor or an endogenous biomarker.

A. RBL-1 (Rat Basophilic Leukemia)

Application: Gold-standard model for in vitro 5-LOX inhibition assays. Causality for Selection: RBL-1 cells constitutively express high levels of 5-LOX and are highly responsive to calcium ionophores (e.g., A23187), making them ideal for evaluating anti-leukotriene compounds. 15-KEDE Activity: Exogenous application of1 with an IC50 of 55 µM. This inhibitory potency is approximately 2-fold lower than its precursor, 15(S)-HEDE[1].

B. KPC (Murine Pancreatic Cancer)

Application: Syngeneic tumor lipidomics and therapeutic monitoring. Causality for Selection: KPC cells accurately recapitulate the dense stromal and metabolic environment of pancreatic ductal adenocarcinoma (PDAC). 15-KEDE Activity: In KPC tumor models, 15-KEDE (monitored as 15-OxoEDE) serves as an endogenous lipidomic biomarker. Its concentrations, alongside other eicosanoids, are 2 like polymeric hydroxychloroquine (HCQ)[2].

C. Primary DRG (Dorsal Root Ganglion) Neurons

Application: Neuropathic pain and peripheral nerve injury (PNI) modeling. Causality for Selection: DRG neurons are the primary afferents responsible for pain signaling. Lipid mediators in this tissue directly modulate neuronal excitability. 15-KEDE Activity: Following PNI,3 as a specific metabolite of eicosadienoic acid, providing a metabolic fingerprint of the inflammatory response during nerve regeneration[3].

D. MCF-7 (Human Breast Adenocarcinoma)

Application: Broad-spectrum metabolomic and lipidomic profiling. Causality for Selection: MCF-7 is a robust, well-characterized epithelial line used to establish baseline metabolic maps. 15-KEDE Activity: 15-KEDE is routinely included in for MCF-7 cells to monitor shifts in polyunsaturated fatty acid (PUFA) oxidation during drug interventions.

Quantitative Data Presentation

Cell Line / ModelOrigin / TypePrimary Application15-KEDE Role / ActivityKey Metric
RBL-1 Rat Basophilic LeukemiaInflammation / 5-LOX AssayExogenous 5-LOX InhibitorIC50 = 55 µM
KPC Murine Pancreatic CancerTumor LipidomicsEndogenous BiomarkerModulated by HCQ treatment
Primary DRG Murine Primary AfferentsNeuropathic Pain (PNI)Endogenous MetaboliteTracked post-nerve injury
MCF-7 Human Breast CancerGeneral MetabolomicsTarget Analyte in PanelsDetected via LC-MS/MS

Experimental Methodologies: Self-Validating Systems

To ensure high Trustworthiness (E-E-A-T), the following protocols are designed as self-validating systems . This means every workflow includes internal controls that immediately flag matrix effects, extraction failures, or solvent toxicity, ensuring that the resulting data is an absolute reflection of biological reality.

Protocol 1: Self-Validating 5-LOX Inhibition Assay (RBL-1 Cells)

Purpose: To quantify the inhibitory potency of 15-KEDE on leukotriene biosynthesis.

  • Cell Preparation: Culture RBL-1 cells in EMEM supplemented with 10% FBS. Harvest and resuspend in DPBS containing 1 mM CaCl₂ at a density of 1×107 cells/mL.

  • Compound Incubation: Pre-incubate 100 µL of cell suspension with 15-KEDE (titrated from 1 µM to 200 µM) for 15 minutes at 37°C.

  • Self-Validation Controls:

    • Vehicle Control: 0.1% Ethanol (Ensures solvent does not inhibit 5-LOX).

    • Positive Control: 1 µM Zileuton (Validates assay sensitivity to known 5-LOX inhibitors).

  • Stimulation: Induce 5-LOX activity by adding 5 µM A23187 (Calcium ionophore) and 10 µM Arachidonic Acid. Incubate for 15 minutes.

  • Termination & Readout: Stop the reaction with 1 volume of ice-cold methanol. Centrifuge at 10,000 x g for 10 minutes. Quantify the downstream product (e.g., LTB4) in the supernatant via ELISA or LC-MS/MS.

  • Data Analysis: Calculate the IC50 of 15-KEDE relative to the vehicle control (100% activity baseline).

Protocol 2: Targeted LC-MS/MS Lipidomics for Endogenous 15-KEDE (KPC / MCF-7)

Purpose: To extract and quantify trace levels of 15-KEDE from complex cellular matrices.

  • Quenching: Rapidly wash adherent cells (KPC or MCF-7) with ice-cold PBS. Quench metabolism by adding 80% LC-MS grade Methanol at -80°C.

  • Internal Standard Spike-In (Critical Validation Step): Immediately add a heavy-isotope labeled internal standard (e.g., 10 ng of d4-PGE2 or a deuterated oxylipin analog). Causality: Adding the standard before extraction allows for the calculation of absolute extraction recovery, validating against sample loss.

  • Solid Phase Extraction (SPE):

    • Dilute the methanolic extract to <15% organic solvent using HPLC-grade water.

    • Load onto a pre-conditioned Strata-X polymeric reversed-phase SPE cartridge.

    • Wash with 10% methanol to remove salts; elute lipid mediators with 100% methanol.

  • LC-MS/MS Analysis: Inject onto a C18 UPLC column coupled to a Triple Quadrupole Mass Spectrometer operating in Negative Electrospray Ionization (ESI-) Multiple Reaction Monitoring (MRM) mode.

  • Validation Check: Before quantifying 15-KEDE, verify that the recovery of the deuterated internal standard is >75%. If recovery is low, the extraction failed, and the data is automatically invalidated.

Workflow Culture Cell Culture & Treatment Spike Internal Standard Spike-In Culture->Spike Extract Solid Phase Extraction Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Validate Data Validation & Recovery LCMS->Validate

Caption: Self-validating LC-MS/MS workflow for 15-KEDE quantification using internal standards.

Conclusion

The biological activity of 15-KEDE is highly context-dependent. In high-5-LOX environments like RBL-1 cells, it functions as a targeted inhibitor. Conversely, in complex disease models like KPC pancreatic cancer or DRG pain models, it serves as a critical node in lipidomic profiling. By employing the self-validating LC-MS/MS and functional assays outlined above, researchers can ensure robust, reproducible quantification of 15-KEDE across any mammalian cell system.

References

  • Yamamoto, S., et al. "Profiling of fatty acid metabolism in the dorsal root ganglion after peripheral nerve injury." Frontiers in Pain Research (via NIH.gov). Available at:[Link]

  • ACS Publications. "Tumor Lipidomic Changes after Treatment with Polymeric Hydroxychloroquine in a Syngeneic Murine Model of Pancreatic Cancer." ACS Omega. Available at:[Link]

  • Shimadzu Corporation. "Metabolomics Product Portfolio - MS Data Import and Lipid Profiling." Shimadzu.com. Available at:[Link]

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In vivo vs in vitro efficacy of 15-OxoEDE as a lipoxygenase inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

In Vivo vs. In Vitro Efficacy of 15-OxoEDE as a Lipoxygenase Inhibitor: A Comparative Guide

As researchers map the complex networks of lipid mediators in inflammation and disease, 15-OxoEDE (15-oxo-11Z,13E-eicosadienoic acid) has emerged as a molecule of dual interest. Generated endogenously through the oxidation of 15-HEDE, 15-OxoEDE functions as a natural inhibitor of 5-lipoxygenase (5-LOX)[1][2]. However, a critical divergence exists between its utility as an in vitro pharmacological tool and its in vivo behavior.

This guide provides an objective, data-driven comparison of 15-OxoEDE against established synthetic and natural LOX inhibitors, equipping drug development professionals with the mechanistic insights and validated protocols necessary to deploy this compound effectively.

Mechanistic Grounding: The 5-LOX Pathway

To understand 15-OxoEDE’s efficacy, we must first examine its mechanism of action. 5-LOX is the rate-limiting enzyme in the conversion of arachidonic acid (AA) to leukotrienes, which are potent pro-inflammatory mediators. 15-OxoEDE acts as an endogenous negative-feedback regulator. Because it shares structural homology with arachidonic acid, it competes for the 5-LOX active site, effectively stalling the production of 5-HPETE and downstream leukotrienes[2].

Pathway AA Arachidonic Acid (Substrate) LOX5 5-Lipoxygenase (5-LOX Enzyme) AA->LOX5 HPETE 5-HPETE (Intermediate) LOX5->HPETE LT Leukotrienes (Pro-inflammatory) HPETE->LT OxoEDE 15-OxoEDE (Endogenous Inhibitor) OxoEDE->LOX5 Zileuton Zileuton (Synthetic Inhibitor) Zileuton->LOX5

Arachidonic acid cascade showing 5-LOX inhibition by endogenous 15-OxoEDE and synthetic Zileuton.

In Vitro Efficacy: 15-OxoEDE vs. Alternatives

In vitro, 15-OxoEDE demonstrates clear, measurable inhibition of 5-LOX. In isolated RBL-1 (Rat Basophilic Leukemia) cell assays, 15-OxoEDE inhibits 5-LOX with an IC50 of approximately 55 µM, making it roughly twice as potent as its precursor, 15(S)-HEDE[2].

However, when compared to synthetic therapeutics or broad-spectrum natural products, 15-OxoEDE is a relatively weak inhibitor. It is best utilized in vitro to study endogenous lipid feedback loops rather than as a lead compound for drug development.

Quantitative Comparison Table
CompoundClassificationPrimary TargetIn Vitro IC50 (5-LOX)In Vivo UtilityPrimary Limitation
15-OxoEDE Endogenous Oxylipin5-LOX~55 µM[2]Biomarker for lipid metabolismRapid clearance; high protein binding
15(S)-HEDE Endogenous Precursor5-LOX~110 µM[2]Precursor pathway analysisWeak potency
Zileuton Synthetic Small Molecule5-LOX~0.5 - 1.0 µMFDA-approved therapeuticHepatotoxicity risks
NDGA Natural ProductPan-LOX~0.2 µMBroad in vitro toolNon-selective; toxic in vivo
Protocol 1: In Vitro 5-LOX Inhibition Assay (Self-Validating System)

To objectively measure 15-OxoEDE's inhibitory capacity, the assay must isolate enzyme kinetics from cellular metabolism. This protocol uses a self-validating design by incorporating a known positive control (Zileuton) to verify enzyme active-state, and an internal standard to validate extraction efficiency.

  • Lysate Preparation: Lyse RBL-1 cells in a buffer containing 1 mM EDTA.

    • Causality: EDTA chelates intracellular calcium, preventing the premature, uncontrolled activation and auto-inactivation of 5-LOX before the inhibitor is introduced.

  • Inhibitor Equilibration: Pre-incubate the lysate with 15-OxoEDE (10–100 µM), Zileuton (1 µM, positive control), or DMSO (vehicle) for 10 minutes at 37°C.

    • Causality: Pre-incubation allows the inhibitor to establish thermodynamic binding equilibrium with the enzyme prior to substrate competition.

  • Enzyme Activation: Initiate the reaction by adding 2 mM CaCl₂ and 10 µM Arachidonic Acid.

    • Causality: The influx of calcium overcomes the EDTA chelation, triggering 5-LOX membrane translocation and activation, while exogenous AA ensures substrate availability is not rate-limiting.

  • Quench & Spike: After 5 minutes, terminate the reaction with 2 volumes of ice-cold methanol spiked with 5-HETE-d8 (internal standard).

    • Causality: Methanol instantly denatures the enzyme to freeze the kinetic state. The internal standard accounts for any downstream extraction losses, ensuring the final LC-MS/MS readout is absolute and self-validating.

  • Quantification: Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS for 5-HETE (the stable reduction product of 5-HPETE).

In Vivo Efficacy: The Pharmacokinetic Bottleneck

While 15-OxoEDE is a functional inhibitor in vitro, it fails as an exogenously administered drug in vivo. As a polyunsaturated fatty acid derivative, it is highly susceptible to rapid β-oxidation, hepatic clearance, and extensive binding to serum albumin. Consequently, the free fraction of the drug available to target tissues is negligible.

Instead, the true in vivo utility of 15-OxoEDE lies in its role as an endogenous biomarker . Advanced high-throughput lipidomic analyses utilize LC-MS/MS to track 15-OxoEDE fluctuations in models of whole-brain irradiation (WBI)-induced injury, lung cancer, and amyotrophic lateral sclerosis (ALS)[3][4][5].

PK Admin Exogenous 15-OxoEDE Blood Systemic Circulation Admin->Blood Metab Rapid β-Oxidation & Protein Binding Blood->Metab High Flux Target Target Tissue (5-LOX Inhibition) Blood->Target Low Free Fraction

In vivo pharmacokinetic bottlenecks limiting exogenous 15-OxoEDE efficacy at target tissues.

Protocol 2: In Vivo LC-MS/MS Quantification of Endogenous 15-OxoEDE

Because endogenous oxylipins exist at low physiological concentrations and are prone to artificial degradation, this protocol utilizes a rigorous stabilization and enrichment workflow[6].

  • Sample Collection: Collect plasma or tissue homogenates directly into tubes containing Butylated hydroxytoluene (BHT).

    • Causality: BHT acts as a radical scavenger, preventing the artificial, non-enzymatic auto-oxidation of lipids during sample handling, ensuring the detected 15-OxoEDE is biologically relevant[6].

  • Internal Standard Spiking: Immediately spike the sample with a stable isotope-labeled standard (e.g., 15-oxo-EDE-d7 or a closely related surrogate like 5-oxo-ETE-d7)[4][6].

    • Causality: Spiking before extraction acts as an internal self-validating control. Any analyte lost during subsequent purification is proportionally reflected in the standard, correcting for matrix effects.

  • Solid Phase Extraction (SPE): Load the sample onto a polymeric reversed-phase SPE column. Wash with 10% methanol and elute with 100% methanol.

    • Causality: SPE removes signal-suppressing salts and hydrophilic proteins, concentrating the low-abundance oxylipins for sensitive MS detection.

  • LC-MS/MS Analysis: Resolve the eluate on a C18 column and monitor via Multiple Reaction Monitoring (MRM). The specific transition for 15-OxoEDE in negative electrospray ion mode is m/z 321.2 → 113.1[4].

Conclusion & Application Matrix

When designing experiments targeting the lipoxygenase pathway, compound selection must align with the experimental environment:

  • Choose 15-OxoEDE when conducting in vitro mechanistic studies on endogenous lipid negative-feedback loops, or when profiling in vivo lipidomic biomarkers to assess inflammatory flux[3][4].

  • Choose Zileuton when requiring a potent, bioavailable 5-LOX inhibitor for in vivo target validation or clinical disease modeling.

  • Choose NDGA when broad, non-selective in vitro lipoxygenase inhibition is required to completely shut down the arachidonic acid cascade.

References

  • Haviv, F., Ratajczyk, J.D., DeNet, R.W., et al. (1987). Structural requirements for the inhibition of 5-lipoxygenase by 15-hydroxyeicosa-5,8,11,13-tetraenoic acid analogues. Journal of Medicinal Chemistry, 30(2), 254-263. Available at:2

  • BenchChem. (2025). Optimizing mass spectrometry settings for 15-oxo-EDE analysis. BenchChem Technical Support. Available at: 6

  • Leoni, G., et al. (2015). High-Throughput Lipidomic Analysis of Fatty Acid Derived Eicosanoids and N-Acylethanolamines. National Institutes of Health (PMC). Available at: 4

  • Tarantini, S., et al. (2021). Pharmacological or genetic depletion of senescent astrocytes prevents whole brain irradiation–induced impairment of neurovascular coupling responses protecting cognitive function in mice. National Institutes of Health (PMC). Available at: 3

  • Veyrat-Durebex, C., et al. (2023). Plasma Oxylipin Profiling by High Resolution Mass Spectrometry Reveal Signatures of Inflammation and Hypermetabolism in Amyotrophic Lateral Sclerosis. ResearchGate. Available at: 5

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Safety Operating Guide

15-OxoEDE proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the integrity of your lipidomic assays and the safety of your laboratory personnel rely on precise, causality-driven protocols. 15-OxoEDE (15-oxo-11Z,13E-eicosadienoic acid) is a potent oxylipin produced by the oxidation of 15-HEDE and serves as a bioactive inhibitor of the 5-lipoxygenase (5-LO) enzyme[1],[2].

Because 15-OxoEDE is commercially supplied as a highly concentrated solution in ethanol, its handling and disposal protocols must address two competing realities: the chemical instability of polyunsaturated lipids and the severe flammability hazards of the solvent[3],[2]. This guide provides the definitive operational and disposal framework for 15-OxoEDE.

Physicochemical & Hazard Profile

Understanding the physical properties of 15-OxoEDE is the first step in self-validating your safety and experimental protocols. The hazards associated with this reagent are primarily driven by its ethanol vehicle rather than the lipid itself[3].

ParameterSpecification / DataOperational Implication
Formal Name 15-oxo-11Z,13E-eicosadienoic acidPolyunsaturated diene structure is highly susceptible to auto-oxidation[1].
Molecular Weight 322.5 g/mol Essential for accurate molarity calculations during assay prep[4].
Formulation 100 µg/ml solution in ethanolSolvent dictates extreme flammability (GHS02)[5].
GHS Hazard Classes Flammable Liquid 2 (H225), Eye Irritation 2A (H319)Mandates spark-proof tools, grounded equipment, and fume hood use[3].
Storage Temperature -80°CPrevents thermal degradation and limits volatile solvent expansion[5].
Aqueous Stability < 24 hours in PBS (pH 7.2)Solutions must be prepared fresh daily; never store aqueous stocks[5].

Operational Logistics: Solvent Exchange Protocol

Residual ethanol can induce physiological artifacts in cell-based assays (e.g., RBL-1 cell cultures) even at low concentrations[5]. Therefore, a solvent exchange is frequently required. This protocol prevents the lipid peroxidation that typically ruins oxylipin stocks.

Step-by-Step Methodology:

  • Equilibration: Remove the 15-OxoEDE vial from -80°C storage and allow it to equilibrate to room temperature in a desiccator. Causality: Opening a cold vial causes atmospheric moisture to condense inside, introducing water that accelerates lipid degradation.

  • Evaporation: Transfer the required aliquot to a sterile glass vial. Evaporate the ethanol under a gentle, filtered stream of high-purity Nitrogen (N₂) or Argon (Ar) gas[5],[2]. Causality: Displacing oxygen during evaporation prevents the auto-oxidation of the 11Z, 13E double bonds.

  • Reconstitution: Immediately resuspend the neat lipid film in an inert-gas-purged solvent (e.g., DMSO or DMF) or directly into your assay buffer (e.g., PBS pH 7.2).

  • Utilization: Vortex gently. Note that the maximum solubility of 15-OxoEDE in PBS is approximately 1 mg/ml[5]. Proceed immediately with the biological assay.

Workflow N1 1. Aliquot 15-OxoEDE Stock (100 µg/ml in Ethanol) N2 2. Evaporate Solvent (Under N2/Ar Gas Stream) N1->N2 Prevent Peroxidation N3 3. Reconstitute Lipid Film (In DMSO, DMF, or PBS) N2->N3 Immediate Transfer N4 4. Execute Biological Assay (Use within 24 hours) N3->N4 Max 1 mg/ml in PBS

Caption: Workflow for 15-OxoEDE solvent exchange to prevent lipid peroxidation and ensure assay integrity.

Proper Disposal Procedures

Because 15-OxoEDE is formulated in ethanol, any waste containing the stock solution is classified as an EPA D001 (Ignitable) hazardous waste[3],[6]. It must never be disposed of with household garbage or poured down the sink[6].

Step-by-Step Disposal Methodology:

  • Waste Segregation: Collect all unused 15-OxoEDE stock solutions and primary solvent washes in a clearly labeled "Non-Halogenated Flammable Waste" carboy. Causality: Mixing ethanol waste with halogenated solvents (e.g., chloroform) triggers complex and highly expensive waste treatment surcharges.

  • Primary Container Decontamination: Triple-rinse the original glass storage vial with a small volume of ethanol or methanol to dissolve any residual lipid film. Add this rinsate to the flammable waste container. The cleaned glass vial can then be disposed of in a standard broken glass/sharps receptacle.

  • Aqueous Assay Waste: Cell culture media or buffer solutions containing trace amounts of 15-OxoEDE (<0.1% final solvent concentration) should be collected in an aqueous waste container. If biological agents were used, treat the waste with 10% sodium hypochlorite (bleach) for 30 minutes prior to disposal to ensure complete biological decontamination.

  • Final Destruction: Transfer the sealed waste carboys to your Environmental Health and Safety (EHS) department. The legally required disposal method is high-temperature chemical incineration in a facility equipped with an afterburner and scrubber[6].

Disposal W1 15-OxoEDE Waste Generation W2 Does waste contain >10% Ethanol? W1->W2 W3 Non-Halogenated Flammable Waste (EPA D001) W2->W3 Yes (Stock Solutions) W4 Aqueous Biological Waste (<0.1% Ethanol) W2->W4 No (Assay Buffers) W5 Chemical Incineration (EHS Contractor) W3->W5 High Temp Destruction W6 Bleach Decontamination (10% NaOCl for 30 min) W4->W6 If Biohazardous W6->W5 Aqueous Disposal

Caption: Decision matrix for the segregation and compliant disposal of 15-OxoEDE chemical waste streams.

Spill Management & Emergency Response

In the event of a stock solution spill (ethanol base), immediate action is required to mitigate fire risks and vapor inhalation[3].

  • Isolate the Area: Eliminate all ignition sources immediately. Vapors can travel to a source of ignition and flash back[3].

  • Personal Protective Equipment (PPE): Ensure you are wearing nitrile gloves, tightly sealed safety goggles, and a flame-resistant lab coat.

  • Containment: Absorb the spill with an inert, non-combustible material (e.g., sand, earth, or commercial chemical spill pads). Causality: Do NOT use combustible materials like standard paper towels for neat ethanol spills if static or spark risks are present.

  • Cleanup & Disposal: Place the absorbed material into a sealed, spark-proof container. Label it as flammable solid waste for EHS pickup. Wash the spill site thoroughly with water and a laboratory detergent to remove any residual lipid film[6].

References

  • Haviv, F., et al. "Structural requirements for the inhibition of 5-lipoxygenase by 15-hydroxyeicosa-5,8,11,13-tetraenoic acid analogues." Journal of Medicinal Chemistry 30.2 (1987): 254-263.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5283013, 15-oxo-11Z,13E-eicosadienoic acid." PubChem.[Link]

Sources

Personal protective equipment for handling 15-OxoEDE

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational and Safety Guide for Handling 15-OxoEDE

Introduction As a Senior Application Scientist, I consistently emphasize to drug development professionals that handling bioactive lipid mediators requires moving beyond basic compliance. 15-Oxo-11Z,13E-eicosadienoic acid (15-OxoEDE) is an electrophilic oxylipin produced via the oxidation of 15-hydroxyeicosadienoic acid (15-HEDE)[1][2]. It is actively utilized in immunological research due to its ability to inhibit the 5-lipoxygenase (5-LO) enzyme with an IC50 of 55 µM[1].

Because 15-OxoEDE is typically supplied as a 100 µg/mL solution in ethanol[3], researchers must manage two distinct risk profiles simultaneously: the potent biological activity of the lipid itself, and the high flammability and volatility of the carrier solvent[4]. This guide provides a self-validating, step-by-step operational framework for the safe handling, solvent exchange, and disposal of 15-OxoEDE.

Physicochemical and Hazard Profile

Safety protocols must be grounded in quantitative data. Table 1 summarizes the critical parameters of 15-OxoEDE that dictate our engineering controls and PPE selection.

Table 1. Physicochemical and Hazard Data for 15-OxoEDE (Ethanol Solution)

ParameterValueCausality / Operational Impact
GHS Classification H225, H319Highly flammable liquid/vapor; causes serious eye irritation[4]. Dictates strict fume hood use and flame-resistant apparel.
Biological Activity IC50 = 55 µM (5-LO)Potent enzyme inhibitor[1]. Requires barrier protection to prevent accidental transdermal absorption.
Solubility (Organic) Ethanol, DMSO, DMF (~50 mg/mL)High solubility in skin-penetrating solvents (like DMSO)[3] necessitates specialized double-gloving.
Solubility (Aqueous) PBS pH 7.2 (~1 mg/mL)Low aqueous solubility[3] requires precise solvent exchange techniques to prevent lipid precipitation.
Storage Temperature -80°CCryogenic storage is mandatory to prevent lipid peroxidation and degradation of the oxo-group[3].

Biological Pathway and Mechanism of Action

Understanding the biological context of 15-OxoEDE reinforces the necessity of strict handling. It is a potent modulator of inflammatory pathways, meaning accidental exposure can trigger localized physiological responses.

Pathway AA Arachidonic Acid HEDE 15-HEDE AA->HEDE 15-LO OxoEDE 15-OxoEDE HEDE->OxoEDE Oxidation LO 5-Lipoxygenase OxoEDE->LO Inhibits LT Leukotrienes LO->LT Catalyzes

Fig 1. Biosynthetic pathway and inhibitory action of 15-OxoEDE on 5-Lipoxygenase.

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a passive checklist; treat it as an active, layered defense system. The primary vector for accidental exposure when handling 15-OxoEDE is solvent-mediated transdermal transport.

  • Hand Protection (Double Gloving):

    • Protocol: Wear a standard nitrile inner glove (4 mil) and an extended-cuff nitrile or neoprene outer glove (8 mil).

    • Causality: Ethanol and DMSO can rapidly degrade standard latex. If DMSO is used for reconstitution, it acts as a molecular carrier, pulling the bioactive 15-OxoEDE directly through the dermal layer. Double-gloving ensures that if the outer layer is compromised, the inner layer provides a temporal buffer for safe removal.

  • Eye Protection:

    • Protocol: Tight-fitting chemical splash goggles (ANSI Z87.1 certified).

    • Causality: The H319 hazard classification indicates serious eye irritation[4]. Ethanol vapors from the stock solution can cause immediate corneal irritation, while liquid splashes carry the lipid directly into the ocular mucosa.

  • Body Protection:

    • Protocol: Flame-resistant (FR) lab coat with knit cuffs.

    • Causality: The H225 classification (Highly flammable liquid) of the ethanol solvent means static discharge or nearby heat sources pose a flash-fire risk[4]. FR coats prevent catastrophic ignition.

  • Engineering Controls:

    • Protocol: Class II Biological Safety Cabinet (BSC) or explosion-proof Chemical Fume Hood.

    • Causality: Evaporating the ethanol solvent generates localized high concentrations of flammable vapor. A fume hood ensures these vapors are safely exhausted away from the operator's breathing zone[4].

Operational Workflow: Solvent Exchange and Preparation

Because 15-OxoEDE is supplied in ethanol, researchers must frequently perform a solvent exchange prior to cell-based assays to avoid organic solvent toxicity[3]. The following self-validating protocol details this process.

Workflow N1 1. PPE Verification (FR Coat, Nitrile, Goggles) N2 2. Thaw 15-OxoEDE (On Ice, Inert Gas) N1->N2 N3 3. Solvent Evaporation (Gentle N2 Stream) N2->N3 N4 4. Reconstitution (Purged DMSO/PBS) N3->N4 N5 5. Biohazardous Waste Disposal N4->N5

Fig 2. Step-by-step safe handling and solvent exchange workflow for 15-OxoEDE.

Step-by-Step Methodology:

  • Preparation & Purging: Ensure the fume hood is clear of ignition sources[4]. Purge the target reconstitution solvent (e.g., DMSO, DMF, or PBS) with an inert gas (Argon or Nitrogen) for 15 minutes to displace dissolved oxygen[3].

    • Causality: 15-OxoEDE is highly susceptible to artificial lipid peroxidation[2]. Removing oxygen prevents degradation into inactive byproducts.

  • Thawing: Retrieve the 15-OxoEDE vial from -80°C storage. Thaw strictly on ice under an inert atmosphere[2].

    • Causality: Thermal stress accelerates degradation. Ice maintains molecular stability while the ethanol remains liquid.

  • Solvent Evaporation: Place the vial under a gentle, continuous stream of Nitrogen gas. Do not use heat[3].

    • Causality: Nitrogen displaces oxygen while providing the kinetic energy needed to evaporate the ethanol without thermal degradation of the lipid.

  • Reconstitution: Immediately upon complete evaporation (when a neat oil remains), add the purged solvent of choice[3]. Vortex gently.

    • Causality: The neat lipid is highly unstable. Immediate reconstitution stabilizes the molecule.

  • Validation & Storage: Visually inspect the solution; it should be completely clear. If using an aqueous buffer like PBS, the maximum solubility is ~1 mg/mL[3]. Do not store the aqueous solution for more than 24 hours[3].

    • Causality: Aqueous environments promote rapid hydrolysis. A cloudy solution indicates lipid precipitation, invalidating the concentration for downstream assays.

Spill Management and Disposal Plan

A spill of 15-OxoEDE in ethanol requires immediate, calculated action to mitigate fire and biological hazards.

Minor Spill Protocol (<50 mL):

  • Isolate: Eliminate all ignition sources immediately[4].

  • Protect: Don fresh outer nitrile gloves and ensure splash goggles are secure.

  • Absorb: Cover the spill with an inert, non-combustible absorbent pad. Do not use standard paper towels if the ethanol concentration is high, as they become highly flammable.

  • Dispose: Place the saturated pad into a clearly labeled, sealable hazardous waste container.

  • Decontaminate: Wash the area with a detergent solution to solubilize and remove residual lipid, followed by a water rinse.

Waste Disposal Plan:

  • Do not pour residual 15-OxoEDE or its solvents down the drain.

  • Collect all lipid-containing organic solvents (Ethanol, DMSO, DMF) in a designated Non-Halogenated Organic Waste container.

  • Dispose of all contaminated consumables (pipette tips, vials, gloves) in solid biohazardous/chemical waste bins in accordance with institutional and local environmental regulations.

References

  • Haviv, F., Ratajczyk, J.D., DeNet, R.W., et al. "Structural requirements for the inhibition of 5-lipoxygenase by 15-hydroxyeicosa-5,8,11,13-tetraenoic acid analogues." Journal of Medicinal Chemistry 30(2), 254-263 (1987). URL:[Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.